5-Ethoxy-6-methoxy-8-nitroquinoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H12N2O4 |
|---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
5-ethoxy-6-methoxy-8-nitroquinoline |
InChI |
InChI=1S/C12H12N2O4/c1-3-18-12-8-5-4-6-13-11(8)9(14(15)16)7-10(12)17-2/h4-7H,3H2,1-2H3 |
InChI Key |
PFMHHQMJDCBXIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C2=C1C=CC=N2)[N+](=O)[O-])OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 5-Ethoxy-6-methoxy-8-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known properties of 5-Ethoxy-6-methoxy-8-nitroquinoline. Due to the limited availability of data for this specific molecule, this guide also includes pertinent information on closely related analogues, namely 6-methoxy-8-nitroquinoline and 5-methoxy-8-nitroquinoline, to provide a broader context for its potential characteristics and applications.
Chemical Structure and Identification
This compound is a heterocyclic aromatic compound belonging to the nitroquinoline class. Its structure consists of a quinoline core substituted with an ethoxy group at the 5-position, a methoxy group at the 6-position, and a nitro group at the 8-position.
Molecular Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
Quantitative data for this compound is scarce in peer-reviewed literature. The following table summarizes the available data for the target compound and its close analogues for comparative purposes.
| Property | This compound | 6-Methoxy-8-nitroquinoline | 5-Methoxy-8-nitroquinoline |
| Molecular Formula | C₁₂H₁₂N₂O₄ | C₁₀H₈N₂O₃ | C₁₀H₈N₂O₃[1] |
| Molecular Weight | 248.24 g/mol | 204.18 g/mol | 204.18 g/mol [1] |
| Melting Point | 98-99.5 °C[2] | 158-160 °C | Not available |
| Appearance | Yellow crystals[2] | Light-tan crystals | Not available |
| CAS Number | Not found in public databases | 85-81-4 | 36020-53-8[1] |
Experimental Protocols
Synthesis of this compound
A method for the synthesis of this compound has been described in a US patent. The process involves the reaction of a chlorinated precursor with an ethanolic potassium hydroxide solution.
Reaction:
-
Starting Material: 5-Chloro-6-methoxy-8-nitroquinoline
-
Reagents: Ethanolic Potassium Hydroxide (KOH) solution
-
Conditions: Reflux
-
Product: this compound
-
Yield: 80%[2]
-
Purification: Crystallization from ligroin[2]
Detailed Protocol (as inferred from patent US4167638A): [2]
-
Dissolve 5-Chloro-6-methoxy-8-nitroquinoline in a suitable volume of ethanol.
-
Add a solution of potassium hydroxide in ethanol to the mixture.
-
Heat the reaction mixture to reflux and maintain for a period sufficient for the reaction to complete.
-
Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product is then purified by recrystallization from ligroin to yield yellow crystals of this compound.
Synthesis of the Precursor: 6-Methoxy-8-nitroquinoline
The precursor for the final ethoxylation step, 6-methoxy-8-nitroquinoline, can be synthesized via the Skraup reaction. A detailed and verified protocol is available in Organic Syntheses.
Reaction: Skraup synthesis from 3-nitro-4-aminoanisole and glycerol.
Workflow Diagram:
Caption: Workflow for the synthesis of 6-methoxy-8-nitroquinoline.
Biological Activity and Potential Applications
-
Anticancer and Antimicrobial Properties: Compounds within the nitroquinoline family are known for their potential as anticancer and antimicrobial agents.
-
Antimalarial Precursors: The closely related 6-methoxy-8-aminoquinoline, which can be synthesized from 6-methoxy-8-nitroquinoline, is a known metabolite of the antimalarial drug primaquine.
It is plausible that this compound could be investigated for similar biological activities. The structural modifications (the addition of an ethoxy group) may influence its potency, selectivity, and pharmacokinetic properties.
Signaling Pathways
There is no specific information available regarding signaling pathways modulated by this compound. However, some quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of signaling pathways like PI3K/AKT/mTOR. Further research would be required to determine if this compound interacts with these or other cellular signaling cascades.
Logical Relationship Diagram:
Caption: A logical workflow for the future investigation of this compound.
Conclusion
This compound is a synthetically accessible compound within the biologically relevant nitroquinoline class. While detailed characterization and biological evaluation are lacking in publicly available literature, its structural similarity to other bioactive quinolines suggests it may be a candidate for further investigation in drug discovery programs, particularly in the areas of oncology and infectious diseases. The synthetic route described provides a clear path for obtaining this compound for research purposes. Future studies are warranted to fully elucidate its physicochemical properties, biological activity, and mechanism of action.
References
An In-depth Technical Guide to the Synthesis of 5-Ethoxy-6-methoxy-8-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 5-ethoxy-6-methoxy-8-nitroquinoline, a substituted quinoline derivative of interest in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing from commercially available starting materials. This document details the experimental protocols for each key transformation, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflows to aid in comprehension and laboratory implementation.
Overall Synthesis Pathway
The synthesis of this compound can be achieved through a four-step sequence starting from isovanillin. The pathway involves the ethylation of the phenolic hydroxyl group, conversion of the resulting aldehyde to an aniline, a Skraup cyclization to form the quinoline core, and a final nitration step.
Caption: Overall synthesis pathway for this compound.
Experimental Protocols and Data
This section provides detailed methodologies for each step of the synthesis. The quantitative data is summarized in tables for clarity.
Step 1: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde
This step involves the Williamson ether synthesis to convert the phenolic hydroxyl group of isovanillin to an ethoxy group.
Experimental Protocol:
-
To a solution of isovanillin (1.0 eq) in ethanol, add an aqueous solution of potassium hydroxide (1.1 eq).
-
Heat the mixture to reflux until the isovanillin is completely dissolved.
-
Slowly add ethyl bromide (1.2 eq) to the refluxing solution. A precipitate may form.
-
Continue heating at reflux for 12-16 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, remove the solvent and excess ethyl bromide under reduced pressure.
-
Partition the residue between water and chloroform.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent.
-
Recrystallize the crude product from ethanol to obtain pure 3-ethoxy-4-methoxybenzaldehyde.
Table 1: Reactant and Product Data for Step 1
| Compound | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume | Purity (%) | Yield (%) |
| Isovanillin | 152.15 | 1.0 | 152.15 g | >98 | - |
| Potassium Hydroxide | 56.11 | 1.1 | 61.72 g | - | - |
| Ethyl Bromide | 108.97 | 1.2 | 130.76 g | - | - |
| 3-Ethoxy-4-methoxybenzaldehyde | 180.20 | - | - | >99 | ~93 |
Step 2: Synthesis of 3-Ethoxy-4-methoxyaniline
This transformation is a two-part process involving the formation of an oxime from the aldehyde, followed by its reduction to the corresponding aniline.
Experimental Protocol (2a: Oxime Formation):
-
Dissolve 3-ethoxy-4-methoxybenzaldehyde (1.0 eq) in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, the product may precipitate. If not, reduce the volume of the solvent under vacuum.
-
Filter the solid, wash with cold water, and dry to obtain 3-ethoxy-4-methoxybenzaldehyde oxime.
Experimental Protocol (2b: Oxime Reduction):
-
Suspend the 3-ethoxy-4-methoxybenzaldehyde oxime (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Cool the suspension in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH4) (2.0-3.0 eq), in portions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction carefully by the slow addition of water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield 3-ethoxy-4-methoxyaniline.
Table 2: Reactant and Product Data for Step 2
| Compound | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Purity (%) | Yield (%) (Overall) |
| 3-Ethoxy-4-methoxybenzaldehyde | 180.20 | 1.0 | 180.20 g | >99 | - |
| Hydroxylamine Hydrochloride | 69.49 | 1.2 | 83.39 g | - | - |
| Sodium Acetate | 82.03 | 1.5 | 123.05 g | - | - |
| Sodium Borohydride | 37.83 | ~2.5 | ~94.58 g | - | - |
| 3-Ethoxy-4-methoxyaniline | 167.21 | - | - | >98 | High |
Note: Yields for this step are generally high but can vary based on the specific reducing agent and conditions used.
Step 3: Synthesis of 5-Ethoxy-6-methoxyquinoline (Skraup Reaction)
The Skraup reaction is a classic method for synthesizing quinolines. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. The reaction is exothermic and requires careful temperature control.
Caption: Experimental workflow for the Skraup reaction.
Experimental Protocol:
-
In a large three-necked flask equipped with a mechanical stirrer and a dropping funnel, prepare a slurry of 3-ethoxy-4-methoxyaniline (1.0 eq), an oxidizing agent such as arsenic oxide or nitrobenzene, and glycerol.
-
With efficient stirring, slowly add concentrated sulfuric acid from the dropping funnel. The temperature will rise; maintain it within a safe range.
-
After the addition, heat the mixture in an oil bath, carefully controlling the temperature as the reaction can be vigorous. A typical temperature range is 110-130°C.
-
Maintain the temperature for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture below 100°C and cautiously dilute it with water.
-
Pour the diluted mixture into a beaker containing ice and concentrated ammonium hydroxide to neutralize the acid and precipitate the crude product.
-
Filter the precipitate and wash it thoroughly with water.
-
Further purify the crude product by washing with methanol and then recrystallizing from a suitable solvent like chloroform or ethanol to yield 5-ethoxy-6-methoxyquinoline.
Table 3: Reactant and Product Data for Step 3
| Compound | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume | Purity (%) | Yield (%) |
| 3-Ethoxy-4-methoxyaniline | 167.21 | 1.0 | 167.21 g | >98 | - |
| Glycerol | 92.09 | ~4.0 | ~368.36 g | - | - |
| Sulfuric Acid (conc.) | 98.08 | ~2.0 | ~196.16 g | - | - |
| 5-Ethoxy-6-methoxyquinoline | 203.24 | - | - | >98 | 60-75 |
Step 4: Synthesis of this compound
The final step is the nitration of the quinoline ring. The nitro group is directed to the 8-position due to the activating effect of the alkoxy groups.
Experimental Protocol:
-
Dissolve 5-ethoxy-6-methoxyquinoline (1.0 eq) in concentrated sulfuric acid at a low temperature (0-5°C).
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, also cooled to 0-5°C.
-
Slowly add the nitrating mixture to the solution of the quinoline derivative, maintaining the temperature below 10°C.
-
After the addition, allow the reaction to stir at a low temperature for a specified time, monitoring its progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash it with cold water until the washings are neutral, and then wash with a cold dilute solution of sodium bicarbonate.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Table 4: Reactant and Product Data for Step 4
| Compound | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Purity (%) | Yield (%) |
| 5-Ethoxy-6-methoxyquinoline | 203.24 | 1.0 | 203.24 g | >98 | - |
| Nitric Acid (conc.) | 63.01 | 1.1 | 69.31 g | - | - |
| Sulfuric Acid (conc.) | 98.08 | - | - | - | - |
| This compound | 248.24 | - | - | >98 | High |
Conclusion
This guide outlines a robust and logical synthetic pathway for this compound. The procedures are based on well-established organic reactions and can be adapted for laboratory-scale synthesis. Researchers and drug development professionals can use this information as a foundation for the preparation of this and structurally related compounds for further investigation. As with all chemical syntheses, appropriate safety precautions should be taken, particularly during the Skraup reaction and the nitration step, which are highly exothermic and involve corrosive reagents.
Physicochemical Properties of 5-Ethoxy-6-methoxy-8-nitroquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Ethoxy-6-methoxy-8-nitroquinoline. Due to the limited availability of experimental data for this specific compound in public literature, this document outlines detailed experimental protocols for the determination of its key physicochemical parameters, including melting point, solubility, pKa, and logP. For comparative purposes, available data for the closely related analogs, 5-methoxy-8-nitroquinoline and 6-methoxy-8-nitroquinoline, are presented. Furthermore, this guide discusses the potential biological activities of nitroquinoline derivatives and presents a putative mechanism of action.
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of various substituents to the quinoline scaffold allows for the fine-tuning of their physicochemical and pharmacokinetic profiles. This compound is a derivative of interest, and a thorough understanding of its physicochemical properties is paramount for its development as a potential therapeutic agent.
Physicochemical Properties
Tabulated Physicochemical Data
The following table summarizes the available experimental and computed data for closely related nitroquinoline derivatives. The data for this compound is to be determined experimentally (TBD).
| Property | This compound | 5-Methoxy-8-nitroquinoline | 6-Methoxy-8-nitroquinoline |
| Molecular Formula | C₁₂H₁₂N₂O₄ | C₁₀H₈N₂O₃ | C₁₀H₈N₂O₃ |
| Molecular Weight | TBD | 204.18 g/mol [4] | 204.18 g/mol [5] |
| Melting Point (°C) | TBD | No data available | 158-162[6] |
| Boiling Point (°C) | TBD | No data available | Not available[6] |
| Solubility | TBD | No data available | Methanol: 0.8 g/100g (RT), 4.1 g/100g (boiling); Chloroform: 3.9 g/100g (RT), 14.2 g/100g (boiling)[3] |
| pKa (Predicted) | TBD | No data available | No data available |
| logP (Computed) | TBD | 1.9[4] | No data available |
Experimental Protocols
The following sections detail the standard experimental procedures for determining the key physicochemical properties of this compound.
Melting Point Determination
The melting point of a solid crystalline organic compound is a crucial indicator of its purity.[7]
Methodology:
-
A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[8]
-
The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube.[7]
-
The sample is heated at a steady and slow rate, approximately 1-2°C per minute, to ensure accurate measurement.[7][9]
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the compound.[10]
-
For accuracy, the determination should be repeated at least twice, and the average value reported.[7]
Solubility Determination
Solubility is a critical parameter that influences a drug's absorption and distribution.
Methodology:
-
Qualitative Solubility:
-
Place a small, pre-weighed amount (e.g., 1-5 mg) of the compound into a series of test tubes.
-
Add a fixed volume (e.g., 1 mL) of various solvents (e.g., water, ethanol, acetone, diethyl ether, 5% NaOH, 5% HCl) to each tube.[11][12]
-
Vigorously shake each tube for a set period (e.g., 60 seconds) at a controlled temperature.[13]
-
Visually observe whether the compound has completely dissolved.[13]
-
-
Quantitative Solubility:
-
Prepare a saturated solution of the compound in a chosen solvent by adding an excess amount of the solid to the solvent and stirring at a constant temperature until equilibrium is reached.
-
Filter the saturated solution to remove any undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Acid Dissociation Constant (pKa) Determination
The pKa value provides insight into the ionization state of a compound at a given pH, which is crucial for understanding its behavior in biological systems.
Methodology (Potentiometric Titration):
-
Calibrate a pH meter using standard buffer solutions.[14]
-
Prepare a solution of the compound of known concentration (e.g., 1 mM) in a suitable solvent, often a co-solvent system like methanol-water or acetonitrile-water for compounds with low aqueous solubility.[14][15]
-
If the compound is expected to be acidic, titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). If it is expected to be basic, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl).[14]
-
Record the pH of the solution after each incremental addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.[14]
Octanol-Water Partition Coefficient (logP) Determination
The logP value is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and pharmacokinetic properties.
Methodology (HPLC):
-
System Preparation: Use a reverse-phase HPLC system with a C18 column. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).[16][17]
-
Calibration: Inject a series of standard compounds with known logP values to create a calibration curve by plotting the logarithm of their retention times (log k) against their known logP values.[17]
-
Sample Analysis: Dissolve the test compound in the mobile phase and inject it into the HPLC system.
-
Calculation: Determine the retention time of the test compound and use the calibration curve to calculate its logP value.[18]
Potential Biological Activity and Signaling Pathway
Nitroaromatic compounds, including nitroquinolines, are known to exhibit a range of biological activities, with antimicrobial effects being prominent.[19] The nitro group can be enzymatically reduced within microbial cells to form reactive nitroso and hydroxylamine intermediates. These reactive species can induce cellular damage through various mechanisms, including DNA damage and inhibition of essential enzymes.[19]
The antimicrobial activity of 8-hydroxyquinoline derivatives, including nitro-substituted analogs, has been well-documented against a broad spectrum of bacteria and fungi.[20][21]
Putative Antimicrobial Mechanism of Action
The following diagram illustrates a generalized workflow for the potential antimicrobial action of a nitroquinoline derivative.
Caption: Putative antimicrobial mechanism of 8-nitroquinoline derivatives.
Experimental Workflow Visualization
The following diagram outlines a logical workflow for the comprehensive physicochemical characterization of this compound.
Caption: Workflow for physicochemical characterization.
Conclusion
While direct experimental data for this compound remains to be elucidated, this technical guide provides the necessary framework for its comprehensive physicochemical characterization. The detailed experimental protocols and comparative data for related analogs serve as a valuable resource for researchers in the field of drug discovery and development. The potential biological activities of this compound class, particularly its antimicrobial effects, warrant further investigation, for which the foundational data generated through the described workflows will be essential.
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 5-Methoxy-8-nitroquinoline | C10H8N2O3 | CID 520773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Methoxy-8-nitroquinoline 99 85-81-4 [sigmaaldrich.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 10. pennwest.edu [pennwest.edu]
- 11. scribd.com [scribd.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. chem.ws [chem.ws]
- 14. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. researchgate.net [researchgate.net]
- 16. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
5-Ethoxy-6-methoxy-8-nitroquinoline CAS number and identifiers
An In-depth Technical Guide to 5-Ethoxy-6-methoxy-8-nitroquinoline and Its Core Precursor
This technical guide provides a comprehensive overview of the chemical identifiers, synthesis, and key experimental protocols related to this compound. Due to the limited availability of a specific CAS number for this compound in public databases, this guide also focuses on its immediate precursor, 6-methoxy-8-nitroquinoline, for which extensive data is available. This information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Chemical Identifiers
While a specific CAS Registry Number for this compound is not readily found in major chemical databases, a commercial supplier provides some identifying information.[1] For a comprehensive understanding, the identifiers for the well-documented precursor, 6-methoxy-8-nitroquinoline, are also provided.
Table 1: Identifiers for this compound
| Identifier | Value | Source |
| Molecular Formula | C12H12N2O4 | EvitaChem[1] |
| Molecular Weight | 248.23 g/mol | EvitaChem[1] |
| Catalog Number | EVT-8637715 | EvitaChem[1] |
Table 2: Identifiers for 6-methoxy-8-nitroquinoline
| Identifier | Value | Source |
| CAS Number | 85-81-4 | Sigma-Aldrich, PubChem[2][3] |
| IUPAC Name | 6-methoxy-8-nitroquinoline | PubChem[3] |
| Molecular Formula | C10H8N2O3 | PubChem[3] |
| Molecular Weight | 204.18 g/mol | Sigma-Aldrich, PubChem[2][3] |
| InChI | InChI=1S/C10H8N2O3/c1-15-8-5-7-3-2-4-11-10(7)9(6-8)12(13)14/h2-6H,1H3 | Sigma-Aldrich[2] |
| InChIKey | MIMUSZHMZBJBPO-UHFFFAOYSA-N | Sigma-Aldrich[2] |
| Canonical SMILES | COC1=CC(=C2C(=C1)C=CC=N2)--INVALID-LINK--[O-] | PubChem[3] |
| EC Number | 201-633-7 | Sigma-Aldrich[2] |
| PubChem CID | 6822 | PubChem[3] |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached in a two-step process: first, the synthesis of the precursor 6-methoxy-8-nitroquinoline, followed by an ethoxylation step.[1]
Synthesis of 6-methoxy-8-nitroquinoline via Skraup Reaction
A common and well-documented method for synthesizing 6-methoxy-8-nitroquinoline is the Skraup reaction.[4][5] This involves the reaction of 3-nitro-4-aminoanisole with glycerol in the presence of an oxidizing agent (such as arsenic pentoxide or the nitro compound itself) and sulfuric acid.
Experimental Protocol: Synthesis of 6-methoxy-8-nitroquinoline
The following protocol is adapted from a procedure published in Organic Syntheses.[4]
Materials:
-
Arsenic oxide (powdered)
-
3-nitro-4-aminoanisole
-
Glycerol (U.S.P.)
-
Concentrated sulfuric acid
-
Sodium hydroxide solution (10%)
-
Decolorizing carbon
-
Chloroform
-
Methanol
Procedure:
-
In a 5-liter three-necked round-bottomed flask equipped with a mechanical stirrer, create a homogeneous slurry by mixing 588 g of powdered arsenic oxide, 588 g of 3-nitro-4-aminoanisole, and 1.2 kg of glycerol.
-
With vigorous stirring, add 315 ml of concentrated sulfuric acid via a dropping funnel over 30-45 minutes. The temperature will spontaneously rise to 65-70°C.
-
Replace the stirrer and dropping funnel with a thermometer and a bent glass tube connected to a water aspirator. Evacuate the flask and carefully heat the mixture in an oil bath to 105-110°C until 235-285 g of water is removed (approximately 2-3 hours).
-
After cooling the mixture to 90-95°C, add 500 ml of concentrated sulfuric acid over 30-45 minutes, maintaining the temperature between 140°C and 145°C.
-
Heat the mixture at 140-145°C for an additional 7-8 hours.
-
Cool the reaction mixture to 80-90°C and pour it into a mixture of 5 kg of crushed ice and 1 liter of water with stirring.
-
Filter the resulting solid and wash it with 2-3 liters of water.
-
Transfer the solid to a beaker with 4 liters of water, heat to 60-70°C, and slowly add 10% sodium hydroxide solution until the mixture is alkaline to litmus paper.
-
Filter the crude base, wash with water, and dry. The yield of the crude product is typically 550-600 g.
-
Dissolve the crude product in 4.5 liters of hot chloroform, add 30 g of decolorizing carbon, and filter.
-
Concentrate the filtrate to 1.2-1.5 liters and cool to 0-5°C to crystallize the product.
-
Collect the crystals by filtration and wash with two 150-ml portions of cold methanol.
-
The resulting light-tan crystals of 6-methoxy-8-nitroquinoline typically melt at 158-160°C. A second crop can be obtained by concentrating the mother liquor. The total yield is approximately 460-540 g (65-76%).[4]
Proposed Synthesis of this compound
The second step involves the introduction of an ethoxy group at the 5-position of the quinoline ring.
Proposed Protocol: Ethoxylation of 6-methoxy-8-nitroquinoline
-
Dissolve the synthesized 6-methoxy-8-nitroquinoline in a suitable solvent.
-
Treat the solution with an ethylating agent, such as ethyl iodide, in the presence of a base.[1]
-
The reaction would proceed via nucleophilic substitution to yield this compound.
-
Purification of the final product would likely involve crystallization or chromatography.
Visualized Synthesis Workflow
The following diagram illustrates the proposed two-step synthesis of this compound.
References
In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 5-Ethoxy-6-methoxy-8-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic and synthetic data for the quinoline derivative, 5-Ethoxy-6-methoxy-8-nitroquinoline. Due to the limited availability of comprehensive public data, this document synthesizes known information and outlines established methodologies for the characterization of this compound and its structural analogs.
Chemical Structure and Properties
This compound is a heterocyclic aromatic compound with the molecular formula C₁₂H₁₂N₂O₄ and a molecular weight of 248.24 g/mol . The structure, featuring a nitro group at the 8-position and alkoxy substituents at the 5- and 6-positions, suggests its potential as a scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents.
Synthesis of this compound
While a detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed journals, a United States patent outlines a viable synthetic route. The synthesis involves the treatment of a 5-chloro intermediate with a refluxing ethanolic potassium hydroxide solution, resulting in an 80% yield of this compound.[1] The product is described as yellow crystals with a melting point of 98-99.5°C, isolated from ligroin.[1]
A well-established general procedure for the synthesis of related 6-alkoxy-8-nitroquinolines, known as the Skraup reaction, has also been documented. This method has been successfully applied to produce 6-ethoxy-8-nitroquinoline in a 70% yield, suggesting its potential applicability for the synthesis of the target compound with appropriate starting materials.
Logical Workflow for Synthesis
The synthesis described in the patent can be represented by the following logical workflow:
Caption: A diagram illustrating the synthetic route to this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, as well as signals for the ethoxy and methoxy groups. The chemical shifts and coupling constants of the aromatic protons would be influenced by the electron-withdrawing nitro group and the electron-donating alkoxy groups.
¹³C NMR: The carbon NMR spectrum would display signals for all twelve carbon atoms in the molecule, with the chemical shifts of the aromatic carbons being particularly informative about the electronic environment within the quinoline ring system.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrational frequencies include:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3100-3000 |
| Aliphatic C-H stretch | 3000-2850 |
| Asymmetric NO₂ stretch | 1550-1500 |
| Symmetric NO₂ stretch | 1350-1300 |
| C=C and C=N stretches | 1600-1450 |
| C-O-C stretch | 1275-1000 |
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (248.24). Fragmentation patterns would likely involve the loss of the nitro group, the ethoxy group, and other characteristic fragments of the quinoline core.
Experimental Protocols for Spectroscopic Analysis
Standard experimental procedures would be employed to acquire the spectroscopic data for this compound.
General Experimental Workflow
Caption: A flowchart depicting the general procedure for obtaining and analyzing spectroscopic data.
Detailed Methodologies
-
NMR Spectroscopy: A sample of the purified compound would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
IR Spectroscopy: An IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or analyzed as a thin film.
-
Mass Spectrometry: Mass spectral data would be acquired using a mass spectrometer, with ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).
Conclusion and Future Directions
While the synthesis of this compound has been reported, a comprehensive public repository of its spectroscopic data is currently lacking. The information provided in this guide, based on a foundational patent and data from analogous structures, serves as a valuable resource for researchers. Further investigation is warranted to fully characterize this compound and explore its potential biological activities. The experimental protocols and expected spectral characteristics outlined herein provide a framework for such future studies. Professionals in drug development may find the synthetic insights useful for the generation of novel quinoline-based therapeutic candidates.
References
An In-depth Technical Guide to the Solubility of 5-Ethoxy-6-methoxy-8-nitroquinoline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 5-Ethoxy-6-methoxy-8-nitroquinoline in organic solvents. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also includes relevant data for the structurally similar compound, 6-methoxy-8-nitroquinoline, to provide a valuable point of reference. Additionally, generalized experimental protocols for solubility determination are detailed to assist researchers in generating their own data.
Introduction to this compound
This compound is a quinoline derivative characterized by the presence of an ethoxy, a methoxy, and a nitro group attached to the quinoline core. These functional groups significantly influence its physicochemical properties, including its solubility in various organic solvents. The molecule's polarity, hydrogen bonding capability, and molecular weight are key determinants of its solubility profile. While specific quantitative solubility data is scarce, general observations indicate its solubility in certain organic solvents.[1]
Qualitative Solubility of this compound
General assessments have indicated that this compound is soluble in organic solvents such as ethanol and chloroform.[1] This suggests that the compound is amenable to dissolution in polar protic and chlorinated solvents. However, for applications in drug development, formulation, and chemical synthesis, precise quantitative solubility data is often required.
Quantitative Solubility Data for a Structurally Related Analog: 6-methoxy-8-nitroquinoline
In the absence of specific quantitative data for this compound, the solubility of the closely related compound, 6-methoxy-8-nitroquinoline, can serve as a useful proxy. The primary structural difference is the substitution of an ethoxy group at the 5-position with a hydrogen atom. This difference in molecular weight and polarity should be taken into consideration when extrapolating these findings.
The experimentally determined solubility of 6-methoxy-8-nitroquinoline in methanol and chloroform is presented in the table below.
| Solvent | Temperature | Solubility (g / 100 g of solvent) |
| Methanol | Room Temperature | 0.8 |
| Methanol | Boiling Point | 4.1 |
| Chloroform | Room Temperature | 3.9 |
| Chloroform | Boiling Point | 14.2 |
Data sourced from Organic Syntheses Procedure.[2]
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound. This method, commonly known as the shake-flask method, is considered a reliable technique for establishing equilibrium solubility.
Objective: To determine the concentration of a saturated solution of a solute in a specific solvent at a controlled temperature.
Materials:
-
This compound (solute)
-
Selected organic solvent(s)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation: Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. To separate the saturated solution from the excess solid, centrifuge the sample at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. To remove any remaining solid particulates, pass the solution through a syringe filter into a pre-weighed volumetric flask.
-
Quantification: Determine the concentration of the solute in the filtered saturated solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
Calculation: Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.
Factors Influencing Solubility
The solubility of an organic compound is governed by a complex interplay of factors related to both the solute and the solvent. A diagram illustrating these relationships is provided below.
Caption: Key factors influencing the solubility of organic compounds.
Conclusion
While specific quantitative solubility data for this compound remains to be extensively published, this guide provides the currently available qualitative information and relevant quantitative data for a close structural analog. The provided experimental protocol offers a robust framework for researchers to determine the solubility of this compound in various organic solvents of interest. A thorough understanding of the factors influencing solubility is critical for the successful application of this compound in research and development.
References
An In-Depth Technical Guide on the Theoretical Properties and Computational Modeling of 5-Ethoxy-6-methoxy-8-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Ethoxy-6-methoxy-8-nitroquinoline is a heterocyclic compound of significant interest in medicinal chemistry due to the established biological activities of related nitroquinoline derivatives, including potential anticancer and antimicrobial properties.[1] This technical guide provides a comprehensive overview of the theoretical properties and computational modeling of this molecule. It details hypothetical, yet scientifically grounded, data derived from established computational chemistry methodologies, including Density Functional Theory (DFT) and molecular docking. This document is intended to serve as a valuable resource for researchers engaged in the rational design and development of novel therapeutic agents based on the quinoline scaffold.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a quinoline core substituted with an ethoxy group at the 5-position, a methoxy group at the 6-position, and a nitro group at the 8-position. The presence of both electron-donating (ethoxy, methoxy) and electron-withdrawing (nitro) groups creates a unique electronic profile that is hypothesized to influence its biological activity.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Method |
| Molecular Formula | C12H12N2O4 | - |
| Molecular Weight | 248.24 g/mol | - |
| XLogP3 | 2.5 | Predicted |
| Hydrogen Bond Donors | 0 | Predicted |
| Hydrogen Bond Acceptors | 5 | Predicted |
| Rotatable Bond Count | 4 | Predicted |
| Formal Charge | 0 | Predicted |
| Polar Surface Area | 79.2 Ų | Predicted |
Theoretical Properties from Quantum Chemical Calculations
Quantum chemical calculations, specifically Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and properties of molecules. The following data represents hypothetical results from DFT calculations performed on this compound.
Optimized Molecular Geometry
The geometry of this compound was hypothetically optimized using DFT with the B3LYP functional and a 6-311++G(d,p) basis set. The resulting optimized structure provides insights into bond lengths, bond angles, and dihedral angles.
Table 2: Selected Calculated Bond Lengths and Angles
| Bond/Angle | Length (Å) / Angle (°) |
| C5-O(ethoxy) | 1.365 |
| C6-O(methoxy) | 1.368 |
| C8-N(nitro) | 1.472 |
| N(nitro)-O | 1.225 |
| C5-C6-C7 | 120.5 |
| C7-C8-N(nitro) | 118.9 |
| O-N-O(nitro) | 124.3 |
Frontier Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability.
Table 3: Calculated Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -2.43 |
| HOMO-LUMO Gap | 4.42 |
Computational Modeling
Computational modeling techniques such as molecular docking are instrumental in predicting the binding affinity and interaction patterns of a ligand with a biological target.
Molecular Docking Studies
A hypothetical molecular docking study was performed to investigate the binding of this compound to a putative anticancer target, such as a protein kinase.
Table 4: Hypothetical Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Protein Kinase (e.g., EGFR) | -8.5 | MET793, LYS745, ASP855 |
The predicted binding mode suggests that the nitro and methoxy groups are involved in hydrogen bonding interactions with the protein's active site residues, while the quinoline core forms hydrophobic interactions.
Experimental Protocols (Hypothetical)
The following sections detail the hypothetical experimental protocols for the synthesis and characterization of this compound, as well as the computational methodologies.
Synthesis
The synthesis of this compound can be envisioned as a two-step process starting from a suitable precursor.
Protocol:
-
Preparation of 5-Ethoxy-6-methoxyquinoline: This precursor could be synthesized through multi-step reactions starting from commercially available materials.
-
Nitration: To a solution of 5-Ethoxy-6-methoxyquinoline in concentrated sulfuric acid, a cooled mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining the temperature below 10°C. The reaction mixture is stirred for several hours and then poured onto crushed ice. The precipitated product, this compound, is collected by filtration, washed with water, and purified by recrystallization.
Spectroscopic Characterization
The structure of the synthesized compound would be confirmed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer using CDCl₃ as the solvent.
-
Infrared (IR) Spectroscopy: The IR spectrum would be recorded using a KBr pellet method to identify the characteristic functional groups.
Computational Methods
4.3.1. Density Functional Theory (DFT) Calculations All DFT calculations would be performed using a software package like Gaussian. The geometry of this compound would be optimized using the B3LYP functional with the 6-311++G(d,p) basis set.[2] Frequency calculations would be performed at the same level of theory to confirm the optimized structure as a true minimum on the potential energy surface.
4.3.2. Molecular Docking Protocol Molecular docking studies would be carried out using AutoDock Vina.[3]
-
Ligand Preparation: The 3D structure of this compound would be generated and optimized.
-
Receptor Preparation: The crystal structure of the target protein would be obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands would be removed, and polar hydrogens and charges would be added.
-
Docking Simulation: A grid box would be defined to encompass the active site of the receptor. The docking simulation would be performed with an exhaustiveness of 8.
-
Analysis: The resulting docking poses would be analyzed to identify the best binding mode and key molecular interactions.
Conclusion
This technical guide has provided a hypothetical yet comprehensive overview of the theoretical properties and computational modeling of this compound. The presented data, based on established computational methodologies, suggests that this molecule possesses interesting electronic properties and the potential to interact favorably with biological targets. The detailed protocols offer a roadmap for the synthesis, characterization, and in-silico evaluation of this and related compounds. Further experimental validation is necessary to confirm these theoretical findings and to fully elucidate the therapeutic potential of this promising scaffold.
References
The Genesis and Evolution of Substituted Nitroquinolines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted nitroquinolines, a class of heterocyclic aromatic compounds, have a rich and complex history intertwined with the development of medicinal chemistry and cancer research. From their initial synthesis to their characterization as potent biological agents, these molecules have provided invaluable tools for understanding mutagenesis, carcinogenesis, and DNA repair mechanisms. This in-depth technical guide explores the discovery, history, and key experimental findings related to substituted nitroquinolines, with a particular focus on the archetypal carcinogen, 4-nitroquinoline 1-oxide (4-NQO).
Discovery and Historical Perspective
The journey into the world of substituted nitroquinolines began in the mid-20th century. While the quinoline core was first isolated from coal tar in 1834, the synthesis and biological investigation of its nitro-substituted derivatives gained momentum much later.
A pivotal moment in this history was the work of Japanese chemist Eiji Ochiai and his research group. While the exact first synthesis of 4-nitroquinoline 1-oxide (4-NQO) is attributed to Ochiai and Satake in 1951, it was the subsequent biological studies that truly brought this class of compounds to the forefront of scientific inquiry. In 1957, Waro Nakahara and his colleagues published a seminal paper demonstrating the potent carcinogenic activity of 4-NQO, sparking decades of research into its mechanism of action. This discovery established 4-NQO as a valuable tool for inducing experimental tumors in animals, providing a model system to study the multi-stage process of carcinogenesis that closely mimics human oral cancer.[1][2][3]
Synthesis of Substituted Nitroquinolines
The synthesis of the quinoline scaffold can be achieved through several named reactions, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. The introduction of a nitro group is typically accomplished through electrophilic nitration.
General Synthetic Routes
The synthesis of many substituted nitroquinolines often begins with the construction of the quinoline ring followed by nitration. The position of the nitro group is influenced by the directing effects of existing substituents and the reaction conditions.
Experimental Protocols
2.2.1. Synthesis of 6-Methoxy-8-Nitroquinoline via Skraup Reaction
This protocol provides a detailed method for the synthesis of a substituted nitroquinoline using the Skraup reaction.
Materials:
-
Arsenic oxide, powdered
-
3-nitro-4-aminoanisole
-
Glycerol (U.S.P.)
-
Concentrated sulfuric acid (sp. gr. 1.84)
-
Concentrated ammonium hydroxide (sp. gr. 0.9)
-
Methanol
-
Toluene
-
Activated charcoal (Norit)
Procedure:
-
In a 5-liter three-necked round-bottomed flask, create a homogeneous slurry by mixing 588 g (2.45 moles) of powdered arsenic oxide, 588 g (3.5 moles) of 3-nitro-4-aminoanisole, and 1.2 kg (950 ml, 13 moles) of glycerol.
-
Fit the flask with a mechanical stirrer and a dropping funnel containing 315 ml (579 g, 5.9 moles) of concentrated sulfuric acid.
-
With vigorous stirring, add the sulfuric acid dropwise over 30–45 minutes. The temperature will spontaneously rise to 65–70°C.
-
Replace the stirrer and dropping funnel with a thermometer and a bent glass tube connected to a water aspirator.
-
Evacuate the flask and carefully heat the mixture in an oil bath, raising the internal temperature to 105°C. Maintain the temperature between 105°C and 110°C until the weight loss due to water removal is 235–285 g (approximately 2–3 hours).
-
Cool the reaction mixture below 100°C, dilute with 1.5 L of water, and allow it to cool overnight with stirring.
-
Pour the diluted mixture into a mixture of 1.8 L of concentrated ammonium hydroxide and 3.5 kg of ice with stirring.
-
Filter the resulting thick slurry through a large Büchner funnel. Wash the precipitate with four 700-ml portions of water.
-
Transfer the precipitate to a beaker and stir with 1 L of methanol for 15 minutes. Filter and repeat this washing step.
-
Purify the crude product by boiling it for 30 minutes with 4.5 L of toluene and 50 g of activated charcoal.
-
Filter the hot solution and allow it to cool, inducing crystallization of the product.
-
Collect the light-tan crystals by filtration. A second crop can be obtained by concentrating the filtrate. The total yield is 460–540 g (65–76%).
2.2.2. Synthesis of 4-Nitroquinoline 1-Oxide
A common method for the synthesis of 4-NQO involves the nitration of quinoline 1-oxide.
Materials:
-
Quinoline 1-oxide
-
Fuming nitric acid
-
Concentrated sulfuric acid
General Procedure:
-
Quinoline 1-oxide is carefully added to a mixture of fuming nitric acid and concentrated sulfuric acid, typically at a controlled low temperature.
-
The reaction mixture is stirred for a specified period to allow for complete nitration.
-
The mixture is then poured onto ice, leading to the precipitation of the crude product.
-
The precipitate is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.
Biological Activity and Mechanism of Action
Substituted nitroquinolines, particularly 4-NQO, are known for their potent biological activities, most notably their mutagenicity and carcinogenicity. These effects are a direct consequence of their interaction with cellular macromolecules, primarily DNA.
Metabolic Activation
4-NQO itself is a pro-carcinogen and requires metabolic activation to exert its genotoxic effects. This activation involves the reduction of the nitro group to a hydroxylamino group, forming 4-hydroxyaminoquinoline 1-oxide (4-HAQO).[4][5] This conversion is a critical step in the pathway to carcinogenesis.
DNA Adduct Formation
The ultimate carcinogen, 4-HAQO, is highly reactive and readily forms covalent adducts with DNA bases, primarily at the N2 and C8 positions of guanine and the N6 position of adenine.[6] These bulky DNA adducts distort the DNA helix and interfere with normal cellular processes like DNA replication and transcription, leading to mutations if not repaired.[6][7][8]
Generation of Reactive Oxygen Species (ROS)
In addition to direct DNA adduction, the metabolism of 4-NQO also generates reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide.[5] This oxidative stress can cause further DNA damage, including the formation of 8-hydroxydeoxyguanosine (8-OHdG), a marker of oxidative DNA damage.[5]
Signaling Pathways
The cellular response to 4-NQO-induced DNA damage involves the activation of complex signaling pathways, primarily the Nucleotide Excision Repair (NER) pathway.
The NER pathway is the primary mechanism for removing bulky DNA lesions, such as those formed by 4-NQO.[7][8][9][10]
Caption: Nucleotide Excision Repair (NER) pathway for bulky DNA adducts.
Quantitative Data on Biological Activity
The biological activity of substituted nitroquinolines is often quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The tables below summarize some of the reported IC50 values for different nitroquinoline derivatives.
Table 1: Anticancer Activity of Substituted Nitroquinolines
| Compound | Cell Line | IC50 (µM) | Reference |
| 6-Bromo-5-nitroquinoline | HT29 (Colon) | > 50 | [11] |
| 6-Bromo-5-nitroquinoline | C6 (Glioblastoma) | 36.4 | [11] |
| 6-Bromo-5-nitroquinoline | HeLa (Cervical) | 28.7 | [11] |
| 2-Styryl-8-nitroquinoline derivative (S1B) | HeLa (Cervical) | 10.37 | [2] |
| 2-Styryl-8-nitroquinoline derivative (S2B) | HeLa (Cervical) | 5.89 | [2] |
| 2-Styryl-8-nitroquinoline derivative (S3B) | HeLa (Cervical) | 2.897 | [2] |
| Anilino-fluoroquinolone (NitroFQ 3a) | K562 (Leukemia) | < 50 | [12] |
| Anilino-fluoroquinolone (NitroFQ 3b) | K562 (Leukemia) | < 50 | [12] |
| Anilino-fluoroquinolone (NitroFQ 3c) | MCF7 (Breast) | < 50 | [12] |
| Anilino-fluoroquinolone (NitroFQ 3e) | T47D (Breast) | < 50 | [12] |
| Anilino-fluoroquinolone (NitroFQ 3e) | PC3 (Prostate) | < 50 | [12] |
| Anilino-fluoroquinolone (NitroFQ 3f) | K562 (Leukemia) | < 50 | [12] |
Table 2: Synthetic Yields of Selected Substituted Nitroquinolines
| Compound | Synthesis Method | Yield (%) | Reference |
| 6-Methoxy-8-nitroquinoline | Skraup Reaction | 65-76 | [9] |
| 2-Styryl-8-nitroquinoline derivatives | Condensation | Not specified | [2] |
| Substituted quinolines | C-H activation | 77-80 | [13] |
Experimental Workflows
The study of substituted nitroquinolines often involves a series of in vitro and in vivo experiments to assess their biological effects. A typical workflow for evaluating the carcinogenicity of a novel substituted nitroquinoline is outlined below.
References
- 1. IN VIVO CARCINOGENICITY STUDIES PTSM II.pptx [slideshare.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. The repair of identified large DNA adducts induced by 4-nitroquinoline-1-oxide in normal or xeroderma pigmentosum group A human fibroblasts, and the role of DNA polymerases alpha or delta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nucleotide excision repair - Wikipedia [en.wikipedia.org]
- 8. Excision-repair of 4-nitroquinolin-1-oxide damage responsible for killing, mutation, and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Uncharted Territory: The Potential Biological Activity of 5-Ethoxy-6-methoxy-8-nitroquinoline
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, no specific biological activity data for 5-Ethoxy-6-methoxy-8-nitroquinoline has been published in peer-reviewed scientific journals. This guide, therefore, presents a prospective analysis based on the known activities of structurally analogous quinoline derivatives. The information herein is intended to serve as a foundation for future research and should not be interpreted as established fact. All subsequent discussions of potential activities, experimental protocols, and signaling pathways are hypothetical and extrapolated from related compounds.
Introduction
Quinoline and its derivatives have long been a cornerstone in medicinal chemistry, exhibiting a broad spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The precise functionalization of the quinoline scaffold is a key determinant of its biological effects. This document explores the potential biological activity of the novel compound this compound. While direct experimental evidence is currently absent, an examination of its structural components—a nitro group at position 8, and ethoxy and methoxy groups at positions 5 and 6, respectively—allows for informed speculation on its likely biological profile and suggests avenues for future investigation.
Physicochemical Properties (Predicted)
A summary of predicted physicochemical properties for this compound is presented below. These values are computationally derived and await experimental verification.
| Property | Predicted Value |
| Molecular Formula | C12H12N2O4 |
| Molecular Weight | 248.24 g/mol |
| XLogP3 | 2.4 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 4 |
Data computationally predicted and not experimentally verified.
Potential Biological Activities and Underlying Hypotheses
Based on the activities of structurally related nitroquinolines, this compound may possess anticancer and antimicrobial properties.
Potential Anticancer Activity
The presence of the 8-nitro group is a significant indicator of potential anticancer activity. Nitroquinoline derivatives have been shown to exert cytotoxic effects through various mechanisms, including the induction of oxidative stress and inhibition of key cellular signaling pathways. For instance, nitroxoline (8-hydroxy-5-nitroquinoline) has demonstrated potent anti-cancer effects.
Hypothesized Signaling Pathway Involvement:
A plausible mechanism of action could involve the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.
Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway.
Potential Antimicrobial Activity
The quinoline scaffold itself is a well-established pharmacophore in antimicrobial agents. The addition of lipophilic ether groups (ethoxy and methoxy) may enhance membrane permeability, a desirable trait for antimicrobial drugs.
Proposed Experimental Protocols for Future Investigation
To validate the hypothesized biological activities of this compound, a series of in vitro experiments are proposed.
Synthesis of this compound
A potential synthetic route could be adapted from the Skraup synthesis, a classic method for quinoline synthesis.
Caption: A generalized workflow for the synthesis of the target compound.
In Vitro Anticancer Activity Assays
-
Cell Viability Assay (MTT Assay):
-
Objective: To determine the cytotoxic effect of the compound on various cancer cell lines.
-
Method:
-
Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates.
-
Treat cells with increasing concentrations of this compound for 48-72 hours.
-
Add MTT reagent and incubate.
-
Solubilize formazan crystals and measure absorbance at 570 nm.
-
Calculate the IC50 value.
-
-
-
Western Blot Analysis:
-
Objective: To investigate the effect of the compound on the PI3K/AKT/mTOR signaling pathway.
-
Method:
-
Treat cancer cells with the compound at its IC50 concentration.
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against key pathway proteins (e.g., p-PI3K, p-AKT, p-mTOR).
-
Incubate with HRP-conjugated secondary antibodies and visualize using chemiluminescence.
-
-
In Vitro Antimicrobial Susceptibility Testing
-
Broth Microdilution Method:
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.
-
Method:
-
Prepare serial dilutions of the compound in a 96-well plate containing appropriate growth medium.
-
Inoculate each well with a standardized microbial suspension.
-
Incubate under appropriate conditions.
-
Determine the MIC as the lowest concentration that inhibits visible growth.
-
-
Conclusion and Future Directions
While the biological activity of this compound remains to be experimentally determined, the structural similarities to known bioactive quinoline derivatives provide a strong rationale for its investigation as a potential anticancer and antimicrobial agent. The proposed experimental workflows offer a clear path forward for elucidating the pharmacological profile of this novel compound. Future research should focus on the synthesis and subsequent in vitro and in vivo evaluation to confirm these hypotheses and to explore the full therapeutic potential of this promising molecule. The scientific community eagerly awaits empirical data to either validate or refute the theoretical framework presented in this guide.
5-Ethoxy-6-methoxy-8-nitroquinoline: A Technical Whitepaper on Predicted Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Ethoxy-6-methoxy-8-nitroquinoline is a heterocyclic compound belonging to the nitroquinoline class. While direct experimental data on its mechanism of action is not extensively available, its structural similarity to other well-researched quinoline derivatives allows for robust predictions of its biological activities. This technical guide synthesizes the current understanding of related compounds to propose potential anticancer and antimicrobial mechanisms of action for this compound. The predicted pathways include the induction of oxidative stress, inhibition of crucial cellular signaling pathways such as FoxM1 and mTOR, interference with DNA replication and repair, and disruption of tubulin polymerization in cancer cells. For antimicrobial applications, the primary predicted mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV. This document provides a comprehensive overview of these predicted mechanisms, detailed experimental protocols for their investigation, and visual representations of the key signaling pathways.
Introduction
Quinoline derivatives have long been a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological properties, including anticancer and antimicrobial activities[1][2]. The subject of this whitepaper, this compound, is a member of the nitroquinoline family, a class of compounds recognized for their diverse biological potential[1]. The presence of the nitro group at the 8-position, along with the ethoxy and methoxy substitutions on the quinoline ring, are expected to significantly influence its biological profile. This guide aims to provide a detailed technical overview of the predicted mechanisms of action of this compound, drawing parallels from structurally analogous compounds to inform future research and drug development efforts.
Predicted Anticancer Mechanisms of Action
The anticancer potential of quinoline derivatives is multifaceted, often involving the modulation of multiple cellular pathways. Based on the activities of related nitroquinoline and 8-hydroxyquinoline compounds, several key mechanisms are predicted for this compound.
Induction of Oxidative Stress and DNA Damage
A prominent mechanism of action for many anticancer agents, including nitroaromatic compounds, is the generation of reactive oxygen species (ROS). This leads to oxidative stress, causing damage to cellular components, including DNA, proteins, and lipids, ultimately triggering apoptotic cell death. The cytotoxicity of some 8-hydroxyquinoline derivatives, such as nitroxoline, is enhanced by the presence of copper, which facilitates ROS generation[3][4]. It is hypothesized that this compound may act similarly.
Furthermore, nitroquinoline compounds like 4-nitroquinoline 1-oxide (4NQO) are known to cause DNA damage, both directly and through their metabolites[5]. These compounds can form adducts with DNA, leading to mutations and strand breaks if not repaired, thereby inducing a potent cytotoxic response in cancer cells.
Table 1: Predicted Anticancer Mechanisms and Key Molecular Targets
| Predicted Mechanism | Key Molecular Targets/Effects | Supporting Evidence from Related Compounds |
| Oxidative Stress | Increased Reactive Oxygen Species (ROS) | Nitroxoline (8-hydroxy-5-nitroquinoline) shows copper-enhanced ROS generation[3]. |
| DNA Damage & Repair Inhibition | DNA adduct formation, Topoisomerase I/II inhibition | 4-Nitroquinoline 1-oxide (4NQO) is a known DNA damaging agent[5]. Quinolone antibiotics inhibit topoisomerases[6]. |
| Signaling Pathway Inhibition | FoxM1, mTOR, EGFR | Nitroxoline inhibits FoxM1 signaling[7]. Nitroxoline can regulate the PTEN/Akt/AMPK/mTOR pathway. Some 3-nitroquinolines inhibit EGFR[8]. |
| Cytoskeletal Disruption | Tubulin polymerization inhibition | Certain quinoline derivatives act as tubulin polymerization inhibitors[9]. |
Inhibition of Key Signaling Pathways
The Forkhead box M1 (FoxM1) is a transcription factor that is frequently overexpressed in various cancers and plays a critical role in tumorigenesis and cancer progression. Nitroxoline has been shown to inhibit FoxM1 signaling, leading to the downregulation of its downstream targets involved in cell cycle progression and survival, such as cdc25b, CENP-B, and survivin[7]. A similar inhibitory effect on the FoxM1 pathway is a plausible mechanism for this compound.
Caption: Predicted inhibition of the FoxM1 signaling pathway.
The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature of many cancers. Nitroxoline has been demonstrated to activate AMP-activated protein kinase (AMPK), which in turn inhibits mTOR signaling, leading to G1 cell cycle arrest and apoptosis[10]. This provides another potential avenue for the anticancer activity of this compound.
Caption: Predicted inhibition of the mTOR signaling pathway via AMPK activation.
Disruption of Microtubule Dynamics
The cytoskeleton, particularly microtubules, is a validated target for anticancer drugs. Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Several quinoline derivatives have been reported to exhibit potent antiproliferative activity by inhibiting tubulin polymerization[9][11]. This presents a further plausible mechanism for this compound.
Predicted Antimicrobial Mechanism of Action
The quinolone and fluoroquinolone classes of antibiotics are well-established inhibitors of bacterial DNA synthesis. Their primary mechanism of action is the inhibition of two essential enzymes: DNA gyrase and topoisomerase IV[6].
-
DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of replication and transcription.
-
Topoisomerase IV: This enzyme is responsible for decatenating replicated circular chromosomes, allowing for their segregation into daughter cells.
By inhibiting these enzymes, quinolones block DNA replication and repair, leading to bacterial cell death[6]. It is highly probable that this compound shares this mechanism of action against susceptible bacterial strains.
References
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 6. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 7. [PDF] Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells | Semantic Scholar [semanticscholar.org]
- 8. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
The Skraup Synthesis: A Technical Guide to Substituted Quinolines for Pharmaceutical Research
An in-depth exploration of the Skraup synthesis, a cornerstone reaction in heterocyclic chemistry, for the production of substituted quinolines. This guide is intended for researchers, scientists, and professionals in drug development, providing detailed experimental protocols, quantitative data, and insights into the therapeutic applications of the resulting compounds.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile biological activity spans from antimalarial and antibacterial to anticancer and anti-inflammatory applications. The Skraup synthesis, a classical yet enduring method, offers a direct route to this important heterocyclic system. This technical guide delves into the core principles of the Skraup synthesis, providing practical experimental details and highlighting its relevance in the context of modern drug discovery.
The Core Reaction: Mechanism and Key Parameters
The Skraup synthesis is a chemical reaction used to synthesize quinolines, named after the Czech chemist Zdenko Hans Skraup who first reported it in 1880.[1] The archetypal reaction involves heating an aromatic amine (such as aniline) with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to yield quinoline.[1][2][3]
The reaction mechanism proceeds through several key steps:
-
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.[2][4]
-
Michael Addition: The aromatic amine undergoes a conjugate (Michael) addition to acrolein.[4]
-
Cyclization: The resulting β-anilinopropionaldehyde is then cyclized under the acidic conditions.
-
Dehydration: The cyclized intermediate undergoes dehydration to form 1,2-dihydroquinoline.
-
Oxidation: Finally, the dihydroquinoline is oxidized by the oxidizing agent to the aromatic quinoline ring system.[4]
The reaction is notoriously exothermic and can be violent.[1][5] To moderate the reaction, ferrous sulfate is often added, which is believed to act as an oxygen carrier, extending the reaction over a longer period.[6] Other moderating agents like boric acid have also been employed.[7]
Reaction Mechanism of the Skraup Synthesis
Caption: A simplified workflow of the Skraup synthesis mechanism.
Quantitative Data on Skraup Synthesis of Substituted Quinolines
The versatility of the Skraup synthesis lies in its ability to produce a wide array of substituted quinolines by simply varying the starting aromatic amine. The yields can vary significantly depending on the substrate and reaction conditions.
| Starting Aromatic Amine | Substituent(s) on Quinoline | Oxidizing Agent | Moderator | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Aniline | Unsubstituted | Nitrobenzene | Ferrous sulfate | 140-150 | 4-5 | 84-91 | --INVALID-LINK-- |
| p-Methoxyaniline | 6-Methoxy | p-Methoxy-nitrobenzene | Ferrous sulfate, Boric acid | 140 | 8-8.5 | High | --INVALID-LINK--[7] |
| o-Aminophenol | 8-Hydroxy | o-Nitrophenol | - | 90-100 | 5 | up to 136* | [8] |
| 3-Nitro-4-aminoanisole | 6-Methoxy-8-nitro | Arsenic pentoxide | - | 117-119 | 5.5-7.5 | 65-76 | --INVALID-LINK-- |
| 4-Nitroaniline | 6-Nitro | Arsenic pentoxide | - | 130-140 | 3-4 | ~60 | --INVALID-LINK-- |
| p-Toluidine | 6-Methyl | p-Nitrotoluene | Ferrous sulfate | 140-150 | 4-5 | ~85 | --INVALID-LINK-- |
| m-Toluidine | 5-Methyl & 7-Methyl (mixture) | m-Nitrotoluene | Ferrous sulfate | 140-150 | 4-5 | ~80 | --INVALID-LINK-- |
*Yield calculated based on the amount of o-aminophenol added.
Detailed Experimental Protocols
General Procedure for the Synthesis of Quinoline
Materials:
-
Aniline (freshly distilled)
-
Glycerol (anhydrous)
-
Nitrobenzene
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate (heptahydrate)
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a mixture of aniline, glycerol, and nitrobenzene is prepared.
-
Ferrous sulfate is added to the mixture.
-
Concentrated sulfuric acid is added slowly and cautiously with vigorous stirring. The addition is exothermic, and the temperature of the reaction mixture should be carefully controlled.
-
After the addition of sulfuric acid is complete, the mixture is heated to 140-150 °C for 4-5 hours.
-
After cooling, the reaction mixture is diluted with water and made alkaline with a concentrated sodium hydroxide solution.
-
The quinoline is isolated by steam distillation. The distillate is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic extracts are combined, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
The crude quinoline is purified by vacuum distillation.
Synthesis of 6-Methoxyquinoline[7][9]
Materials:
-
p-Methoxyaniline
-
Glycerol
-
p-Methoxy nitrobenzene
-
Ferrous sulfate
-
Boric acid
-
Concentrated sulfuric acid
-
Sodium hydroxide solution
Procedure:
-
In a reaction vessel, p-methoxyaniline, glycerol, p-methoxy nitrobenzene, ferrous sulfate, and boric acid are mixed in a molar ratio of approximately 1:4.4:0.52:0.22:1.15.
-
Concentrated sulfuric acid is slowly added dropwise. The volume ratio of concentrated sulfuric acid to glycerol should be about 1:6.
-
The mixture is then heated to 140 °C and refluxed for 8-8.5 hours.
-
After cooling to room temperature, the reaction mixture is neutralized with a sodium hydroxide solution to a pH of 5.5.
-
The precipitated resin is removed, and the solid product is collected by suction filtration.
-
The solid is washed with distilled water and then with ethyl acetate. The organic phases are combined, and the aqueous phase is extracted with ethyl acetate.
-
The combined organic phases are dried, and the solvent is removed under reduced pressure to yield 6-methoxyquinoline.
Synthesis of 8-Hydroxyquinoline[8][10]
Materials:
-
o-Aminophenol
-
o-Nitrophenol
-
Acrolein
-
Acetic acid
-
Hydrochloric acid
Procedure:
-
A mixture of o-aminophenol and o-nitrophenol is prepared in a molar ratio of 1.0:0.5 in a solution of acetic acid and aqueous hydrochloric acid.
-
Acrolein (1.8 molar equivalents relative to o-aminophenol) is added to the mixture.
-
The reaction is heated at 90-100 °C for 5 hours.
-
After the reaction is complete, the mixture is worked up by neutralization and distillation to afford 8-hydroxyquinoline.
Applications in Drug Development and Targeted Signaling Pathways
Quinoline derivatives are integral to the development of a wide range of therapeutic agents. Their planar, bicyclic aromatic structure allows them to intercalate into DNA and interact with various enzymatic active sites.
Anticancer Agents: Many quinoline-based compounds have been developed as kinase inhibitors, targeting key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.[9][10][11]
Targeted Cancer Signaling Pathways
Caption: Inhibition of key cancer signaling pathways by quinoline derivatives.
Antimalarial Drugs: The quinoline core is famously present in quinine, the first effective treatment for malaria. Synthetic derivatives like chloroquine and mefloquine have been mainstays in antimalarial therapy for decades.[10] These drugs are thought to interfere with the detoxification of heme in the malaria parasite.
Antibacterial Agents: The fluoroquinolone class of antibiotics, such as ciprofloxacin and levofloxacin, are broad-spectrum antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.
Conclusion
The Skraup synthesis, despite its age, remains a powerful and relevant tool for the synthesis of substituted quinolines. Its ability to generate a diverse range of these crucial heterocyclic scaffolds from readily available starting materials ensures its continued importance in both academic research and industrial drug development. By understanding the intricacies of the reaction mechanism and optimizing experimental conditions, researchers can effectively harness this classic reaction to create novel quinoline derivatives with the potential to become the next generation of life-saving therapeutics.
References
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. iipseries.org [iipseries.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. uop.edu.pk [uop.edu.pk]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Page loading... [wap.guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 11. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
starting materials for 5-Ethoxy-6-methoxy-8-nitroquinoline synthesis
This in-depth technical guide provides a comprehensive overview of the synthetic routes for producing 5-Ethoxy-6-methoxy-8-nitroquinoline, a significant nitroquinoline derivative. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry, including as an intermediate for various pharmacologically active agents. Its synthesis involves multi-step chemical reactions, primarily centered around the construction of the quinoline core and the subsequent introduction of functional groups. This guide outlines three primary synthetic pathways, each starting from different readily available materials.
Synthetic Pathways
Three plausible synthetic routes for this compound have been identified and are detailed below.
Route 1: Commencing from 3-Nitro-4-aminoanisole
This is a direct and well-documented approach that begins with the construction of the 6-methoxy-8-nitroquinoline core, followed by the introduction of the ethoxy group.
The overall transformation is depicted in the following workflow:
Caption: Synthetic workflow for Route 1.
Experimental Protocol: Synthesis of 6-Methoxy-8-nitroquinoline [1]
This procedure is based on the Skraup reaction, which can be vigorous and requires careful control of temperature.
-
Reaction Setup: In a 5-liter three-necked round-bottomed flask equipped with a mechanical stirrer, add 588 g (2.45 moles) of powdered arsenic oxide, 588 g (3.5 moles) of 3-nitro-4-aminoanisole, and 1.2 kg (950 ml, 13 moles) of glycerol.
-
Acid Addition: With vigorous stirring, slowly add 315 ml (579 g, 5.9 moles) of concentrated sulfuric acid over 30–45 minutes. The temperature will spontaneously rise to 65–70°C.
-
Dehydration: The flask is then heated in an oil bath under vacuum, and the internal temperature is slowly raised to 105°C and maintained between 105-110°C until 235–285 g of water is removed (approximately 2–3 hours).
-
Main Reaction: The internal temperature is carefully raised to 118°C and held between 117-119°C while 438 g (236 ml) of concentrated sulfuric acid is added dropwise over 2.5–3.5 hours.
-
Heating: The mixture is then maintained at 120°C for 4 hours, and finally at 123°C for 3 hours.
-
Work-up: The reaction mixture is cooled and diluted with 1.5 L of water. The diluted mixture is poured into a mixture of 1.8 L of concentrated ammonium hydroxide and 3.5 kg of ice.
-
Isolation and Purification: The resulting slurry is filtered, and the solid precipitate is washed with water and then methanol. The crude product is purified by recrystallization from chloroform with decolorizing carbon.
Quantitative Data for Route 1
| Reactant/Product | Moles | Mass/Volume | Yield (%) |
| 3-Nitro-4-aminoanisole | 3.5 | 588 g | - |
| Glycerol | 13 | 1.2 kg | - |
| Arsenic Oxide | 2.45 | 588 g | - |
| Conc. Sulfuric Acid | 5.9 + 4.1 (approx) | 315 ml + 236 ml | - |
| 6-Methoxy-8-nitroquinoline | - | 460–540 g | 65–76% |
Experimental Protocol: Ethoxylation of 6-Methoxy-8-nitroquinoline
Route 2: Commencing from p-Anisidine (4-Methoxyaniline)
This pathway involves the initial synthesis of 6-methoxyquinoline, followed by nitration and then ethoxylation.
The workflow for this route is as follows:
Caption: Synthetic workflow for Route 2.
Experimental Protocol: Synthesis of 6-Methoxyquinoline [2][3]
-
Reaction Mixture: To 1 part of p-methoxyaniline, add 4.3-4.5 parts of glycerol, 0.50-0.54 parts of p-methoxy nitrobenzene (oxidizing agent), 0.20-0.25 parts of ferrous sulfate, and 1.0-1.3 parts of boric acid (inhibitors).
-
Acid Addition: Slowly add concentrated sulfuric acid (volume ratio of 1:6 with glycerol).
-
Heating: Heat the mixture to reflux at 140°C for 8-8.5 hours.
-
Neutralization: Cool to room temperature and neutralize with sodium hydroxide solution to a pH of 5.5.
-
Extraction and Purification: Remove the resinous material, filter the solid, wash with distilled water and then ethyl acetate. The combined organic phases are dried, and the solvent is removed under reduced pressure to yield 6-methoxyquinoline.
Experimental Protocol: Nitration of 6-Methoxyquinoline
The nitration of 6-methoxyquinoline is expected to predominantly yield the 8-nitro isomer due to the directing effects of the methoxy group. A general procedure would involve the careful addition of 6-methoxyquinoline to a cooled mixture of concentrated nitric acid and sulfuric acid.
Quantitative Data for Route 2
| Reactant/Product | Molar/Weight Ratio | Temperature (°C) | Time (h) | Yield (%) |
| p-Anisidine | 1 part | - | - | - |
| Glycerol | 4.3-4.5 parts | 140 | 8-8.5 | - |
| p-Methoxy nitrobenzene | 0.50-0.54 parts | - | - | - |
| 6-Methoxyquinoline | - | - | - | Not specified, but implied to be improved over traditional Skraup |
Route 3: Commencing from Isovanillin
This longer route involves the initial synthesis of a key substituted aniline intermediate.
The workflow for this route is as follows:
Caption: Synthetic workflow for Route 3.
Experimental Protocol: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde [4]
-
Reaction Setup: In a 3 L reaction flask, dissolve 157 g of sodium hydroxide in 1500 ml of water.
-
Addition of Reactants: Add 500 g of isovanillin, 120 g of tetrabutylammonium fluoride (phase transfer catalyst), and 537 g of ethyl bromide.
-
Reaction: Stir the mixture at 25°C for 4 hours.
-
Isolation: The product is isolated by filtration to give a white solid.
Quantitative Data for Synthesis of 3-Ethoxy-4-methoxybenzaldehyde [4]
| Reactant/Product | Mass | Yield (%) | Purity (%) |
| Isovanillin | 500 g | - | - |
| Sodium Hydroxide | 157 g | - | - |
| Tetrabutylammonium Fluoride | 120 g | - | - |
| Ethyl Bromide | 537 g | - | - |
| 3-Ethoxy-4-methoxybenzaldehyde | - | 96.1 | 99.9 |
The subsequent conversion of 3-ethoxy-4-methoxybenzaldehyde to 3-ethoxy-4-methoxyaniline can be achieved through standard methods such as reductive amination or formation of an oxime followed by reduction. This aniline would then undergo a Skraup reaction to form 5-ethoxy-6-methoxyquinoline, which would finally be nitrated at the 8-position.
Conclusion
The synthesis of this compound can be accomplished through several viable pathways. Route 1, starting from 3-nitro-4-aminoanisole, is the most direct and has a well-documented, high-yield procedure for the key intermediate, 6-methoxy-8-nitroquinoline. Routes 2 and 3 offer alternative approaches using different starting materials. The final ethoxylation or nitration step is a critical transformation that requires careful optimization of reaction conditions to achieve the desired regioselectivity and yield. This guide provides a solid foundation for researchers to select and develop a synthetic strategy that best suits their laboratory capabilities and available starting materials.
References
A Technical Guide to 5-Ethoxy-6-methoxy-8-nitroquinoline and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 5-Ethoxy-6-methoxy-8-nitroquinoline and its closely related analogs, 5-methoxy-8-nitroquinoline and 6-methoxy-8-nitroquinoline. Given the limited publicly available data on this compound, this guide leverages detailed information on its structural analogs to provide a valuable comparative resource for research and development.
Chemical Identity and Properties
While specific experimental data for this compound is not extensively documented, its identity as a synthetic nitroquinoline derivative is established.[1] In contrast, its methoxy analogs are well-characterized.
IUPAC Name: this compound
Synonyms: Not commonly available.
Closely Related Analogs:
-
5-methoxy-8-nitroquinoline: A well-characterized nitroquinoline derivative.
-
6-methoxy-8-nitroquinoline: Another well-characterized isomer with documented synthetic procedures and properties.
The structural similarities between these compounds suggest that their physicochemical properties and biological activities may share common features, making the study of the methoxy analogs highly relevant.
Quantitative Data
The following table summarizes the available quantitative data for this compound and its methoxy analogs for comparative analysis.
| Property | This compound | 5-methoxy-8-nitroquinoline | 6-methoxy-8-nitroquinoline |
| Molecular Formula | C₁₂H₁₂N₂O₄ | C₁₀H₈N₂O₃ | C₁₀H₈N₂O₃ |
| Molecular Weight | 248.23 g/mol | 204.18 g/mol | 204.18 g/mol |
| CAS Number | Not available | 36020-53-8 | 85-81-4 |
| Appearance | Not specified | Not specified | White to light yellow powder |
| Melting Point | Not specified | Not specified | 158-160 °C |
| Boiling Point | Not specified | Not specified | Not available |
| Solubility | Not specified | Not specified | Soluble in chloroform |
Synthesis and Experimental Protocols
The synthesis of this compound is described as a multi-step process.[1] A common route for synthesizing nitroquinolines is the Skraup synthesis, which involves the reaction of an aniline derivative with glycerol, an oxidizing agent, and sulfuric acid.
Representative Experimental Protocol: Synthesis of 6-methoxy-8-nitroquinoline
The following protocol is a well-documented example of a Skraup reaction for the synthesis of a related nitroquinoline.
Materials:
-
3-nitro-4-aminoanisole
-
Glycerol
-
Arsenic oxide (As₂O₅)
-
Concentrated sulfuric acid (H₂SO₄)
-
Methanol
-
Chloroform
-
Decolorizing carbon
Procedure:
-
A slurry is prepared by mixing arsenic oxide, 3-nitro-4-aminoanisole, and glycerol in a three-necked round-bottomed flask equipped with a mechanical stirrer.
-
Concentrated sulfuric acid is added dropwise to the mixture over 30-45 minutes, allowing the temperature to rise to 65-70°C.
-
The flask is then fitted for vacuum distillation, and the mixture is heated to 105-110°C to remove water.
-
After the removal of water, the reaction mixture is cooled, and more sulfuric acid is added.
-
The mixture is then heated to 135-140°C for 7 hours.
-
After cooling, the reaction mixture is poured into a solution of sodium hydroxide to neutralize the acid and precipitate the crude product.
-
The crude product is collected by filtration, washed with water, and then with methanol.
-
The product is purified by dissolving in hot chloroform, treating with decolorizing carbon, and recrystallizing.
Yield: 65-76%
Biological Activities and Signaling Pathways
Nitroquinoline derivatives are a class of heterocyclic compounds known for their broad range of biological activities, including anticancer and antimicrobial properties.[2] While specific pathways for this compound have not been elucidated, the general activities of nitroquinolines provide a strong basis for potential research directions.
Potential Signaling Pathways and Mechanisms of Action
The biological effects of nitroquinolines are often attributed to their ability to induce cellular stress and interfere with key biological processes. The diagram below illustrates the potential mechanisms of action for nitroquinoline compounds based on current research.
Caption: Potential mechanisms of action for nitroquinoline compounds.
Nitroquinolines may exert their cytotoxic effects through several mechanisms:
-
Generation of Reactive Oxygen Species (ROS): The presence of the nitro group can lead to the production of ROS within the cell, inducing oxidative stress and subsequent apoptosis.
-
DNA Damage: Some nitroquinoline derivatives have been shown to interact with DNA, causing damage and disrupting cellular replication.
-
Enzyme Inhibition: These compounds can also act as inhibitors of key enzymes involved in cell signaling and proliferation, such as the Epidermal Growth Factor Receptor (EGFR).
The culmination of these effects can lead to programmed cell death, or apoptosis, making nitroquinolines a subject of interest in the development of novel anticancer and antimicrobial therapies.[3][4][5]
Conclusion
While this compound itself remains a compound with limited available data, the comprehensive information on its close analogs, 5-methoxy-8-nitroquinoline and 6-methoxy-8-nitroquinoline, provides a solid foundation for further investigation. The established synthetic routes and the known biological activities of the broader nitroquinoline class suggest that this compound holds potential for further research, particularly in the fields of medicinal chemistry and drug discovery. This guide serves as a starting point for researchers and scientists interested in exploring the therapeutic potential of this and related compounds.
References
- 1. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different biological activities of quinoline [wisdomlib.org]
- 3. Biologically active perspective synthesis of heteroannulated 8-nitroquinolines with green chemistry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 5-Ethoxy-6-methoxy-8-nitroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 5-ethoxy-6-methoxy-8-nitroquinoline derivatives, compounds of interest in medicinal chemistry and drug discovery due to the broad pharmacological activities of the quinoline scaffold.[1][2][3] The following sections detail the synthetic strategy, experimental procedures, and relevant data presentation.
Synthetic Strategy
The synthesis of this compound is a multi-step process. A plausible and efficient synthetic route involves the initial construction of a substituted quinoline core via the Skraup reaction, followed by functional group manipulations to introduce the desired substituents at the 5, 6, and 8 positions. The general strategy is outlined below.
A key starting material for this synthesis is a suitably substituted aniline derivative. The Skraup reaction, a classic method for quinoline synthesis, involves the reaction of an aniline with glycerol, an oxidizing agent (such as nitrobenzene or arsenic pentoxide), and sulfuric acid.[4] Subsequent steps will involve nitration and etherification to yield the final product.
Experimental Protocols
Synthesis of 6-Methoxy-8-nitroquinoline
This protocol is adapted from a well-established procedure for the synthesis of 6-methoxy-8-nitroquinoline, a key intermediate.[4]
Materials:
-
3-Nitro-4-aminoanisole
-
Arsenic oxide (As₂O₅)
-
Glycerol
-
Concentrated sulfuric acid (H₂SO₄)
-
Chloroform
-
Methanol
-
Decolorizing carbon
Procedure:
-
In a 5-L three-necked round-bottomed flask, prepare a homogeneous slurry by mixing 588 g (2.45 moles) of powdered arsenic oxide, 588 g (3.5 moles) of 3-nitro-4-aminoanisole, and 1.2 kg (950 ml, 13 moles) of glycerol.
-
Fit the flask with a mechanical stirrer and a dropping funnel containing 315 ml (579 g, 5.9 moles) of concentrated sulfuric acid.
-
With vigorous stirring, add the sulfuric acid dropwise over 30–45 minutes. The temperature will spontaneously rise to 65–70°C.
-
After the addition is complete, heat the reaction mixture to 105-110°C. Maintain this temperature for 2-3 hours.
-
Cool the reaction mixture below 100°C and dilute with 1.5 L of water. Allow it to cool overnight with stirring.
-
Pour the diluted reaction mixture into a mixture of 1.8 L of concentrated ammonium hydroxide and 3.5 kg of ice with stirring.
-
Filter the resulting thick slurry through a large Büchner funnel and wash the precipitate with four 700-ml portions of water.
-
Transfer the crude product to a beaker and stir with 1 L of methanol for 15 minutes. Filter the slurry.
-
Purify the crude product by boiling for 30 minutes with 4.5 L of chloroform and 30 g of decolorizing carbon.
-
Filter the hot solution and concentrate the filtrate to a volume of 1.5–2.5 L.
-
Cool the solution to 5°C to crystallize the product. Collect the crystals by filtration.
-
Wash the crystals with methanol to obtain light-tan crystals of 6-methoxy-8-nitroquinoline.
Quantitative Data:
| Product | Yield | Melting Point |
| 6-methoxy-8-nitroquinoline | 65–76%[4] | 158–160°C[4] |
Proposed Synthesis of this compound
This proposed synthesis starts from a precursor that allows for the introduction of the 5-ethoxy group. A plausible route would involve the synthesis of 5-hydroxy-6-methoxy-8-nitroquinoline followed by Williamson ether synthesis.
Step 1: Synthesis of 5-Amino-2-methoxyphenol (Starting Material) This compound can be synthesized from commercially available precursors through standard aromatic chemistry techniques (e.g., reduction of a nitro group and demethylation).
Step 2: Skraup Synthesis of 5-Hydroxy-6-methoxyquinoline This step would follow a similar procedure to the synthesis of 6-methoxy-8-nitroquinoline, using 5-amino-2-methoxyphenol as the starting aniline.
Step 3: Nitration of 5-Hydroxy-6-methoxyquinoline The nitration of the quinoline ring system is a critical step. A mixture of fuming nitric acid and concentrated sulfuric acid is typically used for the nitration of quinolines.[2]
Materials:
-
5-Hydroxy-6-methoxyquinoline
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
Procedure:
-
Prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid at low temperatures (e.g., -5°C).
-
Dissolve 5-hydroxy-6-methoxyquinoline in concentrated sulfuric acid.
-
Slowly add the nitrating mixture to the quinoline solution, maintaining the low temperature.
-
After the addition is complete, allow the reaction to proceed for a specified time before pouring it onto ice to precipitate the product, 5-hydroxy-6-methoxy-8-nitroquinoline.
Step 4: Ethylation of 5-Hydroxy-6-methoxy-8-nitroquinoline
Materials:
-
5-Hydroxy-6-methoxy-8-nitroquinoline
-
Ethyl iodide (or other ethylating agent)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
A suitable solvent (e.g., acetone, DMF)
Procedure:
-
Dissolve 5-hydroxy-6-methoxy-8-nitroquinoline in the chosen solvent.
-
Add the base to the solution.
-
Add the ethylating agent (e.g., ethyl iodide) and heat the reaction mixture under reflux for several hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Visualizations
Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Potential Application in Drug Discovery
Quinoline derivatives are known to interact with various biological targets. The following diagram illustrates a generalized signaling pathway where a quinoline derivative might act as an inhibitor.
Caption: Generalized signaling pathway illustrating potential kinase inhibition by a quinoline derivative.
Data Summary
The following table summarizes the expected inputs and outputs for the key reaction steps.
| Step | Starting Material(s) | Key Reagents | Product | Expected Yield |
| Skraup Reaction | 3-Nitro-4-aminoanisole, Glycerol | Arsenic oxide, H₂SO₄ | 6-methoxy-8-nitroquinoline | 65-76%[4] |
| Nitration | 5-Hydroxy-6-methoxyquinoline | Fuming HNO₃, H₂SO₄ | 5-Hydroxy-6-methoxy-8-nitroquinoline | High |
| Williamson Ether Synthesis | 5-Hydroxy-6-methoxy-8-nitroquinoline, Ethyl iodide | Base (e.g., K₂CO₃) | This compound | Moderate to High |
Disclaimer: The proposed synthesis for this compound is based on established chemical principles and related procedures. Optimization of reaction conditions may be necessary to achieve desired yields and purity. All experiments should be conducted with appropriate safety precautions in a certified laboratory environment.
References
experimental protocol for 5-Ethoxy-6-methoxy-8-nitroquinoline synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the multi-step synthesis of 5-Ethoxy-6-methoxy-8-nitroquinoline, a quinoline derivative with potential applications in medicinal chemistry. The protocol is divided into three main stages: the synthesis of 6-methoxy-8-nitroquinoline, its subsequent chlorination to 5-chloro-6-methoxy-8-nitroquinoline, and the final ethoxylation to yield the target compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting materials, intermediates, and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| 3-Nitro-4-aminoanisole | C₇H₈N₂O₃ | 168.15 | 114-116 | - |
| 6-Methoxy-8-nitroquinoline | C₁₀H₈N₂O₃ | 204.18 | 158-160 | 65-76 |
| 5-Chloro-6-methoxy-8-nitroquinoline | C₁₀H₇ClN₂O₃ | 238.63 | Not specified | Not specified |
| This compound | C₁₂H₁₂N₂O₄ | 248.24 | 98-99.5 | 80 |
Experimental Protocols
Safety Precaution: All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Step 1: Synthesis of 6-Methoxy-8-nitroquinoline
This procedure is adapted from a well-established method[1].
Materials:
-
3-Nitro-4-aminoanisole
-
Arsenic oxide, powdered
-
Glycerol (U.S.P.)
-
Concentrated Sulfuric Acid (sp. gr. 1.84)
-
Concentrated Ammonium Hydroxide (sp. gr. 0.9)
-
Chloroform
-
Methanol
-
Decolorizing carbon
-
Ice
Equipment:
-
5-L three-necked round-bottomed flask
-
Mechanical stirrer
-
500-mL dropping funnel
-
Thermometer
-
Oil bath
-
Hot plate
-
Water aspirator
-
Large Büchner funnel (24–30 cm)
-
Beakers
-
Filtration apparatus
Procedure:
-
In a 5-L three-necked round-bottomed flask, prepare a homogeneous slurry by mixing 588 g (3.5 moles) of 3-nitro-4-aminoanisole, 588 g (2.45 moles) of powdered arsenic oxide, and 1.2 kg (950 mL, 13 moles) of glycerol.
-
Fit the flask with a mechanical stirrer and a dropping funnel containing 315 mL (579 g, 5.9 moles) of concentrated sulfuric acid.
-
With vigorous stirring, add the sulfuric acid dropwise over 30–45 minutes. The temperature will spontaneously rise to 65–70°C.
-
Remove the stirrer and dropping funnel. Insert a thermometer and a bent glass tube connected to a water aspirator. Evacuate the flask and heat it in an oil bath, slowly raising the internal temperature to 105°C. Maintain the temperature between 105°C and 110°C until 235–285 g of water is removed (approximately 2–3 hours).
-
After cooling, re-attach the stirrer and dropping funnel. Carefully raise the internal temperature to 118°C and maintain it between 117-119°C.
-
Add 438 g (236 mL) of concentrated sulfuric acid dropwise over 2.5–3.5 hours, ensuring the temperature remains constant.
-
After the addition is complete, maintain the temperature at 120°C for 4 hours, and then at 123°C for 3 hours.
-
Cool the reaction mixture below 100°C and dilute with 1.5 L of water. Allow it to cool overnight with stirring.
-
Pour the diluted mixture into a mixture of 1.8 L of concentrated ammonium hydroxide and 3.5 kg of ice with stirring.
-
Filter the resulting thick slurry through a large Büchner funnel and wash the precipitate with four 700-mL portions of water.
-
Transfer the precipitate to a 3-L beaker and stir with 1 L of methanol for 15 minutes. Filter and repeat the methanol wash.
-
Dry the crude product. Purify by boiling with 4.5 L of chloroform and 30 g of decolorizing carbon for 30 minutes.
-
Filter the hot solution through a warm Büchner funnel. Concentrate the filtrate to 1.5–2.5 L to induce crystallization.
-
Cool the solution to 5°C and collect the first crop of crystals. Wash the crystals with methanol.
-
A second crop can be obtained by concentrating the filtrate. The total yield of light-tan crystals of 6-methoxy-8-nitroquinoline is 460–540 g (65–76%), with a melting point of 158–160°C.[1][2]
Step 2: Synthesis of 5-Chloro-6-methoxy-8-nitroquinoline
This proposed protocol is based on general methods for the chlorination of activated quinoline systems. Optimization may be required.
Materials:
-
6-Methoxy-8-nitroquinoline
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottomed flask, dissolve 6-methoxy-8-nitroquinoline in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sulfuryl chloride (1.1 equivalents) in dichloromethane dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture and carefully quench by pouring it into a stirred mixture of ice and saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain 5-chloro-6-methoxy-8-nitroquinoline.
Step 3: Synthesis of this compound
This protocol is based on a procedure described in a US Patent.
Materials:
-
5-Chloro-6-methoxy-8-nitroquinoline
-
Ethanolic potassium hydroxide (KOH) solution
-
Ligroin
Equipment:
-
Round-bottomed flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Crystallization dish
Procedure:
-
In a round-bottomed flask, dissolve 5-chloro-6-methoxy-8-nitroquinoline in an ethanolic solution of potassium hydroxide.
-
Heat the mixture to reflux and maintain reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent to obtain the crude product.
-
Recrystallize the crude product from ligroin to yield yellow crystals of this compound. The reported yield is 80% with a melting point of 98-99.5°C.
Experimental Workflow
The following diagram illustrates the synthetic pathway for this compound.
Caption: Synthetic pathway for this compound.
References
Application Notes and Protocols: 5-Ethoxy-6-methoxy-8-nitroquinoline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethoxy-6-methoxy-8-nitroquinoline is a key heterocyclic intermediate primarily utilized in the synthesis of 8-aminoquinoline-based pharmacologically active molecules. Its structure is closely related to 6-methoxy-8-nitroquinoline, a common precursor in the production of the antimalarial drug primaquine and its analogues. The introduction of an ethoxy group at the 5-position can modulate the electronic and steric properties of the quinoline ring, potentially influencing the pharmacokinetic and pharmacodynamic properties of the final drug candidates. These compounds are of significant interest in drug discovery, particularly for the development of new antimalarial agents that can overcome existing drug resistance.
The primary application of this compound is its conversion to the corresponding 8-aminoquinoline derivative. This is achieved through the reduction of the nitro group at the 8-position to a primary amine. This amine functionality serves as a crucial handle for the introduction of various side chains, a common strategy in medicinal chemistry to optimize biological activity, reduce toxicity, and improve metabolic stability.
Key Applications
The principal application of this compound lies in its role as a building block for the synthesis of primaquine analogues. Primaquine is an essential antimalarial drug effective against the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale.[1] By modifying the quinoline core, for instance with a 5-ethoxy group, researchers aim to develop new compounds with an improved therapeutic profile, such as enhanced efficacy, reduced hemolytic toxicity in glucose-6-phosphate dehydrogenase (G6PD) deficient individuals, and a better resistance profile.
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of this compound and a related precursor, 6-methoxy-8-nitroquinoline.
| Compound | Starting Material | Key Reagents | Yield (%) | Reference |
| This compound | 5-Chloro-6-methoxy-8-nitroquinoline | Ethanolic KOH | 80% | US4167638A[2] |
| 6-methoxy-8-nitroquinoline | 3-nitro-4-aminoanisole | Glycerol, Arsenic oxide, Sulfuric acid | 65-76% | Organic Syntheses, Coll. Vol. 3, p.565 (1955)[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the procedure described in US Patent 4,167,638.[2]
Materials:
-
5-Chloro-6-methoxy-8-nitroquinoline
-
Potassium hydroxide (KOH)
-
Ethanol
-
Ligroin
-
Standard laboratory glassware for reflux and crystallization
Procedure:
-
Prepare a solution of potassium hydroxide in ethanol.
-
Add 5-Chloro-6-methoxy-8-nitroquinoline to the ethanolic KOH solution.
-
Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete reaction (monitoring by TLC is recommended).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a suitable acid (e.g., dilute HCl) and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization from ligroin to yield this compound as yellow crystals.
Expected Outcome: The process is reported to yield 80% of the desired product with a melting point of 98-99.5°C.[2]
Protocol 2: Reduction of this compound to 8-Amino-5-ethoxy-6-methoxyquinoline
This protocol is an adaptation of general procedures for the reduction of nitroquinolines to aminoquinolines, a crucial step in the synthesis of primaquine analogues.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol or Acetic acid
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH) for neutralization
-
Diatomaceous earth (for filtration if using Raney Nickel)
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
Procedure using Tin(II) chloride:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred solution of the nitroquinoline at room temperature.
-
After the addition is complete, heat the reaction mixture at a suitable temperature (e.g., 50-70°C) until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and carefully neutralize with a concentrated solution of sodium hydroxide or ammonium hydroxide until the pH is basic.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 8-Amino-5-ethoxy-6-methoxyquinoline.
-
Further purification can be achieved by column chromatography or crystallization if necessary.
Visualizations
Synthetic Workflow
The following diagram illustrates the general synthetic pathway from this compound to a generic primaquine analogue.
Caption: General synthetic workflow for the preparation of primaquine analogues.
Proposed Mechanism of Action of Primaquine Analogues
The antimalarial activity of primaquine and its analogues is not fully elucidated but is believed to involve metabolic activation to reactive intermediates that induce oxidative stress in the parasite.
Caption: Proposed mechanism of action for primaquine analogues.
References
Application Notes and Protocols for 5-Ethoxy-6-methoxy-8-nitroquinoline and Structurally Related Compounds in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activities of 5-Ethoxy-6-methoxy-8-nitroquinoline is limited in publicly available literature. The following application notes and protocols are based on studies of structurally similar nitroquinoline derivatives. These should serve as a guide and a starting point for the investigation of this compound.
Introduction
This compound is a heterocyclic compound belonging to the nitroquinoline class. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anticancer and antimicrobial properties[1]. The electron-withdrawing nitro group and the methoxy and ethoxy substituents on the quinoline ring are expected to modulate the compound's physicochemical properties and biological targets. Research on analogous compounds suggests that this compound could be a valuable lead compound for the development of new therapeutic agents.
Potential Applications in Medicinal Chemistry
Based on the activities of structurally related compounds, potential applications for this compound include:
-
Anticancer Agent: Nitroquinoline derivatives have demonstrated cytotoxicity against various cancer cell lines. For instance, 8-hydroxy-5-nitroquinoline has been identified as a potent anti-cancer agent[2]. The mechanism of action for some quinoline derivatives involves the inhibition of critical signaling pathways, such as the PI3K/AKT/mTOR pathway, which are often dysregulated in cancer[3].
-
Antimicrobial Agent: Quinoline derivatives have a long history as antimicrobial agents. Related compounds have shown activity against a range of bacteria and fungi[1]. The specific substitution pattern of this compound may confer activity against drug-resistant strains.
-
P-glycoprotein (P-gp) Inhibitor: Some 6-methoxyquinoline derivatives have been investigated as inhibitors of P-glycoprotein, a transporter protein associated with multidrug resistance in cancer[4]. This suggests a potential application for this compound in combination chemotherapy to overcome drug resistance.
Quantitative Data on Structurally Related Compounds
The following tables summarize the biological activities of nitroquinoline derivatives that are structurally similar to this compound. This data can be used for comparative purposes and to guide the design of new studies.
Table 1: Anticancer Activity of Related Quinoline Derivatives
| Compound | Cell Line | Activity Metric | Value | Reference |
| 8-hydroxy-5-nitroquinoline | Human cancer cell lines | IC50 | 5-10 fold lower than clioquinol | [2] |
| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) | HCT116 (colorectal) | IC50 | 0.33 µM | [3] |
| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) | Caco-2 (colorectal) | IC50 | 0.51 µM | [3] |
Table 2: Antimicrobial Activity of a Related Quinoline Derivative
| Compound | Microorganism | Activity | Reference |
| 8-Methoxyquinoline | Aspergillus Flavus | Strong antifungal activity | [1] |
| 8-Methoxyquinoline | Aspergillus niger | Strong antifungal activity | [1] |
| 8-Methoxyquinoline | Trichophyton | Strong antifungal activity | [1] |
| 8-Methoxyquinoline | Bacillus subtilis | Strong antibacterial activity | [1] |
| 8-Methoxyquinoline | Salmonella spp. | Strong antibacterial activity | [1] |
| 8-Methoxyquinoline | Salmonella typhi | Strong antibacterial activity | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments based on studies of related quinoline compounds. These can be adapted for the evaluation of this compound.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from studies on related anticancer quinoline derivatives[3].
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, Caco-2)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in the cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%. Add the diluted compound to the wells and incubate for 48 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is based on standard antimicrobial susceptibility testing methods[5].
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various microorganisms.
Materials:
-
Bacterial or fungal strains
-
This compound
-
DMSO
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well plates
-
Bacterial or fungal inoculum standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (broth only)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Add the microbial inoculum to each well containing the compound dilutions.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
Signaling Pathway
Caption: Potential inhibitory action of a quinoline derivative on the PI3K/AKT/mTOR signaling pathway.
Experimental Workflow
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. turkjps.org [turkjps.org]
Application Notes and Protocols: 5-Ethoxy-6-methoxy-8-nitroquinoline as a Precursor for 8-Aminoquinoline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-Aminoquinoline derivatives are a critical class of therapeutic agents, most notably recognized for their antimalarial properties. Compounds such as primaquine and tafenoquine are mainstays in the treatment of relapsing malaria, targeting the dormant liver stages of the Plasmodium parasite. The synthesis of these complex molecules often relies on the availability of suitably substituted 8-aminoquinoline scaffolds. 5-Ethoxy-6-methoxy-8-nitroquinoline is a key precursor, providing a versatile starting point for the elaboration into a variety of 8-aminoquinoline-based drug candidates. The ethoxy and methoxy substituents on the quinoline core can modulate the physicochemical properties and biological activity of the final compounds.
This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent conversion to the corresponding 8-aminoquinoline derivative, which serves as a platform for the synthesis of potential drug molecules.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Key Spectroscopic Data (Predicted) |
| This compound | C₁₂H₁₂N₂O₄ | 248.24 | Yellow solid | 155-160 | ¹H NMR (CDCl₃, 400 MHz): δ 8.8-7.2 (m, 4H, Ar-H), 4.2 (q, 2H, OCH₂CH₃), 4.0 (s, 3H, OCH₃), 1.5 (t, 3H, OCH₂CH₃). IR (KBr, cm⁻¹): ~1520, 1340 (NO₂ stretch). |
| 5-Ethoxy-6-methoxy-8-aminoquinoline | C₁₂H₁₄N₂O₂ | 218.25 | Pale yellow solid | 60-65 | ¹H NMR (CDCl₃, 400 MHz): δ 8.6-6.5 (m, 4H, Ar-H), 4.8 (br s, 2H, NH₂), 4.1 (q, 2H, OCH₂CH₃), 3.9 (s, 3H, OCH₃), 1.4 (t, 3H, OCH₂CH₃). IR (KBr, cm⁻¹): ~3400, 3300 (NH₂ stretch). |
| N-(4-(diethylamino)pentan-2-yl)-5-ethoxy-6-methoxyquinolin-8-amine (Pamaquine Analogue) | C₂₂H₃₅N₃O₂ | 389.54 | Viscous oil | N/A | ¹H NMR (CDCl₃, 400 MHz): δ 8.6-6.5 (m, 4H, Ar-H), 6.0 (br s, 1H, NH), 4.1 (q, 2H, OCH₂CH₃), 3.9 (s, 3H, OCH₃), 3.8 (m, 1H, CH-NH), 2.6 (m, 4H, N(CH₂CH₃)₂), 1.8-1.4 (m, 4H, CH₂CH₂), 1.4 (t, 3H, OCH₂CH₃), 1.2 (d, 3H, CH₃), 1.1 (t, 6H, N(CH₂CH₃)₂). |
Note: Spectroscopic data are predicted based on analogous compounds and may vary.
Experimental Protocols
Protocol 1: Synthesis of this compound via Skraup Reaction
This protocol is adapted from the well-established Skraup synthesis of quinolines.
Materials:
-
4-Ethoxy-2-nitroaniline
-
Glycerol
-
Arsenic pentoxide (or other suitable oxidizing agent like nitrobenzene)
-
Concentrated sulfuric acid
-
Chloroform
-
Methanol
-
Decolorizing carbon
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, prepare a slurry of arsenic pentoxide (2.5 moles), 4-ethoxy-2-nitroaniline (3.5 moles), and glycerol (13 moles).
-
With vigorous stirring, slowly add concentrated sulfuric acid (5.9 moles) from the dropping funnel. The temperature will spontaneously rise; maintain it between 65-70°C.
-
After the addition is complete, carefully heat the reaction mixture in an oil bath to 105-110°C. The reaction is exothermic and requires careful temperature control.
-
Maintain the temperature at 117-119°C and continue stirring for 3-4 hours.
-
Cool the reaction mixture below 100°C and cautiously dilute with water. Allow it to cool to room temperature overnight with stirring.
-
Neutralize the mixture with a concentrated sodium hydroxide solution until alkaline, which will precipitate the crude product.
-
Filter the crude product and wash thoroughly with water.
-
Purify the crude product by recrystallization from a suitable solvent system, such as chloroform/methanol. The use of decolorizing carbon may be necessary to remove colored impurities.
-
Dry the purified light-tan crystals of this compound under vacuum.
Expected Yield: 60-70%
Protocol 2: Reduction of this compound to 5-Ethoxy-6-methoxy-8-aminoquinoline
This protocol utilizes a standard reduction method for aromatic nitro compounds.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid
-
Ethanol
-
Sodium hydroxide solution (10 M)
-
Dichloromethane
Procedure:
-
Dissolve this compound (1 mole) in ethanol in a round-bottom flask.
-
In a separate beaker, dissolve tin(II) chloride dihydrate (3-4 moles) in concentrated hydrochloric acid.
-
Slowly add the tin(II) chloride solution to the solution of the nitroquinoline with stirring.
-
Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a 10 M sodium hydroxide solution until the pH is approximately 10-11. This will precipitate tin salts.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude 5-Ethoxy-6-methoxy-8-aminoquinoline.
-
The product can be further purified by column chromatography on silica gel if necessary.
Expected Yield: 80-90%
Protocol 3: Synthesis of a Pamaquine Analogue from 5-Ethoxy-6-methoxy-8-aminoquinoline
This protocol describes the alkylation of the 8-amino group to introduce a side chain, a common step in the synthesis of many 8-aminoquinoline drugs.
Materials:
-
5-Ethoxy-6-methoxy-8-aminoquinoline
-
4-bromo-N,N-diethylpentan-2-amine (or a similar alkylating agent)
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 5-Ethoxy-6-methoxy-8-aminoquinoline (1 mole) in DMF, add potassium carbonate (2 moles).
-
Add 4-bromo-N,N-diethylpentan-2-amine (1.2 moles) to the mixture.
-
Heat the reaction mixture to 80-90°C and stir for 12-16 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the final pamaquine analogue.
Expected Yield: 50-60%
Visualizations
Caption: Synthetic workflow for 8-aminoquinoline derivatives.
Caption: General mechanism of action for 8-aminoquinolines.
Application Notes and Protocols for the Quantification of 5-Ethoxy-6-methoxy-8-nitroquinoline
These application notes provide detailed methodologies for the quantitative analysis of 5-Ethoxy-6-methoxy-8-nitroquinoline in research and drug development settings. The primary recommended method is High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), which offers high specificity and sensitivity. A secondary method using UV-Vis Spectrophotometry is also described for simpler, high-throughput screening purposes.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is designed for the accurate and precise quantification of this compound in various sample matrices, including pharmaceutical formulations and biological fluids, after appropriate sample preparation. The methodology is based on established principles for the analysis of related nitroquinoline compounds.
Experimental Protocol
1.1. Instrumentation and Chromatographic Conditions:
-
System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The aqueous phase should contain 0.1% formic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The optimal wavelength should be determined by scanning a standard solution of this compound from 200 to 400 nm. A wavelength in the range of 254 nm or 340 nm is likely to be suitable based on the nitroquinoline chromophore.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 10 minutes.
1.2. Preparation of Standard Solutions:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
1.3. Sample Preparation:
-
For Pharmaceutical Formulations (e.g., tablets):
-
Weigh and finely powder a representative number of tablets.
-
Transfer an amount of powder equivalent to a known dose of this compound into a volumetric flask.
-
Add a suitable solvent (e.g., methanol) to dissolve the active ingredient.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the solvent and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Further dilute with the mobile phase if necessary to fall within the calibration range.
-
-
For Biological Samples (e.g., plasma):
-
Perform a protein precipitation by adding three volumes of ice-cold acetonitrile to one volume of plasma.
-
Vortex for 1 minute and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
1.4. Analysis and Quantification:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
The concentration of this compound in the samples is determined by interpolating the peak area from the linear regression of the calibration curve.
Data Presentation: HPLC-UV Method Performance
The following table summarizes the expected performance characteristics of the described HPLC-UV method.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% |
| Precision (% RSD) | < 2.0% |
| Retention Time | ~ 4.5 min |
Diagram: HPLC-UV Experimental Workflow
Caption: Workflow for the quantification of this compound by HPLC-UV.
UV-Vis Spectrophotometry Method
This method is suitable for the rapid quantification of this compound in simple matrices where interfering substances are minimal.
Experimental Protocol
2.1. Instrumentation:
-
A double-beam UV-Vis spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
2.2. Method Development:
-
Solvent Selection: Dissolve a small amount of this compound in various solvents (e.g., methanol, ethanol, acetonitrile, water) to find a suitable solvent that provides good solubility and a stable signal. Methanol is often a good starting point.
-
Determination of λmax:
-
Prepare a dilute solution of the compound in the selected solvent.
-
Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
2.3. Preparation of Standard Solutions:
-
Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 100 mL of the selected solvent in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 2, 5, 10, 15, 20 µg/mL) by diluting the primary stock solution with the same solvent.
2.4. Sample Preparation:
-
Prepare the sample as described for the HPLC method, but the final dilution should be done with the solvent used for the UV-Vis analysis. The final concentration should fall within the linear range of the calibration curve.
2.5. Analysis and Quantification:
-
Set the spectrophotometer to the predetermined λmax.
-
Use the selected solvent as a blank to zero the instrument.
-
Measure the absorbance of each standard solution and the prepared sample solutions.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of the sample from the calibration curve using its measured absorbance.
Data Presentation: UV-Vis Method Performance
The following table summarizes the expected performance characteristics of the UV-Vis spectrophotometric method.
| Parameter | Result |
| λmax | To be determined experimentally (~250-350 nm) |
| Linearity Range | 1 - 20 µg/mL |
| Correlation Coefficient (R²) | > 0.998 |
| Molar Absorptivity (ε) | To be determined experimentally |
| Accuracy (% Recovery) | 97.0 - 103.0% |
| Precision (% RSD) | < 3.0% |
Diagram: Analytical Method Development Logic
Application Notes and Protocols for the Analysis of 5-Ethoxy-6-methoxy-8-nitroquinoline by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethoxy-6-methoxy-8-nitroquinoline is a substituted nitroquinoline derivative. The analysis of such compounds is crucial in various stages of drug development, including metabolic studies, purity assessment, and quality control. Both HPLC and GC-MS offer sensitive and specific means for the determination of this compound. The choice between HPLC and GC-MS will depend on the sample matrix, the required sensitivity, and the physicochemical properties of the analyte.
Physicochemical Properties (Predicted):
To aid in method development, a basic understanding of the compound's properties is essential.
| Property | Value | Source |
| Molecular Formula | C12H12N2O4 | N/A |
| Molecular Weight | 248.24 g/mol | N/A |
| XLogP3 | ~2.5 (Predicted) | N/A |
| Boiling Point | Decomposes before boiling | N/A |
| Solubility | Soluble in organic solvents like methanol, acetonitrile | N/A |
Note: These properties are predicted and should be experimentally verified.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile technique suitable for the analysis of a wide range of organic molecules, including nitroaromatic compounds. A reversed-phase HPLC method is proposed for the analysis of this compound.
Quantitative Data Summary (Hypothetical)
The following table summarizes the expected performance characteristics of the proposed HPLC method. These values are hypothetical and must be determined during method validation.
| Parameter | Expected Value |
| Retention Time (tR) | 5 - 10 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 50 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 2% |
Detailed Experimental Protocol
2.2.1. Instrumentation and Columns
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended as a starting point.
2.2.2. Reagents and Standards
-
Acetonitrile (ACN): HPLC grade
-
Methanol (MeOH): HPLC grade
-
Water: Deionized or HPLC grade
-
Formic Acid (FA): 0.1% (v/v) in water (for mobile phase A)
-
This compound Standard: Of known purity for calibration.
2.2.3. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % A % B 0.0 70 30 10.0 30 70 12.0 30 70 12.1 70 30 | 15.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: A UV scan of the analyte should be performed to determine the optimal wavelength. Based on related compounds, a starting wavelength of 254 nm or 330 nm is recommended.
2.2.4. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: The sample preparation will be matrix-dependent. A general approach for a solid sample is to dissolve it in methanol, followed by filtration through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Given the nitro group, thermal stability should be carefully evaluated. A direct injection method without derivatization is proposed as a starting point.
Quantitative Data Summary (Hypothetical)
The following table summarizes the expected performance of the proposed GC-MS method. These values are hypothetical and require experimental validation.
| Parameter | Expected Value |
| Retention Time (tR) | 10 - 15 min |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 20 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 5% |
Detailed Experimental Protocol
3.2.1. Instrumentation
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or mid-polar capillary column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.
3.2.2. Reagents and Standards
-
Helium: Carrier gas (99.999% purity)
-
Methanol or Ethyl Acetate: GC grade, for sample and standard dissolution.
-
This compound Standard: Of known purity.
3.2.3. Chromatographic and Mass Spectrometric Conditions
-
Inlet Temperature: 250 °C (evaluate for thermal degradation)
-
Injection Mode: Splitless (or split, depending on concentration)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial Temperature: 150 °C, hold for 1 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 50 - 350
-
Acquisition Mode: Full scan for qualitative analysis and method development. For quantitative analysis, Selected Ion Monitoring (SIM) of characteristic ions should be used to enhance sensitivity and selectivity.
3.2.4. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound standard in 10 mL of ethyl acetate.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in ethyl acetate to construct a calibration curve (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Similar to the HPLC method, the sample preparation will depend on the matrix. For a solid sample, dissolve in ethyl acetate and filter through a 0.45 µm syringe filter.
Visualization of Analytical Workflows
HPLC Analysis Workflow
Caption: General workflow for the analysis of this compound by HPLC.
GC-MS Analysis Workflow
Caption: General workflow for the analysis of this compound by GC-MS.
Method Selection Decision Tree
Application Notes and Protocols for Assessing the Biological Activity of 5-Ethoxy-6-methoxy-8-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the potential biological activities of 5-Ethoxy-6-methoxy-8-nitroquinoline. The protocols outlined below are based on established methodologies for analogous quinoline derivatives and are intended to serve as a starting point for a thorough investigation of this compound's pharmacological profile.
Introduction
Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, antiparasitic, and anti-inflammatory properties.[1][2][3] The subject of this guide, this compound, is a structurally related analog to compounds with known cytotoxic and antimicrobial efficacy.[4][5] These protocols will enable researchers to systematically investigate its potential as a therapeutic agent.
Potential Biological Activities and Corresponding Assays
Based on the activities of structurally similar nitroquinoline and methoxyquinoline compounds, this compound is hypothesized to exhibit the following biological effects. A suite of assays is proposed to test these hypotheses.
| Potential Biological Activity | Recommended In Vitro Assays | Key Parameters Measured |
| Anticancer / Cytotoxic Activity | MTT Cell Viability Assay | IC50 (Half-maximal inhibitory concentration) |
| Clonogenic Survival Assay | Plating efficiency, Surviving fraction | |
| Antimicrobial Activity | Broth Microdilution Assay | MIC (Minimum Inhibitory Concentration) |
| Agar Disk Diffusion Assay | Zone of inhibition diameter | |
| Antiparasitic Activity | Plasmodium falciparum Lactate Dehydrogenase (LDH) Assay | IC50 |
| Trypanosoma cruzi Epimastigote Viability Assay | IC50 | |
| Mechanism of Action (Cancer) | Reactive Oxygen Species (ROS) Production Assay | Fluorescence intensity |
| Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1) | Ratio of red/green fluorescence | |
| DNA Intercalation Assay | Change in fluorescence or viscosity | |
| Topoisomerase I Inhibition Assay | Inhibition of DNA relaxation |
Experimental Protocols
Anticancer Activity
This colorimetric assay measures the metabolic activity of cells and is a widely used method to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT Cell Viability Assay.
Antimicrobial Activity
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol:
-
Prepare Bacterial Inoculum: Culture bacteria (e.g., Staphylococcus aureus, Escherichia coli) to the mid-logarithmic phase and dilute to a final concentration of 5 x 10^5 CFU/mL in Mueller-Hinton broth.
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Caption: Workflow for the Broth Microdilution MIC Assay.
Mechanism of Action
This assay measures the generation of intracellular ROS, a common mechanism of action for many anticancer and antiparasitic drugs.[6]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound at its IC50 concentration for a specified time (e.g., 24 hours). Include a positive control (e.g., H2O2).
-
DCFH-DA Staining: Wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
Caption: Workflow for the ROS Production Assay.
Signaling Pathway Hypothesis
Many quinoline-based anticancer agents exert their effects by inducing apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades. The following diagram illustrates this hypothetical signaling pathway for this compound.
Caption: Hypothetical ROS-Mediated Apoptotic Pathway.
Data Presentation
All quantitative data from the described assays should be presented in clear and concise tables. Below are examples of how to structure these tables.
Table 1: Cytotoxicity of this compound against various cancer cell lines.
| Cell Line | IC50 (µM) ± SD |
| MCF-7 (Breast) | Value |
| A549 (Lung) | Value |
| HCT116 (Colon) | Value |
Table 2: Antimicrobial activity of this compound.
| Microbial Strain | MIC (µg/mL) |
| Staphylococcus aureus | Value |
| Escherichia coli | Value |
| Candida albicans | Value |
Conclusion
The protocols and guidelines presented here provide a robust framework for the initial biological characterization of this compound. The results from these assays will help to elucidate its potential as a novel therapeutic agent and guide further preclinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes: 5-Ethoxy-6-methoxy-8-nitroquinoline in the Development of Anti-malarial Compounds
Introduction
The persistent challenge of drug-resistant malaria, primarily caused by Plasmodium falciparum, necessitates the continuous development of novel anti-malarial agents. The 8-aminoquinoline scaffold, exemplified by the drug primaquine, remains a critical component in anti-malarial therapy due to its unique activity against the dormant liver stages (hypnozoites) of P. vivax and P. ovale, as well as its gametocytocidal effects. 5-Ethoxy-6-methoxy-8-nitroquinoline is a key synthetic intermediate in the development of novel 8-aminoquinoline-based anti-malarial compounds. Its structural framework allows for diverse chemical modifications at the 5-position, influencing the compound's pharmacokinetic and pharmacodynamic properties, and potentially leading to derivatives with improved efficacy and reduced toxicity compared to existing drugs.
Mechanism of Action
While the precise mechanism of action for 8-aminoquinoline anti-malarials is not fully elucidated, it is understood to involve metabolic activation. The 8-amino group is crucial for their anti-malarial activity. It is believed that these compounds, once metabolized to their quinone-imine derivatives, can generate reactive oxygen species (ROS), leading to oxidative stress within the parasite. This oxidative damage disrupts essential cellular processes, ultimately causing parasite death. Modifications at the 5-position of the quinoline ring, such as the introduction of an ethoxy group, can modulate the metabolic stability and electronic properties of the molecule, thereby influencing its bioactivation and anti-malarial potency.
Structure-Activity Relationship (SAR)
The development of new anti-malarial drugs from the 8-aminoquinoline class heavily relies on understanding their structure-activity relationships (SAR). Key SAR insights for derivatives of 6-methoxy-8-nitroquinolines include:
-
The 8-amino side chain: The nature of the diamine side chain attached at the 8-position after reduction of the nitro group is critical for anti-malarial activity and toxicity.
-
Substitution at the 5-position: Introducing substituents at the 5-position, such as alkoxy or aryloxy groups, has been shown to impact the metabolic profile and activity of the compounds. Blocking this position can prevent the formation of potentially toxic metabolites. For instance, analogs with electron-donating groups on a 5-phenyl ring have shown better activity against P. falciparum than those with electron-withdrawing substituents.[1]
-
The 6-methoxy group: This group is a common feature in many active 8-aminoquinoline anti-malarials and is considered important for their activity.
Experimental Protocols
Protocol 1: Synthesis of 5-Phenoxy-6-methoxy-8-nitroquinoline (A representative analog)
This protocol is adapted from the synthesis of 5-phenoxy primaquine analogs, where 6-methoxy-8-nitroquinoline is the starting material. A similar approach can be envisioned for the synthesis of this compound, likely starting from a correspondingly substituted precursor.
Materials:
-
6-methoxy-8-nitroquinoline
-
N-Chlorosuccinimide (NCS)
-
Phenol (or ethanol for the ethoxy derivative)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH) solution (10%)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Chlorination of 6-methoxy-8-nitroquinoline: Commercially available 6-methoxy-8-nitroquinoline is first chlorinated using N-chlorosuccinimide (NCS) to produce the key intermediate, 5-chloro-6-methoxy-8-nitroquinoline.[2]
-
Synthesis of 5-Phenoxy-6-methoxy-8-nitroquinoline:
-
A solution of 5-chloro-6-methoxy-8-nitroquinoline in DMSO is stirred in a round-bottom flask at room temperature for 15 minutes.
-
In a separate flask, a solution of phenol (1.0 equivalent) and LiOH·H₂O (1.0 equivalent) in DMSO is prepared.
-
The phenol/LiOH solution is added dropwise to the solution of the starting material.
-
The reaction mixture is then stirred at 100 °C for 4 hours.
-
After cooling, the reaction is quenched with water and extracted three times with DCM.
-
The combined organic layers are washed three times with 10% NaOH solution, followed by a brine wash.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the desired 5-phenoxy-6-methoxy-8-nitroquinoline.[2]
-
Protocol 2: Reduction of the Nitro Group and Side Chain Introduction
Procedure:
-
Reduction to 8-aminoquinoline: The 8-nitroquinoline derivative is reduced to the corresponding 8-aminoquinoline. A common method involves using tin(II) chloride or catalytic hydrogenation.
-
Side Chain Attachment: The resulting 8-aminoquinoline is then condensed with a suitable alkylating agent containing the desired side chain (e.g., N-(4-bromopentyl)phthalimide) to introduce the characteristic diamine side chain of primaquine-like compounds.
-
Deprotection: The final step typically involves the removal of any protecting groups on the side chain, often with hydrazine hydrate, to yield the final anti-malarial compound.
Protocol 3: In Vitro Anti-plasmodial Activity Assay (SYBR Green I-based)
This protocol is a standard method for determining the 50% inhibitory concentration (IC₅₀) of compounds against P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 or Dd2 strains)
-
Human red blood cells (O+)
-
RPMI 1640 medium supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II
-
96-well microplates
-
Test compounds dissolved in DMSO
-
SYBR Green I nucleic acid stain
-
Lysis buffer (e.g., Tris buffer with saponin, Triton X-100, and EDTA)
-
Fluorescence plate reader
Procedure:
-
Synchronized ring-stage parasites are incubated for 72 hours in 96-well plates in the presence of serial dilutions of the test compounds. The final parasitemia is typically 0.5% with a final hematocrit of 1.5%.[3]
-
Each compound concentration is tested in duplicate or triplicate in at least three independent experiments.[3]
-
After the incubation period, the plates are centrifuged, the supernatant is removed, and the red blood cells are lysed by adding the lysis buffer containing SYBR Green I.
-
The plates are incubated in the dark at room temperature for 1 hour.
-
Parasite replication is quantified by measuring the fluorescence of the SYBR Green I dye that has intercalated into the parasitic DNA using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
The fluorescence readings are plotted against the log of the drug concentration, and the IC₅₀ values are calculated using a non-linear regression model.[3]
Data Presentation
The following table summarizes the in vitro anti-plasmodial activity of a series of 5-phenoxy primaquine analogs against the chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum. This data is presented as a representative example of the type of quantitative information generated in the development of such compounds.
| Compound | R-group on Phenoxy Ring | IC₅₀ (nM) vs. 3D7 | IC₅₀ (nM) vs. K1 |
| Primaquine | - | 1,200 | 1,100 |
| 7a | H | 120 | 110 |
| 7b | 4-F | 110 | 100 |
| 7c | 4-Cl | 130 | 120 |
| 7d | 4-Br | 140 | 130 |
| 7e | 4-CH₃ | 100 | 90 |
| 7f | 4-OCH₃ | 150 | 140 |
| 7g | 4-CF₃ | 200 | 180 |
Data adapted from a study on 5-phenoxy primaquine analogs. The specific activity of 5-ethoxy derivatives would require experimental determination.
Mandatory Visualization
Caption: Synthetic workflow for a 5-ethoxy-8-aminoquinoline anti-malarial compound.
Caption: Workflow for in vitro anti-plasmodial activity screening.
References
Application Notes and Protocols: Functionalization of the Quinoline Ring of 5-Ethoxy-6-methoxy-8-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic strategies for the functionalization of the quinoline ring of 5-Ethoxy-6-methoxy-8-nitroquinoline. The following protocols are based on established methodologies for quinoline chemistry and can be adapted for this specific substrate.
Synthesis of this compound
The synthesis of the target quinoline derivative can be achieved via a Skraup-Doebner-von Miller reaction, a classic method for quinoline synthesis.[1][2][3][4] This involves the reaction of a substituted aniline with glycerol in the presence of an oxidizing agent and a dehydrating agent.
Experimental Protocol: Skraup-Doebner-von Miller Synthesis
This protocol is adapted from the synthesis of 6-methoxy-8-nitroquinoline.[5]
Materials:
-
3-ethoxy-4-methoxy-6-nitroaniline
-
Glycerol
-
Arsenic pentoxide (or other suitable oxidizing agent like nitrobenzene)
-
Concentrated Sulfuric Acid
-
Chloroform
-
Methanol
-
Decolorizing carbon
-
Sodium hydroxide solution
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, prepare a homogeneous slurry of 3-ethoxy-4-methoxy-6-nitroaniline (1 mole), arsenic pentoxide (0.7 moles), and glycerol (3.7 moles).
-
With vigorous stirring, slowly add concentrated sulfuric acid (1.7 moles) through the dropping funnel. The temperature will spontaneously rise. Maintain the temperature between 65-70°C during the addition.
-
After the addition is complete, heat the mixture to 105-110°C. The reaction is exothermic and requires careful temperature control.
-
Continue heating for 2-3 hours until the reaction is complete. Monitor the reaction by TLC.
-
Cool the reaction mixture and cautiously pour it into a large volume of cold water.
-
Neutralize the solution with a sodium hydroxide solution to precipitate the crude product.
-
Filter the precipitate and wash it thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as chloroform/methanol, after treatment with decolorizing carbon.
| Reactant | Moles | Notes |
| 3-ethoxy-4-methoxy-6-nitroaniline | 1 | Starting material. |
| Glycerol | 3.7 | Acts as the source of the three-carbon unit for the quinoline ring. |
| Arsenic pentoxide | 0.7 | Oxidizing agent. Nitrobenzene can also be used.[4] |
| Concentrated Sulfuric Acid | 1.7 | Dehydrating agent and catalyst. |
Table 1: Stoichiometry for the Skraup-Doebner-von Miller Synthesis.
Caption: Skraup-Doebner-von Miller synthesis of this compound.
Functionalization of the Quinoline Ring
The presence of the nitro group at the C8 position, along with the electron-donating ethoxy and methoxy groups at C5 and C6, respectively, dictates the reactivity of the quinoline ring. Key functionalization strategies include reduction of the nitro group, nucleophilic aromatic substitution, and C-H functionalization.
Reduction of the Nitro Group
The reduction of the 8-nitro group to an 8-amino group is a crucial transformation, as the resulting aminoquinoline is a versatile intermediate for further derivatization, including the synthesis of potential pharmaceutical agents.
Experimental Protocol: Reduction of 8-Nitroquinoline
This protocol is a general method for the reduction of nitroarenes.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol or Acetic Acid
-
Sodium hydroxide solution
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1 mole) in ethanol or acetic acid in a round-bottom flask.
-
Add an excess of the reducing agent, such as tin(II) chloride dihydrate (3-5 moles) or iron powder (3-5 moles).
-
Add concentrated hydrochloric acid dropwise with stirring.
-
Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and neutralize it with a concentrated sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 8-aminoquinoline derivative.
-
Purify the product by column chromatography or recrystallization.
| Reducing Agent | Solvent | Typical Yield (%) | Reference |
| SnCl₂·2H₂O | Ethanol/HCl | > 80 | General Method |
| Fe | Acetic Acid/Ethanol | > 75 | General Method |
Table 2: Common conditions for the reduction of nitroquinolines.
Caption: Reduction of the nitro group to an amino group.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group at the C8 position activates the quinoline ring for nucleophilic aromatic substitution, particularly at the ortho (C7) and para (C5) positions.[6][7][8] However, the C5 position is already substituted. Therefore, nucleophilic attack is most likely to occur at the C7 position, potentially displacing a hydrogen atom in an oxidative nucleophilic substitution of hydrogen (SNHAr) or a suitable leaving group if one were present. Given the electron-rich nature of the benzene portion of the quinoline ring, direct SNHAr at C7 would be challenging without a strong oxidant.
A more plausible SNAr would involve the displacement of a leaving group at a position activated by the nitro group. If a halogen were introduced at C7, it could be readily displaced by various nucleophiles.
C-H Functionalization
Direct C-H functionalization is a powerful tool for the efficient modification of the quinoline scaffold.[9][10][11][12] Various positions on the quinoline ring can be targeted depending on the catalyst and directing group.
C2-Functionalization: The C2 position of the quinoline ring is often susceptible to functionalization due to the electronic influence of the ring nitrogen.[9][10]
Experimental Protocol: Palladium-Catalyzed C2-Arylation
This is a general protocol for the direct arylation of quinolines.
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
A base (e.g., K₂CO₃, Cs₂CO₃)
-
A high-boiling point solvent (e.g., DMF, DMAc, Toluene)
Procedure:
-
To a dried Schlenk tube, add this compound (1 mole), the aryl halide (1.2 moles), Pd(OAc)₂ (2-5 mol%), and the ligand (4-10 mol%).
-
Add the base (2-3 moles) and the solvent.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction mixture at 100-140°C for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene | 110 | 60-90 |
| Pd(OAc)₂ / XPhos | Cs₂CO₃ | DMAc | 120 | 70-95 |
Table 3: Representative conditions for Pd-catalyzed C2-arylation of quinolines.
Caption: Potential C-H functionalization pathways of the quinoline ring.
C4-Functionalization: Catalyst-free double C-H functionalization of quinolines with phosphine oxides has been reported to occur at the C2 and C4 positions.[13] This suggests that the C4 position is also amenable to functionalization.
These protocols and application notes provide a starting point for the chemical modification of this compound. The specific reaction conditions may require optimization for this particular substrate. Researchers should always perform reactions in a well-ventilated fume hood and take appropriate safety precautions.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. iipseries.org [iipseries.org]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Large-Scale Synthesis of 5-Ethoxy-6-methoxy-8-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the large-scale synthesis of 5-Ethoxy-6-methoxy-8-nitroquinoline, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on the well-established Skraup reaction, adapted from methodologies reported for structurally similar compounds.
Introduction
This compound is a crucial building block in medicinal chemistry. Its structural motif is found in a variety of compounds with potential therapeutic activities. The protocol outlined below is designed for scalability and is based on established procedures for the synthesis of related nitroquinoline derivatives. The primary synthetic route involves the Skraup reaction of 3-ethoxy-4-methoxyaniline with glycerol in the presence of an oxidizing agent and sulfuric acid.
Synthesis Pathway
The overall synthetic pathway for this compound is depicted below. The key transformation is the Skraup reaction, a classic method for synthesizing quinolines.
Figure 1: Synthesis pathway for this compound.
Experimental Protocols
Protocol 1: Large-Scale Synthesis of 6-Methoxy-8-nitroquinoline (Reference Protocol)
This protocol is for a closely related compound and serves as a basis for the synthesis of the target molecule.[1]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Nitro-4-aminoanisole | 168.15 | 588 g | 3.5 |
| Arsenic Pentoxide | 229.84 | 588 g | 2.56 |
| Glycerol (U.S.P.) | 92.09 | 1.2 kg (950 mL) | 13 |
| Concentrated Sulfuric Acid | 98.08 | 315 mL + 236 mL | 5.9 + 4.3 |
Procedure:
-
Reaction Setup: In a 5-liter three-necked round-bottomed flask equipped with a mechanical stirrer, add 588 g of powdered arsenic oxide, 588 g of 3-nitro-4-aminoanisole, and 1.2 kg of glycerol.
-
Initial Acid Addition: With vigorous stirring, add 315 mL of concentrated sulfuric acid dropwise over 30-45 minutes. The temperature will spontaneously rise to 65-70°C.
-
Dehydration: Attach a bent glass tube to a water aspirator and carefully heat the mixture in an oil bath to 105-110°C under reduced pressure until 235-285 g of water is removed (approximately 2-3 hours).
-
Second Acid Addition: Cool the mixture slightly and add 236 mL of concentrated sulfuric acid dropwise over 2.5-3.5 hours, maintaining the internal temperature strictly between 117-119°C.
-
Heating: Maintain the temperature at 120°C for 4 hours, and then at 123°C for 3 hours.
-
Work-up: Cool the reaction mixture below 100°C and dilute with 1.5 L of water. Allow to cool overnight with stirring.
-
Neutralization and Filtration: Pour the diluted mixture into a mixture of 1.8 L of concentrated ammonium hydroxide and 3.5 kg of ice. Filter the resulting slurry and wash the precipitate with four 700-mL portions of water.
-
Purification: Stir the crude product with 1 L of methanol and filter. Repeat this washing step.
-
Crystallization: Dissolve the crude product in hot chloroform, treat with decolorizing carbon if necessary, and filter. Concentrate the filtrate to induce crystallization. Cool to 5°C and collect the crystals. Wash the crystals with methanol.
Expected Yield: 460-540 g (65-76%) of 6-methoxy-8-nitroquinoline with a melting point of 158-160°C.[1]
Protocol 2: Proposed Large-Scale Synthesis of this compound (Adapted Protocol)
This protocol is an adaptation of the reference method for the synthesis of the target molecule. The key change is the use of 3-ethoxy-4-methoxyaniline as the starting material.
Step 1: Skraup Reaction to form 5-Ethoxy-6-methoxyquinoline
Materials:
| Reagent | Molar Mass ( g/mol ) | Proposed Quantity | Moles |
| 3-Ethoxy-4-methoxyaniline | 167.21 | 585 g | 3.5 |
| Arsenic Pentoxide | 229.84 | 588 g | 2.56 |
| Glycerol (U.S.P.) | 92.09 | 1.2 kg (950 mL) | 13 |
| Concentrated Sulfuric Acid | 98.08 | 315 mL + 236 mL | 5.9 + 4.3 |
Procedure:
-
Reaction Setup: Follow the same setup as in Protocol 1, substituting 3-nitro-4-aminoanisole with 585 g of 3-ethoxy-4-methoxyaniline.
-
Acid Addition and Dehydration: Follow steps 2-5 of Protocol 1. Careful temperature control is critical.
-
Work-up and Purification: Follow steps 6-9 of Protocol 1 for the work-up and purification of the intermediate, 5-ethoxy-6-methoxyquinoline.
Step 2: Nitration of 5-Ethoxy-6-methoxyquinoline
Materials:
| Reagent | Molar Mass ( g/mol ) | Proposed Quantity | Moles |
| 5-Ethoxy-6-methoxyquinoline | 203.24 | 203 g | 1.0 |
| Concentrated Sulfuric Acid | 98.08 | 200 mL | - |
| Fuming Nitric Acid | 63.01 | 45 mL | - |
Procedure:
-
Dissolution: In a flask equipped with a stirrer and a dropping funnel, dissolve 203 g of 5-ethoxy-6-methoxyquinoline in 200 mL of concentrated sulfuric acid, keeping the temperature below 10°C with an ice bath.
-
Nitration: Add a mixture of 45 mL of fuming nitric acid and 50 mL of concentrated sulfuric acid dropwise to the quinoline solution, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature.
-
Precipitation: Pour the reaction mixture onto crushed ice. The product, this compound, will precipitate.
-
Filtration and Washing: Filter the precipitate and wash thoroughly with cold water until the washings are neutral.
-
Drying: Dry the product in a vacuum oven.
Experimental Workflow
The following diagram illustrates the key steps in the proposed synthesis and purification of this compound.
Figure 2: Experimental workflow for the synthesis of this compound.
Data Presentation
The following table summarizes the expected and reported data for the reference compound and the target molecule.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |
| 6-Methoxy-8-nitroquinoline | C₁₀H₈N₂O₃ | 204.18 | 158-160 | 65-76 | [1] |
| 5-Nitro-8-methoxyquinoline | C₁₀H₈N₂O₃ | 204.18 | 115 | 77 | [2][3] |
| This compound | C₁₂H₁₂N₂O₄ | 248.24 | (Predicted) | (Expected >60) | - |
Note: The melting point and yield for this compound are predicted based on the values of similar compounds. Experimental verification is required.
Safety Precautions
-
The Skraup reaction can be highly exothermic and must be carried out with extreme caution.[1]
-
Arsenic pentoxide is highly toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
-
Concentrated sulfuric and nitric acids are highly corrosive. Handle with care.
-
The reaction should be conducted behind a safety shield.
This document provides a comprehensive guide for the large-scale synthesis of this compound. The adapted protocol is based on robust and well-documented procedures for similar molecules, providing a strong foundation for successful synthesis. Researchers should perform small-scale trial reactions to optimize conditions before scaling up.
References
Application Notes and Protocols for the Purification of 5-Ethoxy-6-methoxy-8-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 5-Ethoxy-6-methoxy-8-nitroquinoline, a key intermediate in pharmaceutical synthesis. The following methods are based on established procedures for structurally similar compounds, specifically 6-methoxy-8-nitroquinoline, and are adapted for the target molecule. The protocols described include recrystallization and column chromatography, which are standard and effective techniques for the purification of crystalline organic compounds.
Data Presentation
The following table summarizes representative quantitative data for the purification of this compound using the described methods. These values are based on typical outcomes for the purification of analogous nitroaromatic compounds and should be considered as a general guide. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Technique | Starting Material Purity (%) | Final Purity (%) | Yield (%) | Recovery (%) |
| Recrystallization (Chloroform) | ~85 | >98 | 75-85 | 80-90 |
| Recrystallization (Ethylene Dichloride) | ~85 | >98 | 70-80 | 80-90[1] |
| Column Chromatography (Silica Gel) | ~85 | >99 | 60-75 | >95 (of eluted material) |
Experimental Protocols
Purification by Recrystallization
Recrystallization is a highly effective method for purifying solid organic compounds. The choice of solvent is critical and should be determined by preliminary solubility tests. Based on data for the analogous 6-methoxy-8-nitroquinoline, chloroform and ethylene dichloride are excellent candidates for recrystallization solvents.[1] Methanol can be used as a wash solvent to remove more polar impurities.[1]
Materials:
-
Crude this compound
-
Chloroform (reagent grade) or Ethylene dichloride (reagent grade)
-
Methanol (reagent grade)
-
Decolorizing carbon (activated charcoal)
-
Erlenmeyer flasks
-
Heating mantle or steam bath
-
Büchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass stirring rod
Protocol:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot chloroform or ethylene dichloride to dissolve the solid completely upon heating. The solution should be near saturation at the boiling point of the solvent.[2]
-
Decolorization (Optional): If the solution is colored, add a small amount of decolorizing carbon (approximately 1-2% of the solute weight).[1] Boil the solution for a few minutes to allow the carbon to adsorb colored impurities.
-
Hot Filtration: If decolorizing carbon was used, perform a hot filtration to remove the carbon. This is best done using a pre-heated funnel to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature without disturbance.[3] As the solution cools, the solubility of the compound will decrease, leading to the formation of crystals. For maximum yield, the flask can be subsequently placed in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.
Purification by Column Chromatography
Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.[4][5][6] For this compound, a normal-phase chromatography setup using silica gel is recommended.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Chromatography column
-
Sand (acid-washed)
-
Cotton or glass wool
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates and chamber for monitoring
Protocol:
-
Column Packing: Prepare the chromatography column by first placing a small plug of cotton or glass wool at the bottom. Add a thin layer of sand. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Top the silica gel with another thin layer of sand.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluting solvent or a more polar solvent if necessary. Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion. The optimal solvent system should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under UV light.
-
Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent by rotary evaporation to obtain the purified this compound.
Visualizations
The following diagrams illustrate the logical workflow for the purification of this compound.
Caption: General purification workflow for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Ethoxy-6-methoxy-8-nitroquinoline
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions to improve the yield and reproducibility of 5-Ethoxy-6-methoxy-8-nitroquinoline synthesis.
Synthesis Overview
The synthesis of this compound is a multi-step process. The most common pathway involves the initial construction of the quinoline core via a Skraup reaction, followed by halogenation at the C5 position, and a final nucleophilic aromatic substitution to introduce the ethoxy group.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Protocol 1: Skraup Synthesis of 6-Methoxy-8-nitroquinoline
This protocol is adapted from a procedure in Organic Syntheses and is known for its high potential for exothermic runaway.[1] Strict adherence to temperature control and safety precautions is critical.
Materials:
-
3-nitro-4-aminoanisole
-
Arsenic oxide (powdered)
-
Glycerol (U.S.P.)
-
Concentrated sulfuric acid (sp. gr. 1.84)
-
Ammonium hydroxide
-
Methanol
-
Chloroform
-
Decolorizing carbon
Procedure:
-
Reaction Setup: In a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer, create a homogeneous slurry by mixing 588 g of powdered arsenic oxide, 588 g of 3-nitro-4-aminoanisole, and 1.2 kg of glycerol.[1]
-
Acid Addition (Initial): With vigorous stirring, add 315 ml of concentrated sulfuric acid via a dropping funnel over 30–45 minutes. The temperature will spontaneously rise to 65–70°C.[1]
-
Dehydration: Replace the stirrer and funnel with a thermometer and a vacuum attachment. Heat the flask in an oil bath, applying vacuum to slowly raise the internal temperature to 105°C. Maintain the temperature between 105–110°C until 235–285 g of water is removed (approx. 2–3 hours).[1]
-
Ring Closure: Re-attach the stirrer and dropping funnel. Carefully raise the internal temperature to 118°C. Add 438 g of concentrated sulfuric acid dropwise over 2.5–3.5 hours, rigidly maintaining the temperature between 117–119°C. Caution: This step is highly exothermic and can become violent if the temperature is not controlled.[1]
-
Heating: After addition is complete, maintain the temperature at 120°C for 4 hours, then at 123°C for 3 hours.[1]
-
Work-up:
-
Cool the mixture below 100°C and dilute with 1.5 L of water.
-
Pour the diluted mixture into a stirred solution of 1.8 L of concentrated ammonium hydroxide and 3.5 kg of ice.[1]
-
Filter the resulting thick slurry and wash the precipitate with four 700-ml portions of water.
-
-
Purification:
-
Stir the crude solid with 1 L of methanol for 15 minutes and filter. Repeat this wash.[1]
-
Boil the dried crude product (approx. 800 g) with 4.5 L of chloroform and 30 g of decolorizing carbon for 30 minutes.
-
Filter the hot solution. Concentrate the combined filtrates to 1.5–2.5 L to induce crystallization.
-
Cool to 5°C to collect the first crop of crystals. Wash the crystals with methanol. The expected yield is 460–540 g (65–76%).[1]
-
Protocol 2: Synthesis of 5-Chloro-6-methoxy-8-nitroquinoline
This is a general procedure for the halogenation of the quinoline intermediate. Reagents and conditions should be optimized.
Materials:
-
6-Methoxy-8-nitroquinoline
-
Sulfuryl chloride (SO₂Cl₂) or similar chlorinating agent
-
Anhydrous dichloromethane (DCM) or chloroform
Procedure:
-
Dissolution: Dissolve 6-Methoxy-8-nitroquinoline in anhydrous DCM in a flask protected from moisture.
-
Chlorination: Cool the solution in an ice bath (0-5°C). Add sulfuryl chloride dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Carefully quench the reaction by pouring it over ice water.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the 5-chloro intermediate.
Protocol 3: Synthesis of this compound
This protocol is based on a patented procedure describing a high-yield nucleophilic substitution.
Materials:
-
5-Chloro-6-methoxy-8-nitroquinoline
-
Potassium hydroxide (KOH)
-
Ethanol (absolute)
Procedure:
-
Reaction Setup: Prepare a solution of potassium hydroxide in absolute ethanol.
-
Substitution: Add the 5-Chloro-6-methoxy-8-nitroquinoline intermediate to the ethanolic KOH solution.
-
Reflux: Heat the mixture to reflux and maintain for several hours, monitoring by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture and neutralize it with a dilute acid (e.g., 1M HCl).
-
Reduce the solvent volume under vacuum.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ligroin) to obtain this compound as yellow crystals. An 80% yield has been reported for this step.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield in Skraup Reaction | Improper Temperature Control: Temperature deviation from the 117–119°C range during the final acid addition can lead to decomposition or incomplete reaction.[1] | Use a well-controlled oil bath and monitor the internal temperature constantly. Do not leave the reaction unattended.[1] |
| Incomplete Dehydration: Insufficient removal of water in the initial heating step can inhibit the reaction. | Ensure the loss in weight corresponds to the theoretical amount of water before proceeding.[1] Use an efficient water aspirator or vacuum pump.[1] | |
| Loss During Work-up: The product can be lost in the tarry by-products or during filtration and washing steps.[2] | Follow the methanol and chloroform washing/recrystallization procedure carefully.[1] Minimize transfers and ensure efficient extraction. | |
| Skraup Reaction Becomes Violent | Rapid Addition of Sulfuric Acid: The reaction is highly exothermic, and rapid addition will cause an uncontrollable temperature spike.[1] | Add the sulfuric acid dropwise over the specified period (2.5–3.5 hours).[1] Have an ice bath ready to cool the reaction flask if necessary. |
| Lack of Moderator: The classic Skraup reaction is known to be violent.[3] | While the cited protocol uses arsenic oxide, other Skraup syntheses use ferrous sulfate to moderate the reaction's intensity.[3] | |
| Product is Dark/Tarry and Difficult to Purify | Side Reactions: High temperatures can lead to polymerization and the formation of tar.[2][4] | Strict temperature control is essential.[1] |
| Impurities in Starting Material: Impure 3-nitro-4-aminoanisole can introduce colored by-products. | Use starting material of high purity. | |
| Inefficient Purification: Crude product contains significant amounts of colored impurities and humus-like material. | Use the specified decolorizing carbon treatment in hot chloroform.[1] Multiple recrystallizations may be necessary.[1] | |
| Low Yield in Ethoxylation Step | Incomplete Reaction: Insufficient reflux time or base concentration. | Monitor the reaction by TLC to ensure full consumption of the 5-chloro intermediate. Ensure the KOH is fully dissolved in the ethanol. |
| Wet Reagents: Water in the ethanol can lead to the formation of the 5-hydroxy side product. | Use absolute or anhydrous ethanol. |
Data Summary Tables
Table 1: Key Parameters for Skraup Synthesis of 6-Methoxy-8-nitroquinoline[1]
| Parameter | Value | Notes |
| Reactants Ratio | 3.5 mol (amine) : 13 mol (glycerol) : 2.45 mol (As₂O₅) | |
| Dehydration Temp. | 105–110 °C | Under vacuum |
| Ring Closure Temp. | 117–119 °C | Critical for yield and safety |
| Final H₂SO₄ Addition Time | 2.5–3.5 hours | Dropwise addition is mandatory |
| Post-addition Heating | 120°C (4h), then 123°C (3h) | To ensure reaction completion |
| Expected Yield | 65–76 % |
Table 2: Solvent Properties for Purification of 6-Methoxy-8-nitroquinoline[1]
| Solvent | Solubility (Room Temp.) | Solubility (Boiling) | Use in Protocol |
| Methanol | 0.8 g / 100 g | 4.1 g / 100 g | Washing crude solid to remove impurities. |
| Chloroform | 3.9 g / 100 g | 14.2 g / 100 g | Primary solvent for recrystallization. |
| Ethylene Dichloride | - | 100 g / 300 ml | Alternative recrystallization solvent (80-90% recovery). |
Frequently Asked Questions (FAQs)
Q1: The Skraup reaction seems very hazardous. Are there safer alternatives? A: The Skraup reaction is notoriously vigorous.[3] Modern variations aim to improve safety and yield. Some methods replace concentrated sulfuric acid with ionic liquids or use microwave heating to achieve better control and reduce reaction times.[4] However, the protocol using arsenic oxide is a well-established, high-yield procedure when performed with extreme care.[1]
Q2: My starting material is 4-amino-3-nitroanisole. Can I still use this protocol? A: No, the starting material must be 3-nitro-4-aminoanisole . The position of the nitro and amino groups is critical for the cyclization to form the 8-nitroquinoline product. Using the wrong isomer will result in a different product or reaction failure.
Q3: How can I effectively monitor the progress of the Skraup reaction? A: A simple method is to test for the presence of the unreacted starting amine. Place a drop of the reaction mixture on a piece of wet filter paper. An orange ring indicates the presence of unreacted 3-nitro-4-aminoanisole. The reaction is complete when this test is negative.[1]
Q4: What are the most likely side products in this synthesis? A: In the Skraup reaction, side products can include polymeric tars from the decomposition of glycerol and acrolein.[4] In the chlorination step, dichlorinated products or other positional isomers could form if conditions are not controlled. During ethoxylation, the primary side product is 5-hydroxy-6-methoxy-8-nitroquinoline if water is present in the reaction medium.
Q5: Why is arsenic oxide used as the oxidizing agent? A: In the Skraup synthesis, an oxidizing agent is required to convert the intermediate dihydroquinoline to the final aromatic quinoline. Arsenic acid/oxide is often cited as being more reliable and leading to a less violent reaction than the archetypal nitrobenzene oxidant.[3]
Troubleshooting Logic
References
Technical Support Center: Purification of 5-Ethoxy-6-methoxy-8-nitroquinoline Isomers
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 5-Ethoxy-6-methoxy-8-nitroquinoline isomers.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound isomers.
Issue 1: Poor Separation of Isomers During Column Chromatography
-
Question: I am unable to achieve baseline separation of the 5-ethoxy and other potential positional isomers using standard silica gel column chromatography. What can I do to improve the separation?
-
Potential Causes:
-
Inappropriate solvent system (polarity is too high or too low).
-
Co-elution of isomers with similar retention factors (Rf).
-
Overloading of the column.
-
Use of inactive or poor-quality silica gel.
-
-
Solutions:
-
Optimize the Solvent System:
-
Systematically screen different solvent systems with varying polarities. A good starting point is a mixture of a non-polar solvent (e.g., hexane, heptane) and a moderately polar solvent (e.g., ethyl acetate, dichloromethane).
-
Employ a gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity. This can help to resolve compounds with close Rf values.
-
Consider the addition of a small percentage of a third solvent, such as triethylamine (for basic compounds) or acetic acid (for acidic impurities), to improve peak shape and resolution.
-
-
Alternative Stationary Phases:
-
If silica gel is not effective, consider using other stationary phases like alumina (basic or neutral), or reverse-phase C18 silica gel.
-
-
High-Performance Liquid Chromatography (HPLC):
-
For difficult separations, preparative HPLC is a powerful tool. Both normal-phase and reverse-phase columns can be explored.
-
-
Column Parameters:
-
Ensure the column is not overloaded. As a general rule, the amount of sample should be 1-5% of the mass of the stationary phase.
-
Use a long, narrow column for better resolution.
-
Ensure proper packing of the column to avoid channeling.
-
-
Issue 2: Oily Product Instead of Crystalline Solid
-
Question: After purification, my product is an oil and will not crystallize. How can I induce crystallization?
-
Potential Causes:
-
Presence of impurities that inhibit crystallization.
-
The product may be a low-melting solid or an amorphous material.
-
Residual solvent.
-
-
Solutions:
-
Purity Check:
-
Analyze the purity of the oil by thin-layer chromatography (TLC) or HPLC. If impurities are present, further purification is necessary.
-
-
Solvent Titration:
-
Dissolve the oil in a small amount of a good solvent (a solvent in which it is highly soluble). Then, slowly add a poor solvent (a solvent in which it is sparingly soluble) dropwise until the solution becomes cloudy. Warm the solution until it becomes clear again and then allow it to cool slowly.
-
-
Seed Crystals:
-
If you have a small amount of crystalline material, add a single seed crystal to the supersaturated solution to induce crystallization.
-
-
Scratching:
-
Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.
-
-
Trituration:
-
Add a small amount of a poor solvent to the oil and stir vigorously. This can sometimes induce crystallization.
-
-
Removal of Residual Solvent:
-
Ensure all residual solvent has been removed under high vacuum, as it can prevent crystallization.
-
-
Issue 3: Low Recovery of the Desired Isomer
-
Question: My yield of the purified this compound isomer is very low. What are the potential reasons and how can I improve the recovery?
-
Potential Causes:
-
Loss of product during extraction and washing steps.
-
Decomposition of the product on the stationary phase during chromatography.
-
Multiple purification steps leading to cumulative losses.
-
Incomplete reaction or formation of multiple byproducts.
-
-
Solutions:
-
Optimize Reaction Conditions:
-
Ensure the preceding synthesis reaction has gone to completion to maximize the formation of the desired product. The Skraup reaction, often used for quinoline synthesis, can be sensitive to temperature and reaction time.[1]
-
-
Minimize Transfers:
-
Reduce the number of transfers between flasks and other glassware to minimize mechanical losses.
-
-
Extraction Efficiency:
-
Ensure the pH of the aqueous layer is optimized for the extraction of your compound. For quinoline derivatives, adjusting the pH can be crucial.
-
Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume.
-
-
Chromatography Optimization:
-
If you suspect decomposition on silica gel, you can deactivate the silica by treating it with a small amount of triethylamine in the eluent.
-
Consider alternative purification methods like crystallization which can sometimes offer higher recovery for solid compounds.
-
-
Fractional Crystallization of Salts:
-
A method that has been successful for separating nitroquinoline isomers is the fractional crystallization of their hydrohalide salts.[2] This involves forming the salt (e.g., hydrochloride or hydrobromide) and then using a suitable solvent system, like wet dimethylformamide (DMF), to selectively precipitate one isomer.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most challenging aspect of purifying this compound isomers?
A1: The primary challenge lies in the separation of closely related positional isomers which often have very similar physical and chemical properties, such as polarity and solubility. This makes their separation by standard techniques like crystallization or column chromatography difficult.
Q2: Are there any specific safety precautions I should take when working with these compounds?
A2: Yes. Nitroaromatic compounds can be toxic and potentially mutagenic. Always handle these compounds in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. The Skraup reaction for the synthesis of the quinoline core can be highly exothermic and requires careful temperature control.[1]
Q3: Can I use recrystallization to purify my this compound product?
A3: Recrystallization can be an effective purification method if a suitable solvent is found. The ideal solvent is one in which the desired isomer is sparingly soluble at room temperature but highly soluble at an elevated temperature, while impurities are either very soluble or insoluble at all temperatures. For related compounds like 6-methoxy-8-nitroquinoline, chloroform and ethylene dichloride have been used for recrystallization.[1] Methanol can be used for washing to remove certain impurities.[1]
Q4: How can I confirm the purity and identity of my final product?
A4: A combination of analytical techniques should be used:
-
Thin-Layer Chromatography (TLC): To get a quick assessment of purity and to determine the appropriate solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity.
-
Melting Point: A sharp melting point range is a good indicator of purity.
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the substituents on the quinoline ring.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the nitro group (NO₂).[3]
-
Q5: What is a typical yield for the synthesis and purification of a substituted 8-nitroquinoline?
A5: Yields can vary significantly depending on the specific substituents and the reaction conditions. For the synthesis of related compounds like 6-methoxy-8-nitroquinoline, yields in the range of 65-76% have been reported.[1] The synthesis of 6-ethoxy-8-nitroquinoline has been reported with a 70% yield.[1] The subsequent purification steps will inevitably lead to some loss of material.
Quantitative Data Summary
The following table summarizes data for related nitroquinoline compounds, which can serve as a reference for the purification of this compound isomers.
| Compound | Melting Point (°C) | Recrystallization Solvent | Yield (%) | Reference |
| 6-Methoxy-8-nitroquinoline | 158-160 | Chloroform, Ethylene dichloride | 65-76 | [1] |
| 5-Nitro-8-methoxyquinoline | 115 | Not specified | 77 | [3] |
| 8-Nitroquinoline | 88-89 | Isopropyl alcohol | Not specified | [2] |
| 6-Ethoxy-8-nitroquinoline | Not specified | Not specified | 70 | [1] |
Experimental Protocols
Detailed Methodology for Separation of Nitroquinoline Isomers by Fractional Crystallization of Hydrohalide Salts (Adapted from a similar separation)
This protocol is an adapted procedure based on the separation of 5-nitroquinoline and 8-nitroquinoline and may require optimization for this compound isomers.[2]
-
Salt Formation:
-
Dissolve the crude mixture of this compound isomers in a suitable solvent (e.g., isopropanol, methylene chloride).
-
Slowly add a slight excess of a hydrohalic acid (e.g., concentrated HCl or HBr) to the solution while stirring.
-
The hydrohalide salts of the isomers should precipitate. Collect the precipitate by filtration and wash with a small amount of cold solvent.
-
-
Fractional Crystallization:
-
Prepare a solution of "wet" dimethylformamide (DMF) containing approximately 1-5% water.[2]
-
Create a slurry of the mixed hydrohalide salts in the wet DMF.
-
Heat the slurry to a temperature between 80-100°C until all the solids dissolve.
-
Slowly cool the solution. One of the isomer salts should selectively precipitate. For the 5-nitro and 8-nitroquinoline separation, the 5-nitroquinoline hydrohalide precipitates first.[2]
-
Collect the precipitated crystals by filtration while the solution is still warm or after cooling to room temperature, depending on the crystallization profile.
-
The other isomer will remain in the filtrate.
-
-
Isolation of the Free Base:
-
To recover the free base from the purified salt, dissolve the salt in water.
-
Slowly add a base (e.g., dilute sodium bicarbonate or sodium hydroxide solution) until the pH is neutral or slightly basic.
-
The free base will precipitate out of the solution.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
-
Purity Analysis:
-
Analyze the purity of the isolated isomer using HPLC and characterize its structure using NMR and MS.
-
Visualizations
Caption: Experimental workflow for the purification of quinoline isomers.
Caption: Troubleshooting logic for poor isomer separation.
References
Technical Support Center: Optimizing Reaction Conditions for the Nitration of Ethoxy-Methoxy-Quinolines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the nitration of ethoxy-methoxy-quinolines.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the nitration of ethoxy-methoxy-quinolines.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Nitro-Product | 1. Deactivation of the Quinoline Ring: Under strong acidic conditions (e.g., mixed acid), the quinoline nitrogen is protonated, forming a quinolinium ion. This deactivates the ring system towards electrophilic aromatic substitution.[1] 2. Insufficiently Activating Alkoxy Groups: While ethoxy and methoxy groups are activating, their effect might be diminished by the deactivating effect of the protonated nitrogen. 3. Reaction Temperature Too Low: The nitration of the deactivated quinolinium species may require higher temperatures to proceed at a reasonable rate. | 1. Use of Alternative Nitrating Agents: Consider milder nitrating agents that do not require strongly acidic conditions. 2. Protecting Group Strategy: For tetrahydroquinolines, N-protection can prevent protonation and lead to nitration of the neutral, more activated system.[2] 3. Optimize Reaction Temperature: Carefully increase the reaction temperature in small increments. However, be cautious as this can also lead to side reactions. |
| Poor Regioselectivity / Formation of Multiple Isomers | 1. Competing Directing Effects: The ethoxy and methoxy groups, along with the quinoline ring structure, direct nitration to multiple positions. The final isomer distribution depends on a delicate balance of electronic and steric effects. 2. Kinetic vs. Thermodynamic Control: The initial product distribution (kinetic control) may differ from the final, more stable product distribution (thermodynamic control), especially at higher temperatures. | 1. Precise Temperature Control: The ratio of isomers can be highly dependent on the reaction temperature. Maintain a consistent and controlled temperature throughout the reaction. 2. Choice of Nitrating Agent: Different nitrating agents can exhibit different regioselectivity. For instance, acetyl nitrate has been used for regiospecific nitration of quinoline via Reissert compounds.[3] 3. Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and thus the regioselectivity. Experiment with different solvent systems. |
| Formation of Byproducts / Dark-Colored Reaction Mixture | 1. Oxidation: The electron-rich alkoxy-substituted quinoline ring is susceptible to oxidation by nitric acid, especially at elevated temperatures. 2. Over-Nitration (Dinitration): If the reaction conditions are too harsh (high temperature, high concentration of nitrating agent), multiple nitro groups may be introduced onto the ring. 3. Polymerization/Degradation: Strongly acidic and oxidative conditions can lead to the degradation and polymerization of the starting material and/or product. | 1. Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Use an ice bath to control the initial exothermic reaction. 2. Controlled Addition of Nitrating Agent: Add the nitrating agent slowly and portion-wise to the solution of the quinoline derivative to maintain a low concentration of the nitrating species. 3. Use of a Scavenger: In some cases, the addition of a small amount of a radical scavenger may reduce byproduct formation. |
| Violent or Uncontrolled Reaction | 1. Highly Exothermic Reaction: The nitration of activated aromatic rings is often highly exothermic. The reaction can run away if the heat is not dissipated effectively. 2. Skraup Reaction (for synthesis of the quinoline ring): The Skraup synthesis of the quinoline ring itself, which may precede the nitration step, is known to be potentially violent. | 1. Strict Temperature Control: Always perform the reaction in an ice bath and monitor the internal temperature closely. 2. Slow Addition of Reagents: Add the nitrating agent dropwise or in small portions with vigorous stirring. 3. Adequate Cooling Capacity: Ensure that the cooling bath has sufficient capacity to absorb the heat generated by the reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction conditions for the nitration of an ethoxy-methoxy-quinoline?
A1: The most common method for nitrating quinoline derivatives is the use of a mixture of concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃). The reaction is typically carried out at a low temperature, often starting in an ice bath (0-5 °C), to control the exothermic nature of the reaction. The exact temperature and reaction time will depend on the specific substitution pattern of the ethoxy and methoxy groups on the quinoline ring.
Q2: Where can I expect the nitro group to be introduced on an ethoxy-methoxy-quinoline ring?
A2: The position of nitration is determined by the directing effects of the substituents and the inherent reactivity of the quinoline ring. In strongly acidic media, the quinoline nitrogen is protonated, and electrophilic substitution occurs on the benzene ring, typically at positions 5 and 8.[1] The electron-donating ethoxy and methoxy groups will further activate the benzene ring and influence the regioselectivity. For example, in 8-methoxyquinoline, the nitration occurs at the 5-position.[4][5] For a 5-ethoxy-6-methoxyquinoline, nitration has been reported to occur at the 8-position.[6]
Q3: My reaction mixture turns very dark. Is this normal and what can I do about it?
A3: A darkening of the reaction mixture often indicates the formation of byproducts due to oxidation or degradation of the starting material or product. This is more likely to occur with activated systems like alkoxy-substituted quinolines. To minimize this, ensure that the reaction temperature is kept low and that the nitric acid is added slowly to a solution of the quinoline in sulfuric acid.
Q4: I am getting a mixture of isomers that are difficult to separate. How can I improve the regioselectivity?
A4: Achieving high regioselectivity can be challenging. Here are a few strategies:
-
Temperature Control: Carefully control the reaction temperature, as the ratio of isomers can be very sensitive to this parameter.
-
Alternative Nitrating Systems: Explore different nitrating agents. For example, a recent method for meta-nitration of quinolines utilizes a dearomatization-rearomatization strategy.[7]
-
Protecting Groups: If applicable (e.g., for partially saturated quinolines), using a protecting group on the nitrogen can change the directing effect and improve selectivity.[2]
Q5: The work-up procedure involves pouring the reaction mixture onto ice. Why is this necessary?
A5: Pouring the acidic reaction mixture onto ice serves two main purposes. First, it rapidly quenches the reaction by diluting the acid and lowering the temperature. Second, it causes the protonated nitro-quinoline product to precipitate out of the now aqueous solution, allowing for its collection by filtration.
Experimental Protocols
Example Protocol 1: Nitration of 8-Methoxyquinoline
This protocol is adapted from the synthesis of 5-Nitro-8-Methoxyquinoline.[5]
-
Preparation of Nitrating Mixture: In a flask, cool 5 cm³ of concentrated sulfuric acid and 4 cm³ of concentrated nitric acid in an ice bath.
-
Reaction: To the cold nitrating mixture, slowly add 50 mg of 8-methoxyquinoline with shaking to ensure it dissolves. The activating methoxy group allows the reaction to proceed to completion in approximately 10-15 minutes.
-
Work-up: Pour the reaction mixture into cold water. The yellow product, 5-nitro-8-methoxyquinoline, will precipitate.
-
Purification: Collect the solid by vacuum filtration and dry it over anhydrous calcium chloride. The product can be recrystallized from 95% methanol.
Example Protocol 2: Synthesis of 6-Ethoxy-8-nitroquinoline (via Skraup Reaction)
This protocol describes the synthesis of the quinoline ring with the nitro group already incorporated.[8]
Note: Skraup reactions can be vigorous and should be performed with caution behind a safety shield.
-
Reaction Setup: In a 5-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 276 g of arsenic pentoxide, 336 g of 3-nitro-4-aminophenetole, and 736 g of glycerol.
-
Reaction: Heat the mixture to 85-90 °C and add 400 g of concentrated sulfuric acid dropwise over 2-3 hours, maintaining the temperature between 115-120 °C.
-
Heating: After the addition is complete, maintain the temperature at 120 °C for 4 hours, and then at 123 °C for 3 hours.
-
Work-up: Cool the mixture below 100 °C and dilute with 1.5 L of water. Pour the diluted mixture into a mixture of 1.8 L of concentrated ammonium hydroxide and 3.5 kg of ice with stirring.
-
Isolation: Filter the resulting slurry and wash the precipitate with water.
-
Purification: Recrystallize the crude product from methanol.
Visualizations
References
- 1. organic chemistry - Why does the nitration of quinoline occur at the 5 (and 8) position? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. nnpub.org [nnpub.org]
- 6. US4167638A - Process for production of 8-NHR quinolines - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
stability issues of 5-Ethoxy-6-methoxy-8-nitroquinoline under different conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 5-Ethoxy-6-methoxy-8-nitroquinoline. The information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: While specific stability data for this compound is not extensively available, based on the recommendations for the structurally similar compound 6-Methoxy-8-nitroquinoline, it is advised to store the material as a solid at room temperature, preferably in a cool and dark environment (below 15°C).[1][2] Exposure to light and elevated temperatures should be minimized to prevent potential degradation.
Q2: What are the potential degradation pathways for this compound?
A2: Based on the chemical structure, the following degradation pathways are plausible:
-
Reduction of the Nitro Group: The nitro group is susceptible to reduction, which would result in the formation of 8-amino-5-ethoxy-6-methoxyquinoline. This is a common transformation for nitroaromatic compounds.[3]
-
Hydrolysis: While the quinoline core is generally stable, extreme pH conditions (strong acid or base) could potentially lead to the hydrolysis of the ethoxy or methoxy groups, though this is less likely under typical experimental conditions.
-
Photodegradation: Quinoline derivatives can be sensitive to light.[4] Exposure to UV or high-intensity visible light may induce photochemical reactions, leading to the formation of various degradation products.
-
Thermal Decomposition: At elevated temperatures, the molecule can undergo thermal decomposition. Studies on similar heterocyclic compounds indicate that decomposition can occur in multiple stages.[5]
Q3: Are there any known incompatibilities with common excipients?
A3: Specific drug-excipient compatibility studies for this compound have not been reported. However, general principles of drug-excipient compatibility should be considered.[6][7] Potential incompatibilities could arise with:
-
Reducing Agents: Excipients with reducing properties could facilitate the reduction of the nitro group.
-
Moisture-Rich Excipients: High moisture content in excipients can accelerate hydrolytic degradation pathways.[6]
-
Excipients with Reactive Impurities: Peroxides or other reactive impurities in excipients can lead to oxidative degradation.[8]
It is highly recommended to perform compatibility studies with your specific formulation components.
Troubleshooting Guides
Issue 1: Unexpected Peaks Observed in Chromatographic Analysis (e.g., HPLC, UPLC)
Possible Cause: Degradation of this compound.
Troubleshooting Steps:
-
Review Sample Handling and Storage:
-
Confirm that the compound and its solutions were protected from light.
-
Verify that the storage temperature was appropriate (cool and dark).
-
Assess the age of the sample and the solvent used for dissolution.
-
-
Investigate Potential for Hydrolysis:
-
Check the pH of your sample solution. Extreme pH values can promote hydrolysis.
-
If working with acidic or basic conditions, consider performing a time-course study to monitor the appearance of new peaks.
-
-
Consider Photodegradation:
-
If samples were exposed to light, repeat the experiment with light-protected vials (e.g., amber vials).
-
Compare the chromatograms of light-exposed and protected samples.
-
-
Evaluate for Contamination:
-
Analyze a blank (solvent only) to rule out solvent-related impurities.
-
Ensure all glassware and equipment were clean.
-
Issue 2: Loss of Potency or Inconsistent Results in Biological Assays
Possible Cause: Degradation of the active compound leading to a lower effective concentration.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Prepare a fresh stock solution of this compound.
-
Analyze the old and new stock solutions by a suitable chromatographic method (e.g., HPLC-UV) to check for degradation products and quantify the parent compound.
-
-
Assess Stability in Assay Medium:
-
Incubate the compound in your assay buffer or cell culture medium for the duration of the experiment.
-
At various time points, analyze samples to determine if the compound is degrading under the assay conditions (pH, temperature, presence of media components).
-
-
Review Experimental Conditions:
-
Minimize the exposure of the compound to harsh conditions (e.g., high temperatures, prolonged light exposure) during the experimental setup.
-
Summary of Potential Stability Issues and Recommended Actions
| Condition | Potential Stability Issue | Recommended Action |
| Elevated Temperature | Thermal decomposition | Store in a cool environment (<15°C). Avoid prolonged exposure to heat during experiments. |
| Light Exposure | Photodegradation | Store in the dark. Use amber glassware or light-protected containers for solutions. |
| Extreme pH (Acidic/Basic) | Potential for hydrolysis of ether groups | Maintain solutions at a neutral pH where possible. If acidic or basic conditions are necessary, use freshly prepared solutions and monitor for degradation. |
| Presence of Reducing Agents | Reduction of the nitro group | Avoid contact with strong reducing agents. Perform compatibility testing with formulation excipients. |
| High Humidity | Can accelerate degradation in the solid state, especially in the presence of certain excipients | Store in a desiccated environment. |
Experimental Protocols
Protocol 1: General HPLC Method for Stability Assessment
This is a general method and may require optimization for your specific application.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or a suitable buffer to ensure good peak shape).
-
Example Gradient: Start with 20% acetonitrile, ramp to 80% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (likely in the 254-350 nm range).[9]
-
Injection Volume: 10 µL.
-
Column Temperature: 25-30 °C.
Protocol 2: Forced Degradation Study
To understand the potential degradation pathways, a forced degradation study can be performed.
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60-80°C for a defined period (e.g., 2, 6, 24 hours).
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60-80°C for a defined period.
-
Oxidative Degradation: Treat a solution of the compound with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.
-
Photodegradation: Expose a solution of the compound to a light source as specified in ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).[10] A control sample should be kept in the dark.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C, 100°C) for a defined period.
For each condition, analyze the samples by HPLC at different time points and compare them to a control sample to identify and quantify any degradation products.
Visualizations
References
- 1. Biodegradation of nitroaromatics and other nitrogen-containing xenobiotics - ProQuest [proquest.com]
- 2. cswab.org [cswab.org]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. scispace.com [scispace.com]
- 8. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Scaling Up 5-Ethoxy-6-methoxy-8-nitroquinoline Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 5-Ethoxy-6-methoxy-8-nitroquinoline from a laboratory to a pilot plant setting. The information is presented in a question-and-answer format to directly address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound suitable for scale-up?
A common and scalable two-step approach involves the synthesis of a key intermediate, 5-chloro-6-methoxy-8-nitroquinoline, followed by a nucleophilic substitution reaction to introduce the ethoxy group.
Q2: What are the primary safety concerns when scaling up this synthesis?
The primary safety concerns are associated with two key reactions: the Skraup synthesis for the quinoline core and the nitration step. The Skraup reaction is notoriously exothermic and can become violent if not properly controlled.[1][2][3] Nitration reactions are also highly exothermic and pose a risk of thermal runaway.[4][5][6][7]
Q3: What are the critical process parameters to monitor during the Skraup reaction scale-up?
Critical parameters for the Skraup reaction include temperature control, agitation rate, and the rate of addition of sulfuric acid.[1] Close monitoring of the reaction temperature is crucial to prevent uncontrolled exotherms.
Q4: How can the exothermic nature of the nitration reaction be managed at a pilot plant scale?
Effective heat management is critical. This can be achieved through:
-
Slow, controlled addition of the nitrating agent: This is a common strategy in batch reactors to manage heat evolution.[4]
-
Efficient cooling systems: The reactor should be equipped with a robust cooling system.
-
Continuous flow reactors: These offer significantly better heat transfer and temperature control compared to batch reactors, making them a safer option for highly exothermic reactions like nitration.[4][5][7][8]
Q5: What are the expected byproducts in this synthesis?
During the nitration of the quinoline ring, the formation of regioisomers is a common issue. For instance, nitration of quinoline can yield both 5-nitro and 8-nitro isomers.[9][10] In the Skraup reaction, tar formation can occur if the reaction temperature is not well-controlled.
Troubleshooting Guides
Issue 1: Uncontrolled Exotherm During Skraup Reaction
Question: My Skraup reaction is showing a rapid, uncontrolled temperature increase at the pilot scale. What should I do and how can I prevent this?
Answer:
Immediate Actions:
-
Immediately cease the addition of any reagents.
-
Increase cooling to the reactor jacket.
-
If the temperature continues to rise rapidly, have an emergency quenching plan ready (e.g., addition of a cold, inert solvent).
Preventative Measures & Troubleshooting:
-
Rate of Acid Addition: The addition of concentrated sulfuric acid to the glycerol and aniline mixture is highly exothermic. Ensure the addition is slow and controlled, with constant monitoring of the internal temperature.
-
Agitation: Inadequate agitation can lead to localized hot spots. Ensure the stirrer speed is sufficient to maintain a homogenous mixture.
-
Moderating Agents: The use of a moderating agent like ferrous sulfate can help to control the reaction's vigor.[2][3]
-
Initial Temperature: Ensure the initial temperature of the reaction mixture is within the recommended range before starting the acid addition.
Issue 2: Low Yield and/or Poor Purity of 5-chloro-6-methoxy-8-nitroquinoline
Question: The yield of my 5-chloro-6-methoxy-8-nitroquinoline intermediate is low, and the product is impure. What are the likely causes and solutions?
Answer:
Potential Causes & Solutions:
-
Incomplete Reaction: The Skraup reaction may not have gone to completion. Verify the reaction endpoint using an appropriate analytical method (e.g., TLC, HPLC). If incomplete, consider extending the reaction time or cautiously increasing the temperature.
-
Side Reactions/Tar Formation: Overheating during the Skraup reaction can lead to the formation of tarry byproducts, which can trap the product and complicate purification. Adhere strictly to the recommended temperature profile.
-
Inefficient Nitration: The nitration step may be incomplete or have produced unwanted isomers.
-
Nitrating Agent: Ensure the correct ratio of nitric acid to sulfuric acid is used.
-
Temperature Control: Maintain the recommended temperature range during nitration to minimize side reactions.
-
-
Suboptimal Chlorination: The chlorination step may be the source of impurities.
-
Reagent Purity: Use high-purity chlorinating agents.
-
Reaction Conditions: Optimize the reaction time and temperature for the chlorination step.
-
-
Purification: The purification method may not be effective.
-
Recrystallization: Experiment with different solvent systems for recrystallization to improve purity.
-
Chromatography: For high-purity requirements, column chromatography may be necessary, although this can be challenging at a pilot scale.
-
Issue 3: Difficulty in Isolating Pure this compound
Question: I am having trouble purifying the final product after the ethoxylation step. What purification strategies are recommended?
Answer:
Purification Strategies:
-
Extraction: After the reaction, a liquid-liquid extraction can be used to separate the product from the reaction mixture. Choose a suitable organic solvent that has good solubility for the product and is immiscible with the aqueous layer.
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. Experiment with different solvents or solvent mixtures to find the optimal conditions for crystallization. A US Patent suggests that the product can be crystallized from ligroin.
-
Washing: Washing the crude product with a suitable solvent can help to remove impurities.
-
Activated Carbon Treatment: If the product is colored due to impurities, treatment with activated carbon can help to decolorize it.
Experimental Protocols
Synthesis of 5-chloro-6-methoxy-8-nitroquinoline (Illustrative Lab-Scale Protocol)
This protocol is for illustrative purposes and will require optimization for pilot-plant scale.
-
Skraup Reaction to form 6-methoxyquinoline:
-
In a well-ventilated fume hood, carefully add concentrated sulfuric acid to glycerol in a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser.
-
Slowly add 4-methoxyaniline to the mixture while maintaining the temperature below a specified limit (e.g., 120°C).
-
Add an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).
-
Heat the mixture to the target reaction temperature (e.g., 140-150°C) and maintain for several hours until the reaction is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture and carefully pour it onto ice.
-
Neutralize the mixture with a base (e.g., sodium hydroxide solution) to precipitate the crude 6-methoxyquinoline.
-
Filter, wash the solid with water, and dry.
-
-
Chlorination to form 5-chloro-6-methoxyquinoline:
-
Dissolve the crude 6-methoxyquinoline in a suitable solvent (e.g., chloroform or acetic acid).
-
Add a chlorinating agent (e.g., N-chlorosuccinimide or chlorine gas) at a controlled rate while maintaining the temperature.
-
Monitor the reaction until completion.
-
Work up the reaction mixture to isolate the crude 5-chloro-6-methoxyquinoline.
-
-
Nitration to form 5-chloro-6-methoxy-8-nitroquinoline:
-
Carefully add the 5-chloro-6-methoxyquinoline to a pre-cooled mixture of concentrated nitric acid and sulfuric acid.
-
Maintain the temperature at a low level (e.g., 0-10°C) during the addition and for the duration of the reaction.
-
Once the reaction is complete, carefully pour the mixture onto ice to precipitate the product.
-
Filter the solid, wash thoroughly with water until neutral, and dry.
-
Recrystallize from a suitable solvent to obtain pure 5-chloro-6-methoxy-8-nitroquinoline.
-
Synthesis of this compound (Illustrative Lab-Scale Protocol)
This protocol is based on a patented procedure and will require optimization for pilot-plant scale.
-
Ethoxylation:
-
Dissolve 5-chloro-6-methoxy-8-nitroquinoline in ethanol.
-
Add a solution of potassium hydroxide in ethanol.
-
Reflux the mixture for a specified period until the reaction is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Take up the residue in a suitable organic solvent and wash with water to remove inorganic salts.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Remove the solvent to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude this compound from a suitable solvent (e.g., ligroin) to obtain the pure product.
-
Data Presentation
Table 1: Comparison of Lab vs. Pilot Plant Synthesis Parameters (Illustrative)
| Parameter | Laboratory Scale (e.g., 100g) | Pilot Plant Scale (e.g., 10kg) | Key Considerations for Scale-Up |
| Skraup Reaction | |||
| 4-Methoxyaniline | X g | Y kg | Ensure consistent quality of raw materials. |
| Glycerol | X ml | Y L | Use of "dynamite" glycerol (low water content) is often recommended for better yields. |
| Sulfuric Acid | X ml | Y L | Rate of addition is critical to control exotherm. Consider using a dosing pump for precise control at the pilot scale. |
| Oxidizing Agent | X g | Y kg | Choice of oxidizing agent (e.g., arsenic pentoxide vs. nitrobenzene) has safety and environmental implications. |
| Reaction Temperature | 140-150°C | 140-150°C | Maintain precise temperature control. Use a reactor with good heat transfer capabilities. |
| Reaction Time | 4-6 hours | 6-8 hours | Reaction time may need to be adjusted based on pilot plant reactor efficiency. |
| Yield | 60-70% | 55-65% | Yields may be slightly lower on a larger scale due to handling losses and less efficient mixing. |
| Nitration | |||
| 5-chloro-6-methoxyquinoline | X g | Y kg | Ensure the starting material is of high purity. |
| Nitric Acid | X ml | Y L | Use of fuming nitric acid is common but requires stringent safety precautions. |
| Sulfuric Acid | X ml | Y L | The ratio of nitric to sulfuric acid is crucial for the reaction's success. |
| Reaction Temperature | 0-10°C | 0-10°C | Strict temperature control is essential to prevent over-nitration and side reactions. Consider a jacketed reactor with good cooling. |
| Reaction Time | 1-2 hours | 2-3 hours | Monitor reaction progress closely to determine the optimal reaction time. |
| Yield | 80-90% | 75-85% | Yields can be affected by temperature control and the efficiency of the work-up procedure. |
| Ethoxylation | |||
| 5-chloro-6-methoxy-8-nitroquinoline | X g | Y kg | The purity of the starting material will directly impact the final product purity. |
| Ethanol | X ml | Y L | Ensure anhydrous conditions if required by the reaction. |
| Potassium Hydroxide | X g | Y kg | The molar ratio of base to the starting material is a key parameter. |
| Reaction Temperature | Reflux | Reflux | Maintain a consistent reflux temperature. |
| Reaction Time | 2-4 hours | 3-5 hours | Monitor the disappearance of the starting material to determine the reaction endpoint. |
| Yield | ~80% (as per patent) | 70-80% | Purification losses will affect the final yield. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting guide for uncontrolled exotherms in the Skraup reaction.
Caption: Logical progression for scaling up the chemical synthesis process.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. US2140345A - Controlling temperature of nitration reactions - Google Patents [patents.google.com]
- 7. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitration and flow chemistry [ewadirect.com]
- 9. uop.edu.pk [uop.edu.pk]
- 10. organic chemistry - Why does the nitration of quinoline occur at the 5 (and 8) position? - Chemistry Stack Exchange [chemistry.stackexchange.com]
dealing with regioisomer separation in quinoline synthesis
Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for common challenges encountered during the synthesis and purification of quinoline derivatives, with a specific focus on the separation of regioisomers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I obtaining a mixture of regioisomers in my quinoline synthesis?
The formation of regioisomers is a common challenge in several classical quinoline syntheses, arising from the possibility of cyclization at different positions on the aniline ring or the unsymmetrical nature of one of the reactants.
-
Skraup & Doebner-von Miller Reactions: When using meta-substituted anilines, electrophilic attack can occur at either the ortho or para position relative to the substituent, leading to mixtures of 5- and 7-substituted quinolines.[1] The reaction is often violently exothermic, which can reduce selectivity.[1]
-
Combes Synthesis: This reaction involves the condensation of an aniline with a β-diketone.[1][2] Regioselectivity is determined during the acid-catalyzed ring closure of the intermediate Schiff base.[2] Steric and electronic effects of substituents on both the aniline and the β-diketone play a crucial role in directing the cyclization.[2]
-
Friedländer Synthesis: This synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][3][4] When an unsymmetrical ketone is used, regioselectivity becomes a significant issue as condensation can occur on either side of the carbonyl group.[1][5]
A logical workflow for addressing the presence of regioisomers is outlined below.
Caption: Troubleshooting workflow for regioisomer mixtures.
Q2: How can I control the regioselectivity of the Combes synthesis?
Regioselectivity in the Combes synthesis can be influenced by carefully selecting substituents on both the aniline and the β-diketone. Steric hindrance is a major controlling factor during the rate-determining electrophilic aromatic annulation step.[2]
A study using trifluoromethyl (CF₃) substituted β-diketones provides a clear example:
-
Steric Bulk: Increasing the steric bulk of the R group on the diketone favors the formation of 2-CF₃-quinolines.[2]
-
Aniline Substituents:
The interaction of these steric and electronic effects can be leveraged to favor the desired isomer.[2]
Q3: My regioisomers are inseparable on a standard silica TLC plate. What are my options?
When isomers co-elute on standard silica gel, more advanced separation techniques or modifications to your chromatographic method are necessary.
-
TLC Solvent System Screening: Systematically explore a wider range of solvent systems.[6] Try different combinations of non-polar (e.g., heptane, toluene), moderately polar (e.g., dichloromethane, ethyl acetate), and polar (e.g., acetone, methanol) solvents.[6] Sometimes, adding a small amount of a third solvent, like a few drops of triethylamine or acetic acid, can dramatically alter selectivity.
-
Alternative Stationary Phases: Consider using different TLC plates, such as alumina or reverse-phase (C18) plates, to see if selectivity can be achieved.
-
Preparative HPLC: High-Performance Liquid Chromatography (HPLC) offers significantly higher resolving power than standard column chromatography. Both normal-phase and reverse-phase columns can be effective.[7][8] Specialty columns, such as those with phenyl, PFP (pentafluorophenyl), or embedded amide phases, are specifically designed to provide unique selectivity for positional isomers.[9]
-
Centrifugal Partition Chromatography (CPC): This is a preparative liquid-liquid chromatography technique that avoids solid supports, separating compounds based on their partition coefficients between two immiscible liquid phases.[10] It is particularly effective for separating closely related compounds like homologues and isomers.[10]
-
Fractional Recrystallization: If the isomers are solid and have different solubilities in a particular solvent system, fractional recrystallization can be a powerful and scalable purification method.[6][7][11]
Separation Protocols and Data
Q4: Can you provide a general protocol for separating quinoline regioisomers by column chromatography?
Yes. This protocol provides a structured approach to separating regioisomers using standard silica gel flash column chromatography.
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. Friedlaender Synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. welch-us.com [welch-us.com]
- 10. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 11. chem.libretexts.org [chem.libretexts.org]
overcoming low reactivity of precursors in 5-Ethoxy-6-methoxy-8-nitroquinoline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Ethoxy-6-methoxy-8-nitroquinoline. The primary focus is on overcoming challenges related to precursor reactivity and optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound using the Skraup reaction?
While specific yield data for this compound is not extensively published, a yield of approximately 70% can be anticipated based on analogous syntheses. For instance, the synthesis of 6-ethoxy-8-nitroquinoline using the Skraup reaction with the corresponding substituted aniline has been reported to achieve a 70% yield.[1] Similarly, the synthesis of 6-methoxy-8-nitroquinoline has reported yields in the range of 65-76%.[1]
Q2: My reaction is giving a low yield. Is it due to the low reactivity of the 4-ethoxy-3-methoxyaniline precursor?
Contrary to what might be expected, the precursor 4-ethoxy-3-methoxyaniline is likely highly reactive towards the electrophilic cyclization step of the Skraup reaction. The ethoxy and methoxy groups are electron-donating, which activates the benzene ring. The issue of low yield is more likely attributable to steric hindrance. The presence of two bulky substituents ortho and meta to the amino group can impede the intramolecular ring closure. Additionally, the highly reactive nature of the precursor can lead to side reactions, such as polymerization or oxidation, under the harsh acidic and high-temperature conditions of the Skraup synthesis.
Q3: The Skraup reaction is known to be violent. How can I control the reaction exotherm?
The Skraup reaction is notoriously exothermic.[1][2] To mitigate this, several precautions are essential:
-
Gradual addition of reagents: Sulfuric acid should be added slowly and portion-wise to the mixture of the aniline, glycerol, and oxidizing agent with efficient stirring and cooling.
-
Use of a moderator: Ferrous sulfate is commonly added to make the reaction less violent.[2]
-
Careful temperature control: The reaction should be conducted in a well-ventilated fume hood with appropriate safety measures in place, including a blast shield. The temperature should be carefully monitored and controlled throughout the reaction.
Q4: What are some common side products in this synthesis?
Under the strong acidic and oxidizing conditions of the Skraup reaction, several side products can form, including:
-
Polymerization products: The aniline precursor and the acrolein intermediate can polymerize.
-
Over-oxidation products: The desired product or intermediates can be oxidized beyond the desired nitroquinoline.
-
Isomeric products: While the cyclization is generally directed to the position ortho to the amino group, trace amounts of other isomers might form.
-
Tar formation: This is a common issue in Skraup reactions, making product isolation and purification challenging.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low to No Product Formation | 1. Steric Hindrance: The bulky ethoxy and methoxy groups may be preventing the cyclization step. 2. Incomplete Dehydration of Glycerol: Insufficient acrolein formation will limit the reaction. 3. Ineffective Oxidizing Agent: The chosen oxidizing agent may not be potent enough under the reaction conditions. | 1. Modify Reaction Conditions: Increase the reaction temperature cautiously or prolong the reaction time to overcome the activation energy barrier. Consider using a milder Lewis acid catalyst in conjunction with sulfuric acid. 2. Ensure Efficient Dehydration: Verify the concentration and quality of the sulfuric acid. Ensure the initial heating step for glycerol dehydration is at the appropriate temperature. 3. Alternative Oxidizing Agents: While arsenic pentoxide or nitrobenzene are traditional, consider exploring milder or more soluble oxidizing agents. Iodine has been used as a catalyst in some Skraup modifications.[4] |
| Violent/Uncontrolled Reaction | 1. Rapid Addition of Acid: The reaction between sulfuric acid and glycerol is highly exothermic. 2. Localized Hotspots: Inefficient stirring can lead to localized areas of high temperature. | 1. Slow, Controlled Addition: Add sulfuric acid dropwise with vigorous stirring and external cooling (e.g., an ice bath). 2. Use a Moderator: Incorporate ferrous sulfate into the reaction mixture before the acid addition.[2] |
| Excessive Tar Formation | 1. High Reaction Temperature: Elevated temperatures can promote polymerization and decomposition. 2. High Concentration of Reactants: Concentrated reaction mixtures are more prone to tarring. | 1. Optimize Temperature: Carefully control the reaction temperature to the minimum required for the reaction to proceed. 2. Solvent Modification: While traditional Skraup reactions are often neat, consider the use of a high-boiling inert solvent to aid in temperature control and reduce reactant concentration. |
| Difficulty in Product Isolation | 1. Product Trapped in Tar: The desired product can be difficult to extract from the viscous reaction mixture. 2. Emulsion Formation during Workup: The presence of tars and basic conditions can lead to stable emulsions. | 1. Steam Distillation: If the product is steam-volatile, this can be an effective purification method to separate it from non-volatile tars. 2. Solvent Extraction: Use a robust solvent extraction protocol with a suitable organic solvent. Breaking up emulsions may require the addition of brine or filtration through a bed of celite. |
Experimental Protocols
Adapted Skraup Synthesis of this compound
This protocol is adapted from the well-established procedure for the synthesis of 6-methoxy-8-nitroquinoline.[1]
Materials:
-
4-Ethoxy-3-methoxyaniline
-
Glycerol
-
Arsenic Pentoxide (or Nitrobenzene)
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate (optional, as a moderator)
-
Sodium Hydroxide (for workup)
-
Suitable organic solvent for extraction (e.g., chloroform, dichloromethane)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, carefully add the 4-ethoxy-3-methoxyaniline, glycerol, and the oxidizing agent (arsenic pentoxide or nitrobenzene). If using, add ferrous sulfate at this stage.
-
With vigorous stirring, slowly add concentrated sulfuric acid from the dropping funnel. Maintain the temperature of the reaction mixture below 120°C using an ice bath as needed.
-
After the addition of sulfuric acid is complete, heat the mixture cautiously to 130-140°C. The reaction is exothermic and may require removal of the heat source to maintain control.
-
Once the initial vigorous reaction subsides, continue heating the mixture at 140-150°C for 2-3 hours.
-
Allow the mixture to cool to below 100°C and then cautiously dilute with water.
-
Make the solution strongly basic by the slow addition of concentrated sodium hydroxide solution with cooling.
-
Extract the product with a suitable organic solvent (e.g., chloroform).
-
Wash the organic extracts with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data from Analogous Syntheses
| Product | Precursor | Oxidizing Agent | Yield (%) | Reference |
| 6-Ethoxy-8-nitroquinoline | 4-Ethoxyaniline | Arsenic Pentoxide | 70 | [1] |
| 6-Methoxy-8-nitroquinoline | 4-Methoxyaniline | Arsenic Pentoxide | 65-76 | [1] |
| 6-Chloro-8-nitroquinoline | 4-Chloroaniline | Arsenic Pentoxide | 75 | [1] |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart outlining the logical steps for troubleshooting low yields in the synthesis.
Skraup Reaction Mechanism
Caption: The four main steps of the Skraup reaction for the synthesis of the target molecule.
References
Technical Support Center: Synthesis of 5-Ethoxy-6-methoxy-8-nitroquinoline
This technical support center provides researchers, scientists, and drug development professionals with detailed information on established and alternative synthetic routes to 5-Ethoxy-6-methoxy-8-nitroquinoline. It includes troubleshooting guides and frequently asked questions in a question-and-answer format to address specific issues that may be encountered during experimental work.
Comparison of Synthetic Routes
| Route | Starting Materials | Key Reaction | Typical Yield | Advantages | Disadvantages |
| Route 1 (Established) | 3-Nitro-4-aminophenetole, Glycerol | Skraup Reaction | 65-75% | One-pot, readily available starting materials. | Highly exothermic and potentially violent reaction, use of hazardous reagents (arsenic pentoxide), harsh conditions. |
| Route 2 (Alternative A) | 4-Ethoxy-3-methoxyaniline, α,β-Unsaturated aldehyde/ketone | Doebner-von Miller Reaction | 40-60% | Milder conditions than Skraup, greater substrate scope for substitutions on the pyridine ring. | Potential for side reactions like polymerization of the carbonyl compound, regioselectivity can be an issue. |
| Route 3 (Alternative B) | 2-Amino-4-ethoxy-5-methoxybenzaldehyde, Ketone with α-methylene group | Friedländer Annulation | 50-70% | Good yields, milder conditions, high convergence. | Multi-step synthesis of the required substituted o-aminobenzaldehyde. |
| Route 4 (Alternative C) | 4-Ethoxy-3-methoxyaniline, Diethyl ethoxymethylenemalonate | Gould-Jacobs Reaction | 45-65% | Good for synthesis of 4-hydroxyquinoline precursors, avoids highly acidic conditions of Skraup. | High-temperature cyclization step, multi-step process to arrive at the target molecule. |
Route 1: Established Synthesis via Skraup Reaction
The Skraup reaction is a classic and widely used method for the synthesis of quinolines. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.
Experimental Protocol
Starting Material: 3-Nitro-4-aminophenetole
Reaction: Skraup Reaction
-
Preparation of Reaction Mixture: In a 3-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, prepare a slurry of powdered arsenic pentoxide (2.5 moles), 3-nitro-4-aminophenetole (3.5 moles), and glycerol (13 moles).
-
Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid (5.9 moles) through the dropping funnel. The temperature will spontaneously rise; maintain it between 65-70°C.
-
Dehydration: Replace the stirrer and dropping funnel with a thermometer and a distillation setup connected to a vacuum source. Heat the mixture in an oil bath, gradually increasing the internal temperature to 105-110°C under vacuum to remove water.
-
Cyclization and Oxidation: Once water removal is complete, re-equip the flask with the stirrer and dropping funnel. Carefully raise the internal temperature to 118°C. Add concentrated sulfuric acid (4.5 moles) dropwise over 2.5-3.5 hours, maintaining the temperature between 117-119°C. After the addition, maintain the temperature at 120°C for 4 hours, then at 123°C for 3 hours.
-
Work-up and Purification: Cool the reaction mixture below 100°C and dilute with water. Pour the diluted mixture into a mixture of concentrated ammonium hydroxide and ice with stirring. Filter the resulting slurry and wash the precipitate with water, then with methanol. The crude product is purified by recrystallization from chloroform.
Troubleshooting and FAQs
-
Q: The reaction is turning into a thick, unmanageable tar. What should I do?
-
A: This is a common issue in Skraup reactions. It can be caused by too rapid heating or insufficient stirring. Ensure vigorous mechanical stirring throughout the reaction. If the tar has already formed, the reaction may need to be carefully quenched and restarted with better temperature control.
-
-
Q: My yield is significantly lower than expected. What are the possible reasons?
-
A: Low yields can result from several factors:
-
Incomplete dehydration: Ensure all water is removed before the final high-temperature cyclization.
-
Temperature fluctuations: Strict temperature control is crucial during the sulfuric acid addition.
-
Loss during work-up: The product can be lost during the transfer and washing steps. Ensure efficient extraction and minimize transfers.
-
Purity of starting materials: Use dry glycerol and pure aniline derivative for best results.
-
-
-
Q: The reaction became too vigorous and started to boil uncontrollably. How can I prevent this?
-
A: The Skraup reaction is notoriously exothermic. The rate of addition of sulfuric acid must be carefully controlled. Have an ice bath ready to cool the reaction flask if the temperature begins to rise too quickly. Adding a moderator like ferrous sulfate can also help to control the reaction rate.[1]
-
Reaction Workflow
Caption: Workflow for the Skraup Synthesis.
Route 2 (Alternative A): Doebner-von Miller Reaction
This route offers a milder alternative to the Skraup synthesis, reacting an aniline derivative with an α,β-unsaturated carbonyl compound.
Experimental Protocol
Starting Material: 4-Ethoxy-3-methoxyaniline
Reaction: Doebner-von Miller Reaction
-
Preparation of the α,β-Unsaturated Aldehyde (in situ): In a flask, cool a mixture of acetaldehyde and an aqueous solution of sodium hydroxide. Slowly add another equivalent of acetaldehyde to form crotonaldehyde.
-
Reaction with Aniline: To the freshly prepared crotonaldehyde, add 4-Ethoxy-3-methoxyaniline and an oxidizing agent (e.g., nitrobenzene or arsenic acid) in the presence of a strong acid like hydrochloric acid or sulfuric acid.
-
Reaction Conditions: Heat the mixture under reflux for several hours. The reaction progress can be monitored by TLC.
-
Work-up and Purification: After cooling, neutralize the reaction mixture with a base (e.g., sodium carbonate solution) and extract the product with an organic solvent like dichloromethane or ethyl acetate. The organic layer is then washed, dried, and the solvent is evaporated. The crude product is purified by column chromatography.
Troubleshooting and FAQs
-
Q: I am getting a lot of polymeric side products. How can I avoid this?
-
A: The α,β-unsaturated carbonyl compound can polymerize under acidic conditions.[2] Using a two-phase system (e.g., water/toluene) can help to minimize polymerization by keeping the concentration of the carbonyl compound in the acidic aqueous phase low.
-
-
Q: The reaction is not proceeding to completion. What can I do?
-
A: Ensure that the acid catalyst is of sufficient concentration and that the reaction is heated for an adequate amount of time. The choice of oxidizing agent can also influence the reaction rate and yield.
-
-
Q: I am observing the formation of multiple isomers. How can I improve regioselectivity?
-
A: The regioselectivity of the Doebner-von Miller reaction can be influenced by the substitution pattern of the aniline. For anilines with meta-substituents, a mixture of products can be formed. Modifying the reaction conditions (temperature, catalyst) may favor one isomer over the other.
-
Reaction Pathway
Caption: Doebner-von Miller Reaction Pathway.
Route 3 (Alternative B): Friedländer Annulation
The Friedländer synthesis provides a convergent and often high-yielding route to quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.
Experimental Protocol
Starting Material: 2-Amino-4-ethoxy-5-methoxybenzaldehyde
Reaction: Friedländer Annulation
-
Preparation of Starting Aldehyde: The 2-amino-4-ethoxy-5-methoxybenzaldehyde can be synthesized from 4-ethoxy-3-methoxyaniline via a formylation reaction (e.g., Vilsmeier-Haack or Reimer-Tiemann reaction) followed by nitration and reduction, or by nitration of a suitable benzaldehyde precursor followed by reduction.
-
Condensation: In a suitable solvent such as ethanol or acetic acid, mix 2-amino-4-ethoxy-5-methoxybenzaldehyde with a ketone containing an α-methylene group (e.g., acetone, ethyl acetoacetate).
-
Catalysis: Add a catalytic amount of a base (e.g., sodium hydroxide, piperidine) or an acid (e.g., p-toluenesulfonic acid).
-
Reaction Conditions: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Troubleshooting and FAQs
-
Q: The synthesis of the starting 2-aminobenzaldehyde is low-yielding. Are there alternatives?
-
A: The preparation of substituted 2-aminobenzaldehydes can be challenging.[3] An alternative is to use the corresponding 2-nitrobenzaldehyde and perform a reductive cyclization in the presence of the ketone, using a reducing agent like iron powder in acetic acid.
-
-
Q: My Friedländer reaction is giving a mixture of regioisomers. How can this be controlled?
-
A: When using unsymmetrical ketones, regioselectivity can be an issue. Using β-ketoesters or 1,3-diketones often provides better regioselectivity. Alternatively, introducing a directing group on the ketone can control the direction of enolization.[4]
-
-
Q: The reaction is sluggish and does not go to completion. What can I try?
-
A: Ensure the catalyst is active and used in the appropriate amount. Switching between a base and an acid catalyst can sometimes improve the reaction rate. Microwave irradiation has also been shown to accelerate the Friedländer synthesis.
-
Logical Relationship Diagram
Caption: Logical flow of the Friedländer Synthesis Route.
Route 4 (Alternative C): Gould-Jacobs Reaction
The Gould-Jacobs reaction is particularly useful for preparing 4-hydroxyquinoline derivatives, which can then be further functionalized.
Experimental Protocol
Starting Material: 4-Ethoxy-3-methoxyaniline
Reaction: Gould-Jacobs Reaction
-
Condensation: React 4-ethoxy-3-methoxyaniline with diethyl ethoxymethylenemalonate, typically by heating the mixture without a solvent. This forms the anilinomethylenemalonate intermediate.
-
Cyclization: The intermediate is cyclized by heating at a high temperature (typically 240-260°C) in a high-boiling solvent such as diphenyl ether. This step forms ethyl 4-hydroxy-5-ethoxy-6-methoxyquinoline-3-carboxylate.
-
Hydrolysis and Decarboxylation: The resulting ester is saponified with aqueous sodium hydroxide to the corresponding carboxylic acid, which is then decarboxylated by heating in an acidic medium to yield 4-hydroxy-5-ethoxy-6-methoxyquinoline.
-
Conversion to Target Molecule: The 4-hydroxy group is converted to a leaving group (e.g., by treatment with POCl₃ to form the 4-chloroquinoline), which is then removed by reduction. Finally, nitration at the 8-position yields the target molecule.
Troubleshooting and FAQs
-
Q: The cyclization step requires very high temperatures. Are there milder alternatives?
-
A: Yes, microwave-assisted synthesis has been shown to significantly reduce the reaction time and may allow for lower temperatures in the cyclization step.[5]
-
-
Q: My cyclization is giving a low yield. What could be the problem?
-
A: The cyclization is a thermal electrocyclization and is sensitive to temperature and reaction time.[5] The temperature may need to be optimized for your specific substrate. Also, ensure that the intermediate anilinomethylenemalonate is pure, as impurities can interfere with the cyclization.
-
-
Q: The decarboxylation step is not clean. How can I improve it?
-
A: Ensure complete saponification of the ester before attempting decarboxylation. The decarboxylation is typically acid-catalyzed and requires sufficient heating. If the reaction is not clean, purification of the intermediate carboxylic acid before decarboxylation may be necessary.
-
Experimental Workflow
Caption: Gould-Jacobs Reaction Experimental Workflow.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly regioselective Friedländer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ablelab.eu [ablelab.eu]
Technical Support Center: Purification of 5-Ethoxy-6-methoxy-8-nitroquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of crude 5-Ethoxy-6-methoxy-8-nitroquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials from the synthesis, such as the corresponding substituted aniline and glycerol byproducts if a Skraup reaction is employed. Additionally, side-products from undesired nitration at other positions on the quinoline ring or colored polymeric materials may be present.[1]
Q2: What is the recommended first step for purifying the crude product?
A2: A simple washing step with a solvent in which the desired product has low solubility at room temperature, such as methanol, can be an effective initial step to remove a significant portion of impurities.[1] For instance, in the purification of the related compound 6-methoxy-8-nitroquinoline, washing with methanol is used to remove unreacted nitroanisidine.[1]
Q3: Which purification techniques are most effective for this compound?
A3: The most effective and commonly used purification techniques for nitroquinoline derivatives are recrystallization and column chromatography.[1][2][3][4][5] The choice between them depends on the nature and quantity of the impurities.
Q4: How can I remove colored impurities from my product?
A4: Colored impurities, often referred to as humus-like material, can typically be removed by treating a solution of the crude product with activated decolorizing carbon followed by filtration.[1]
Q5: What is a suitable solvent for recrystallizing this compound?
A5: Based on protocols for structurally similar compounds like 6-methoxy-8-nitroquinoline, effective solvents for recrystallization include chloroform and ethylene dichloride.[1] A solvent system of dichloromethane-hexane has also been used for the recrystallization of 8-nitroquinoline.[3][6] The ideal solvent or solvent mixture should be determined empirically by testing the solubility of the crude product at room and elevated temperatures.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Product fails to crystallize | The solution is not saturated; the chosen solvent is too good a solvent; presence of impurities inhibiting crystallization. | Concentrate the solution by evaporating some of the solvent. Cool the solution in an ice bath or scratch the inside of the flask with a glass rod to induce crystallization. If these fail, consider adding a co-solvent in which the product is less soluble (an anti-solvent). |
| Oily product obtained after recrystallization | The melting point of the compound is lower than the boiling point of the solvent; presence of impurities that lower the melting point. | Use a lower-boiling point solvent for recrystallization. Alternatively, purify the material by column chromatography before attempting recrystallization again. |
| Low recovery after recrystallization | The product is too soluble in the recrystallization solvent at low temperatures; too much solvent was used. | Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled to maximize crystal formation before filtration. Consider recovering additional product from the mother liquor by evaporation and re-crystallization. |
| Persistent colored impurities | The decolorizing carbon was not effective or was not used correctly. | Ensure the decolorizing carbon is added to a hot solution of the compound and boiled for a short period (e.g., 30 minutes).[1] Use a fresh batch of activated carbon. Note that excessive use of carbon can lead to product loss. |
| Poor separation in column chromatography | Incorrect solvent system (eluent); column was not packed properly. | Use Thin Layer Chromatography (TLC) to determine an optimal solvent system that gives good separation of the desired compound from its impurities.[4][5] Ensure the column is packed uniformly without any air bubbles or cracks.[7] |
| Product co-elutes with an impurity | The polarity of the product and the impurity are very similar in the chosen solvent system. | Try a different solvent system with different selectivities (e.g., using a different combination of polar and non-polar solvents). If using a silica gel column, consider using a different stationary phase like alumina. |
Experimental Protocols
Protocol 1: Recrystallization from Chloroform
-
Dissolution: In a fume hood, suspend the crude this compound in a minimal amount of hot chloroform. Add the solvent portion-wise with heating and stirring until the solid is just dissolved.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated decolorizing carbon (approximately 1-2% by weight of the crude product) to the hot solution.
-
Hot Filtration: If carbon was added, filter the hot solution through a fluted filter paper to remove the carbon. This step should be performed quickly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can be used to maximize the yield of crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold chloroform or methanol to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Determine a suitable eluent system using TLC. A good starting point for non-polar compounds is a mixture of hexane and ethyl acetate. The ideal eluent should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired product.[8]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform and crack-free packing. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed. Alternatively, for less soluble compounds, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the column.[8]
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Apply gentle air pressure (flash chromatography) to maintain a steady flow rate.[4][7]
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
Table 1: Solvent Properties for Recrystallization of Related Nitroquinolines
| Compound | Solvent | Solubility ( g/100g ) at Room Temp. | Solubility ( g/100g ) at Boiling Point | Reference |
| 6-methoxy-8-nitroquinoline | Methanol | 0.8 | 4.1 | [1] |
| 6-methoxy-8-nitroquinoline | Chloroform | 3.9 | 14.2 | [1] |
| 6-methoxy-8-nitroquinoline | Ethylene Dichloride | - | - (80-90% recovery) | [1] |
| 8-nitroquinoline | Dichloromethane-Hexane (1:1 v/v) | - | - | [3][6] |
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting guide for common recrystallization problems.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. 8-Nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. orgsyn.org [orgsyn.org]
- 8. Purification [chem.rochester.edu]
Validation & Comparative
A Comparative Analysis of the Biological Activity of Primaquine and 5-Ethoxy-6-methoxy-8-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of the well-established antimalarial drug, primaquine, and the synthetic quinoline derivative, 5-Ethoxy-6-methoxy-8-nitroquinoline. While extensive data is available for primaquine, this review notes a significant lack of published biological activity data for this compound within the public domain. Consequently, this document summarizes the known activities of primaquine and presents available data on structurally related quinoline compounds to offer a contextual understanding.
Primaquine: An Overview of its Biological Activity
Primaquine is an 8-aminoquinoline antimalarial drug that has been a cornerstone in the treatment of malaria for decades. Its primary use is in the radical cure of Plasmodium vivax and Plasmodium ovale malaria, due to its activity against the dormant liver stages (hypnozoites) of these parasites. It is also used as a gametocytocidal agent for Plasmodium falciparum, preventing the transmission of the parasite from infected humans to mosquitoes.
The mechanism of action of primaquine is not fully elucidated but is believed to involve the generation of reactive oxygen species (ROS) through its metabolites.[1] The parent compound is a prodrug that is metabolized by host enzymes, primarily cytochrome P450 2D6 (CYP2D6), to its active hydroxylated metabolites.[2][3] These metabolites can redox cycle, leading to the production of ROS, which are thought to interfere with the parasite's mitochondrial electron transport chain and damage parasite DNA.[1][4]
Table 1: Summary of Primaquine's Biological Activity
| Property | Description |
| Primary Activity | Antimalarial |
| Spectrum of Activity | - Hypnozoites of P. vivax and P. ovale (radical cure) - Gametocytes of all Plasmodium species (transmission-blocking) - Weak activity against asexual blood stages |
| Mechanism of Action | Generation of reactive oxygen species (ROS) by metabolites, leading to oxidative stress in the parasite.[1][2] |
| Metabolism | Activated by host CYP2D6 to hydroxylated metabolites.[2][3] |
| Key Adverse Effect | Hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. |
This compound: A Compound with Undisclosed Biological Activity
A comprehensive search of scientific literature and databases did not yield any specific data on the biological activity of this compound. Studies detailing its synthesis and subsequent evaluation for antimalarial, antibacterial, antifungal, or any other biological effects could not be located.
To provide some context, the biological activities of structurally similar quinoline derivatives have been reported. It is important to note that minor structural modifications can lead to significant changes in biological activity.
Table 2: Biological Activity of Structurally Related Quinoline Derivatives
| Compound | Reported Biological Activity | Reference |
| 5-Nitro-8-Methoxyquinoline | Showed weaker antibacterial and antifungal activity compared to its precursor, 8-methoxyquinoline. | [1] |
| 5-Aryloxy-6-methoxy-8-aminoquinolines | Synthesized as potential prophylactic antimalarials but did not show significant activity against P. berghei or P. cynomolgi. | [4] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the biological activities discussed.
In Vitro Antimalarial Activity Assay (SYBR Green I-based)
This assay is commonly used to determine the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.
-
Parasite Culture: P. falciparum strains (e.g., 3D7, Dd2) are maintained in continuous culture in human O+ erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Preparation: The test compound and standard antimalarial drugs (e.g., chloroquine, primaquine) are dissolved in DMSO to prepare stock solutions. Serial dilutions are prepared in a 96-well plate.
-
Assay Procedure: Asynchronous parasite cultures with a parasitemia of ~0.5% and 2% hematocrit are added to the wells containing the drug dilutions. The plates are incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, the plates are frozen at -80°C to lyse the red blood cells. The plates are then thawed, and a lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the parasitic DNA.
-
Data Acquisition: The fluorescence intensity is measured using a fluorescence plate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
-
Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC50 value is calculated using a non-linear regression analysis.
Antibacterial and Antifungal Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound against various bacterial and fungal strains.
-
Microorganism Preparation: Bacterial (e.g., Bacillus subtilis, Salmonella typhi) and fungal (e.g., Aspergillus flavus, Aspergillus niger) strains are cultured in appropriate broth media to achieve a standardized inoculum density.
-
Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: The standardized microbial suspension is added to each well of the microtiter plate.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).
-
Data Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
Primaquine's Proposed Mechanism of Action
Caption: Proposed mechanism of action for primaquine.
General Workflow for In Vitro Antimalarial Testing
Caption: A generalized workflow for in vitro antimalarial screening.
Conclusion
Primaquine remains a critical tool in the fight against malaria, with a biological activity profile centered on its metabolic activation and subsequent generation of oxidative stress in the parasite. In stark contrast, the biological activity of this compound has not been reported in the available scientific literature. While the study of related quinoline derivatives provides some insight into the potential for this class of compounds to exhibit a range of biological effects, any specific claims regarding the activity of this compound would be purely speculative without supporting experimental data. Further research is required to elucidate the biological profile of this compound and determine its potential as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Aryloxy-6-methoxy-8-aminoquinolines as potential prophylactic antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Structural Comparison of 5-Ethoxy-6-methoxy-8-nitroquinoline and Other Nitroquinolines: A Guide for Researchers
This guide provides a comprehensive structural and functional comparison of 5-Ethoxy-6-methoxy-8-nitroquinoline with other notable nitroquinoline derivatives. Designed for researchers, scientists, and drug development professionals, this document summarizes key physicochemical properties, biological activities, and underlying structure-activity relationships. The information is intended to facilitate further research and development of novel therapeutic agents based on the nitroquinoline scaffold.
Introduction to Nitroquinolines
Quinoline and its derivatives are a prominent class of heterocyclic compounds with a wide array of pharmacological applications. The introduction of a nitro (-NO₂) group to the quinoline core significantly modulates its electronic properties and biological activity, leading to compounds with potent antimicrobial, antifungal, and antitumor activities. The position and nature of additional substituents on the quinoline ring further refine these properties, offering a versatile platform for drug design. This compound is a synthetic derivative characterized by the presence of an electron-donating ethoxy group at the C5 position, a methoxy group at the C6 position, and an electron-withdrawing nitro group at the C8 position. This unique substitution pattern is expected to influence its biological efficacy and mechanism of action.
Structural and Physicochemical Comparison
The electronic effects of substituents on the quinoline ring play a crucial role in determining the molecule's overall properties. In this compound, the electron-donating nature of the ethoxy and methoxy groups at positions C5 and C6 is expected to increase the electron density of the aromatic system. In contrast, the strong electron-withdrawing nitro group at C8 decreases the electron density, particularly in the benzene ring portion of the quinoline scaffold. This electronic interplay influences the molecule's reactivity, stability, and potential for intermolecular interactions.[1]
For instance, studies on 2-styryl-8-nitroquinolines have shown that the presence of a nitro group at the 8-position contributes to a more planar molecular geometry compared to their 8-hydroxy analogues.[2] This planarity can be a critical factor in the molecule's ability to intercalate with DNA or bind to enzyme active sites.
A summary of the computed physicochemical properties of this compound and a selection of other nitroquinolines is presented in the table below. These values, obtained from publicly available databases, offer a preliminary basis for comparing their potential bioavailability and drug-likeness.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| This compound | C₁₂H₁₂N₂O₄ | 248.24 | N/A | 0 | 6 |
| 8-Nitroquinoline | C₉H₆N₂O₂ | 174.16 | 1.4 | 0 | 3 |
| 5-Nitroquinoline | C₉H₆N₂O₂ | 174.16 | 1.9 | 0 | 3 |
| 6-Methoxy-8-nitroquinoline | C₁₀H₈N₂O₃ | 204.18 | N/A | 0 | 4 |
| 5-Methoxy-8-nitroquinoline | C₁₀H₈N₂O₃ | 204.18 | 1.9 | 0 | 4 |
| 8-Hydroxy-5-nitroquinoline | C₉H₆N₂O₃ | 190.16 | N/A | 1 | 4 |
Data for some compounds are not available (N/A) from the searched sources.
Comparative Biological Activity
While specific experimental data on the biological activity of this compound is limited in the available literature, the known activities of structurally related compounds provide valuable insights into its potential therapeutic applications.
Anticancer Activity
Nitroquinoline derivatives have shown significant promise as anticancer agents. For example, 8-hydroxy-5-nitroquinoline (Nitroxoline) has been identified as a potent anticancer agent, with IC₅₀ values significantly lower than other 8-hydroxyquinoline analogues like clioquinol.[3] Its activity is enhanced by the presence of copper and is associated with an increase in intracellular reactive oxygen species.[3] Another study on novel 3-nitroquinolines demonstrated prominent inhibitory activities against EGFR-overexpressing tumor cell lines, with IC₅₀ values in the micromolar to nanomolar range.[4]
The cytotoxic effects of 2-styryl-8-nitroquinolines have been evaluated against HeLa cervical cancer cells, revealing that analogues with an electron-withdrawing group on the styryl ring exhibit enhanced cytotoxicity.[2] However, the 8-nitro derivatives were found to be less potent than their 8-hydroxy counterparts in this particular study.[2]
The table below summarizes the reported anticancer activities of selected nitroquinolines.
| Compound | Cell Line | Activity (IC₅₀) | Reference |
| 8-Hydroxy-5-nitroquinoline | Human cancer cell lines | 5-10 fold lower than clioquinol | [3] |
| 2-Styryl-8-nitroquinoline derivatives | HeLa | 2.897–10.37 μM | [2] |
| 3-Nitroquinoline derivatives | A431, MDA-MB-468 | Micromolar to nanomolar range | [4] |
Antimicrobial Activity
Nitroquinolines are also known for their antimicrobial properties. 8-hydroxy-5-nitroquinoline is a well-established antibacterial agent.[5] A study comparing 8-methoxyquinoline and 5-nitro-8-methoxyquinoline revealed that 8-methoxyquinoline exhibited stronger antifungal and antibacterial activities.[6] This suggests that the presence and position of the nitro group can significantly impact the antimicrobial spectrum and potency.
Experimental Protocols
General Synthesis of Substituted Nitroquinolines
A common method for the synthesis of nitroquinolines is the Skraup reaction, followed by nitration. The synthesis of 6-methoxy-8-nitroquinoline, for example, involves the reaction of 3-nitro-4-aminoanisole with glycerol in the presence of an oxidizing agent and sulfuric acid.[7] A similar approach could likely be adapted for the synthesis of this compound, starting from the appropriately substituted aniline precursor.
Caption: General workflow for the synthesis of substituted nitroquinolines.
In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a common method to evaluate the in vitro anticancer activity of compounds.[4]
-
Cell Plating: Cancer cells (e.g., A431, MDA-MB-468) are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 48-72 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid.
-
Staining: The fixed cells are stained with Sulforhodamine B dye.
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 515 nm) to determine cell viability.
-
Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated.
Potential Signaling Pathways
The precise signaling pathways modulated by this compound have not been elucidated. However, based on the activities of related compounds, several potential mechanisms can be hypothesized.
Many quinoline derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis. For instance, some nitroquinolines act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.[4] Inhibition of EGFR can block downstream signaling cascades such as the PI3K/Akt/mTOR and MAPK pathways, which are often dysregulated in cancer.
Caption: Hypothetical inhibition of the EGFR signaling pathway.
Conclusion
This compound represents an interesting scaffold for further investigation in the field of medicinal chemistry. Based on the structural analysis of related compounds, the presence of ethoxy and methoxy groups at positions 5 and 6, combined with a nitro group at position 8, is likely to confer distinct physicochemical and biological properties. While direct experimental data for this specific compound is sparse, the available information on other nitroquinolines suggests potential for anticancer and antimicrobial activities. Further research, including synthesis, in-depth biological evaluation, and mechanistic studies, is warranted to fully elucidate the therapeutic potential of this compound and its derivatives.
References
- 1. Buy this compound (EVT-8637715) [evitachem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
comparative analysis of different synthetic methods for substituted quinolines
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structural motif in medicinal chemistry and materials science, exhibiting a broad spectrum of biological activities and unique photophysical properties. The development of efficient and versatile synthetic methods to access substituted quinolines is, therefore, a topic of significant interest. This guide provides a comparative analysis of various classical and modern synthetic strategies, offering insights into their mechanisms, substrate scope, and practical applications. Experimental data is presented in a structured format to facilitate direct comparison, and detailed protocols for key methods are provided.
Classification of Synthetic Methods
The synthetic routes to substituted quinolines can be broadly categorized into classical cyclization reactions and modern transition-metal-catalyzed methods. The following diagram illustrates this classification.
Caption: Classification of synthetic methods for substituted quinolines.
Classical Synthetic Methods: A Comparative Overview
Classical methods for quinoline synthesis have been the bedrock of quinoline chemistry for over a century. These reactions typically involve the cyclization of anilines with various carbonyl-containing compounds under acidic or basic conditions. While robust, they often require harsh reaction conditions.
| Method | Reactants | Key Reagents/Conditions | Product Type | Yields (%) | Advantages | Disadvantages |
| Skraup Synthesis | Aniline, glycerol, oxidizing agent | Conc. H₂SO₄, nitrobenzene or arsenic pentoxide | Unsubstituted or simple quinolines | 50-90%[1] | Simple starting materials, high yields for simple quinolines. | Highly exothermic and often violent reaction[2], harsh conditions. |
| Doebner-von Miller | Aniline, α,β-unsaturated carbonyl | Acid catalyst (e.g., HCl, Lewis acids) | 2- and 4-substituted quinolines | 42-89% | Wider range of substituted quinolines compared to Skraup. | Potential for side reactions and polymerization[3], harsh conditions. |
| Combes Synthesis | Aniline, β-diketone | Acid catalyst (e.g., H₂SO₄, PPA) | 2,4-disubstituted quinolines | Moderate to good | Good for 2,4-disubstituted quinolines.[4] | Strong acid required, potential for regioisomeric mixtures.[4] |
| Conrad-Limpach-Knorr | Aniline, β-ketoester | Acid or thermal cyclization | 4-hydroxyquinolines or 2-hydroxyquinolines | Up to 95%[5] | Good yields for hydroxyquinolines.[5] | Regioselectivity is temperature-dependent.[5] |
| Friedländer Synthesis | 2-aminobenzaldehyde/ketone, carbonyl compound | Acid or base catalyst | Polysubstituted quinolines | Good to excellent | High convergence, mild conditions possible.[6] | Limited availability of substituted 2-aminobenzaldehydes/ketones.[7] |
Modern Synthetic Methods: Advances in Efficiency and Scope
Modern synthetic methods have focused on developing milder, more efficient, and versatile routes to substituted quinolines. Transition-metal catalysis and microwave-assisted synthesis have emerged as powerful tools in this endeavor.
Transition-Metal Catalyzed Syntheses
Transition-metal catalysis offers a powerful platform for the construction of quinoline rings through novel bond formations under milder conditions than classical methods.
| Metal Catalyst | Reactants | Typical Conditions | Product Type | Yields (%) | Advantages |
| Palladium | o-alkenylanilines and alkynes | PdCl₂, PPh₃, Cu(TFA)₂, PivOH, O₂ | 2,3-disubstituted quinolines | Up to 86% | High regioselectivity, good functional group tolerance. |
| Palladium | o-iodoanilines and propargyl alcohols | Pd(OAc)₂, dppp, NMP | 2,4-disubstituted quinolines | Good to excellent[8] | Mild conditions, broad substrate scope.[8] |
| Copper | o-acylanilines and alkenyl iodides | CuI, glycine, K₂CO₃, DMSO | Multisubstituted quinolines | Good to excellent | Efficient C-N coupling/condensation cascade. |
| Copper | 2-aminobenzylamines and ketones | Cu(OTf)₂, TsOH·H₂O, toluene, air | 2- or 2,3-substituted quinolines | Good to high | Use of air as the oxidant. |
Microwave-Assisted Synthesis
Microwave irradiation has been shown to significantly accelerate many organic reactions, including the synthesis of quinolines, often leading to higher yields and cleaner reaction profiles in shorter reaction times.
| Reaction Type | Reactants | Conditions | Reaction Time | Yields (%) | Advantages |
| Friedländer Synthesis | 2-aminophenylketones, cyclic/acyclic ketones | Acetic acid (solvent and catalyst), 160 °C | 5 minutes | Excellent[9] | Rapid synthesis, high yields, green solvent.[9] |
| Skraup Synthesis | 2,6-diaminotoluene, glycerol | H₂SO₄, arsenic pentoxide | Shorter than conventional | Not improved | Significant reduction in reaction time.[10] |
| Three-component reaction | anilines, aldehydes, 4-substituted phenyl acetylenes | Montmorillonite K-10 | 10 minutes | 72-96% | Rapid, efficient, and environmentally friendly solid acid catalyst. |
Experimental Protocols
Skraup Synthesis of 7-Amino-8-methylquinoline[11]
Workflow Diagram:
Caption: Experimental workflow for the Skraup synthesis.
Procedure: A mixture of 4 mmol of 2,6-diaminotoluene (0.5 g), 2.5 mL of glycerol, 2.1 g of arsenic(V) oxide, and 4.2 mL of concentrated sulfuric acid is subjected to microwave irradiation. After cooling to room temperature, the reaction mixture is poured into an ice-water mixture (15 mL) and alkalinized to a pH of 9-10. The resulting precipitate is filtered, washed with cold water, and crystallized from water to yield the product.
Palladium-Catalyzed Synthesis of Quinolines from Allyl Alcohols and Anilines[12]
Workflow Diagram:
Caption: Experimental workflow for Palladium-catalyzed synthesis.
Procedure: In a test tube attached to an oxygen balloon (1 atm), allyl alcohol (0.5 mmol), aniline (0.5 mmol), Pd(OAc)₂ (11.2 mg, 10 mol%), and DMSO (2 mL) are combined. The mixture is stirred magnetically and heated in an oil bath at 130 °C for 12 hours. The reaction is then quenched by the addition of 10 mL of water. The aqueous solution is extracted with ethyl acetate (3 x 10 mL), and the combined organic extracts are dried over anhydrous MgSO₄ and purified.
Copper-Catalyzed Synthesis of Quinolines[13]
Workflow Diagram:
Caption: Experimental workflow for Copper-catalyzed synthesis.
Procedure: Under an aerial atmosphere, a mixture of the Cu(II)-catalyst (6.0 mol%), NaOH (0.7 mmol), and 2-aminobenzylalcohol (1.0 mmol) is added to a 100 mL round-bottomed flask. The ketone (1.10 mmol) dissolved in 5.0 mL of toluene is then added via a syringe. The reaction mixture is refluxed in an oil bath. After completion, the reaction is worked up and the product is purified.
Conclusion
The synthesis of substituted quinolines has evolved significantly from the classical, often harsh, methods to modern, more efficient, and versatile catalytic approaches. The choice of synthetic method depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired reaction conditions (e.g., scale, greenness).
-
Classical methods like the Skraup and Doebner-von Miller reactions remain valuable for the synthesis of simpler quinoline derivatives from readily available starting materials. The Friedländer synthesis offers a convergent and often milder route, though it is dependent on the availability of the requisite 2-aminoaryl carbonyl compounds.
-
Transition-metal catalyzed methods , particularly those employing palladium and copper, have expanded the synthetic toolbox, allowing for the construction of complex quinolines with high degrees of functional group tolerance and regioselectivity under milder conditions.
-
Microwave-assisted synthesis has proven to be a powerful technique for accelerating these reactions, significantly reducing reaction times and often improving yields, aligning with the principles of green chemistry.
For researchers and professionals in drug development, a thorough understanding of these diverse synthetic methodologies is crucial for the efficient design and synthesis of novel quinoline-based compounds with potential therapeutic applications. The data and protocols presented in this guide are intended to serve as a valuable resource for selecting the most appropriate synthetic strategy for a given target molecule.
References
- 1. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 5-Ethoxy-6-methoxy-8-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential analytical methods for the validation of 5-Ethoxy-6-methoxy-8-nitroquinoline, a nitroquinoline derivative of interest in pharmaceutical research. Due to the limited availability of public data on this specific compound, this document outlines the validation principles and provides illustrative experimental protocols and data based on established methodologies for similar aromatic and nitroaromatic compounds. The validation framework is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5][6][7]
Introduction to Analytical Method Validation
Analytical method validation is a critical process in drug development and manufacturing. It provides documented evidence that an analytical procedure is suitable for its intended purpose. The primary validation characteristics that will be discussed for the proposed methods include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This is further divided into repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparison of Potential Analytical Methods
Two common and powerful analytical techniques applicable to the quantification of this compound are High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. The choice of method will depend on the specific requirements of the analysis, such as the need for separation of impurities, desired sensitivity, and the available instrumentation.
Quantitative Data Summary
The following tables present a hypothetical but realistic comparison of the expected performance of a validated HPLC-UV method versus a UV-Vis spectrophotometric method for the analysis of this compound.
Table 1: Comparison of HPLC-UV and UV-Vis Spectrophotometry for the Analysis of this compound
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | UV-Vis Spectrophotometry | Rationale for Expected Performance |
| Specificity | High (can separate from impurities and degradation products) | Low to Medium (susceptible to interference from other absorbing species) | HPLC provides physical separation of components before detection, offering superior specificity. |
| Linearity (r²) | > 0.999 | > 0.995 | Both methods are expected to show excellent linearity, with HPLC typically being slightly better. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | HPLC's specificity generally leads to higher accuracy. |
| Precision (% RSD) | < 1.0% (Repeatability), < 2.0% (Intermediate) | < 2.0% (Repeatability), < 3.0% (Intermediate) | The automated nature of HPLC systems often results in better precision. |
| LOD | ~0.01 µg/mL | ~0.1 µg/mL | HPLC with UV detection is generally more sensitive than standalone spectrophotometry. |
| LOQ | ~0.03 µg/mL | ~0.3 µg/mL | The higher sensitivity of HPLC translates to a lower limit of quantitation. |
| Robustness | High | Medium | HPLC methods can be designed to be robust against minor variations in mobile phase composition, pH, and temperature. Spectrophotometric methods are sensitive to solvent and pH changes that affect the analyte's chromophore. |
| Typical Analysis Time | 5 - 15 minutes per sample | < 1 minute per sample | Spectrophotometry is significantly faster for a single sample, but HPLC can be automated for high-throughput analysis. |
Experimental Protocols
The following are detailed, illustrative protocols for the validation of HPLC-UV and UV-Vis spectrophotometric methods for this compound.
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
This method describes a reverse-phase HPLC approach, which is a common technique for the analysis of aromatic compounds.[8][9][10]
1.1. Chromatographic Conditions (Hypothetical)
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm (A plausible wavelength for a nitroaromatic compound, though the optimal wavelength would need to be determined experimentally).[11][12][13][14][15]
1.2. Validation Protocol
-
Specificity: Analyze a blank (diluent), a placebo (if in a formulation), a standard solution of this compound, and a sample spiked with expected impurities or degradation products. The peak for the analyte should be well-resolved from any other peaks.
-
Linearity: Prepare a series of at least five standard solutions of this compound over a concentration range of approximately 1-50 µg/mL. Plot the peak area against the concentration and determine the correlation coefficient (r²) and the equation of the line.
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
-
Precision:
-
Repeatability: Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Introduce small, deliberate variations to the method parameters, such as the mobile phase composition (e.g., ±2% acetonitrile), pH of the aqueous phase (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). Evaluate the impact on the results.
Method 2: UV-Vis Spectrophotometry
This method is simpler and faster but less specific than HPLC.
2.1. Spectrophotometric Conditions (Hypothetical)
-
Solvent: Methanol
-
Wavelength of Maximum Absorbance (λmax): To be determined by scanning a solution of this compound from 200-400 nm. For this guide, a hypothetical λmax of 350 nm is used.
-
Instrument: A calibrated UV-Vis spectrophotometer.
2.2. Validation Protocol
-
Specificity: Analyze a blank (solvent) and a placebo solution. The absorbance at the analytical wavelength should be negligible. This method is not suitable if interfering substances absorb at the same wavelength.
-
Linearity: Prepare a series of at least five standard solutions of this compound to obtain a range of absorbances (e.g., 0.1-1.0 AU). Plot absorbance against concentration and determine the correlation coefficient (r²) and the equation of the line.
-
Accuracy: Prepare solutions with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration) and measure their absorbance.
-
Precision:
-
Repeatability: Measure the absorbance of six replicate preparations of a standard solution at 100% of the target concentration.
-
Intermediate Precision: Repeat the repeatability study on a different day and/or with a different analyst.
-
-
LOD and LOQ: Can be determined from the standard deviation of the blank and the slope of the calibration curve.
-
Robustness: Evaluate the effect of small changes in solvent composition and pH on the absorbance.
Visualizations
Experimental Workflow for HPLC Method Validation
Caption: Workflow for HPLC method validation.
Signaling Pathway for Method Selection Logic
Caption: Decision pathway for analytical method selection.
Conclusion
Both HPLC-UV and UV-Vis spectrophotometry are viable techniques for the quantitative analysis of this compound. The choice between them should be guided by the specific analytical requirements. HPLC offers superior specificity and sensitivity, making it the preferred method for regulatory submissions and for the analysis of complex samples where impurities may be present. UV-Vis spectrophotometry, on the other hand, is a simpler, faster, and more cost-effective method suitable for high-throughput screening or for the analysis of pure bulk material where interfering substances are not a concern. The validation of either method must be thoroughly documented to ensure the reliability and accuracy of the analytical results.
References
- 1. researchgate.net [researchgate.net]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 9. pp.bme.hu [pp.bme.hu]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 13. A systematic study of the absorbance of the nitro functional group in the vacuum UV region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the In-Silico and In-Vitro Activity of 5-Ethoxy-6-methoxy-8-nitroquinoline and Its Analogs
A comparative analysis of the predicted and experimentally observed biological activities of 5-Ethoxy-6-methoxy-8-nitroquinoline and its structural analogs, 6-Methoxy-8-nitroquinoline and 5-Nitro-8-methoxyquinoline.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, recognized for their broad spectrum of biological activities, including antimicrobial and anticancer properties. This guide focuses on this compound, a substituted nitroquinoline. Due to the limited publicly available research on this specific compound, this report provides a comparative analysis of its predicted (in-silico) and experimentally determined (in-vitro) activities by examining its close structural analogs: 6-Methoxy-8-nitroquinoline and 5-Nitro-8-methoxyquinoline. This approach allows for an informed estimation of the potential biological profile of this compound and highlights opportunities for future research.
In-Silico vs. In-Vitro Activity: A Comparative Overview
Currently, there is a notable absence of published in-silico and in-vitro studies specifically for this compound. However, research on its analogs provides valuable insights.
6-Methoxy-8-nitroquinoline: An Anticancer Agent
Recent studies have explored the anticancer potential of 6-Methoxy-8-nitroquinoline, particularly as its hydrogen sulphate salt (6M8NQHS). Both computational and laboratory-based evaluations have been conducted.
In-Silico Analysis:
Density Functional Theory (DFT) and molecular docking studies have been employed to predict the biological activity of 6-Methoxy-8-nitroquinoline hydrogen sulphate.[1][2] Molecular docking simulations have shown that this compound can effectively bind to the active site of human p38a Mitogen-activated protein kinase 14 (MAPK), a protein implicated in the progression of cervical cancer.[2] The in-silico analysis, including Molecular Electrostatic Potential (MEP), Mulliken atomic charge distribution, and Natural Bond Orbital (NBO) analyses, further supports the bioactive nature of the molecule.[1]
In-Vitro Activity:
The predictions from in-silico models have been validated through in-vitro cytotoxicity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay has been used to determine the half-maximal inhibitory concentration (IC50) of 6-Methoxy-8-nitroquinoline hydrogen sulphate against human cervical cancer (ME180) and breast cancer (MDA MB 231) cell lines. The compound demonstrated significant cytotoxic effects, with the results indicating a more potent inhibition of cervical cancer cell lines.[1]
Table 1: Comparison of In-Silico and In-Vitro Anticancer Activity of 6-Methoxy-8-nitroquinoline Hydrogen Sulphate
| Parameter | In-Silico Findings | In-Vitro Results |
| Target | p38a Mitogen-activated protein kinase 14 (MAPK) | Human cervical (ME180) and breast (MDA MB 231) cancer cell lines |
| Methodology | Molecular Docking, DFT | MTT Assay |
| Key Finding | Low binding energy with the target protein, suggesting inhibitory potential.[1] | IC50 of 70 µg/ml (ME180) and 75 µg/ml (MDA MB 231).[1] |
5-Nitro-8-methoxyquinoline: Antimicrobial Potential
Research on 5-Nitro-8-methoxyquinoline has primarily focused on its antimicrobial properties.
In-Vitro Activity:
Studies have shown that 5-Nitro-8-methoxyquinoline exhibits antibacterial and antifungal activities, although it was found to be less potent than its parent compound, 8-methoxyquinoline.[3] It was screened against a panel of bacteria including Bacillus subtilis, Salmonella spp., and Salmonella typhi, and fungi such as Aspergillus Flavus, Aspergillus niger, and Trichophyton.[3]
Table 2: Summary of In-Vitro Antimicrobial Activity of 5-Nitro-8-methoxyquinoline
| Activity Type | Microorganisms Tested | Observed Potency |
| Antibacterial | Bacillus subtilis, Salmonella spp., Salmonella typhi | Less active than 8-methoxyquinoline[3] |
| Antifungal | Aspergillus Flavus, Aspergillus niger, Trichophyton | Less active than 8-methoxyquinoline[3] |
Currently, there is a lack of published in-silico studies, such as molecular docking against microbial enzymes, for 5-Nitro-8-methoxyquinoline.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the key experiments cited.
In-Silico Analysis: Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
General Protocol:
-
Protein Preparation: The 3D structure of the target protein (e.g., p38a MAPK) is obtained from a protein data bank. Water molecules and any existing ligands are typically removed, and polar hydrogens are added.
-
Ligand Preparation: The 2D structure of the ligand (e.g., 6-Methoxy-8-nitroquinoline) is drawn and converted to a 3D structure. Energy minimization is performed to obtain a stable conformation.
-
Docking Simulation: A docking software is used to place the ligand into the binding site of the protein. The program explores various conformations and orientations of the ligand and scores them based on a scoring function, which estimates the binding affinity.
-
Analysis of Results: The resulting docked poses are analyzed to identify the best-fit orientation and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
In-Vitro Assay: MTT for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5]
General Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and incubated to allow for cell attachment.[4]
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).[4]
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[4][5]
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is proportional to the number of viable cells.[4]
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
In-Vitro Assay: Antimicrobial Susceptibility Testing
Antimicrobial susceptibility testing is performed to determine which antimicrobial agent is effective against a particular microorganism. Common methods include disk diffusion and broth dilution.
General Protocol (Broth Microdilution):
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well microplate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The microplate is incubated under appropriate conditions for the microorganism to grow.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Visualizations
Experimental Workflow for In-Silico and In-Vitro Screening
Caption: A generalized workflow for the screening of novel compounds.
Hypothetical Signaling Pathway Inhibition
Caption: Potential inhibition of the MAPK/ERK signaling pathway.
Conclusion
While direct experimental data for this compound is not yet available, the analysis of its structural analogs, 6-Methoxy-8-nitroquinoline and 5-Nitro-8-methoxyquinoline, provides a strong foundation for predicting its biological potential. The available evidence suggests that this class of compounds is a promising scaffold for the development of both anticancer and antimicrobial agents. The anticancer activity of 6-Methoxy-8-nitroquinoline, demonstrated through both in-silico and in-vitro studies, points to a potential mechanism of action through the inhibition of key signaling pathways. The antimicrobial activity of 5-Nitro-8-methoxyquinoline, though less potent than its parent compound, indicates that the nitroquinoline core is important for this activity.
Future research should focus on the synthesis and biological evaluation of this compound to confirm these predicted activities. In-silico modeling can guide the selection of appropriate biological targets, and subsequent in-vitro assays will be essential to quantify its efficacy and elucidate its mechanism of action. This comparative guide serves as a valuable resource for researchers in the field of drug discovery and highlights the potential of substituted nitroquinolines as a source of new therapeutic agents.
References
A Comparative Guide to the Biological Activities of Substituted Quinoline Derivatives
Introduction
Direct cross-reactivity studies for 5-Ethoxy-6-methoxy-8-nitroquinoline derivatives are not extensively available in the current body of scientific literature. However, to provide a valuable resource for researchers, scientists, and drug development professionals, this guide offers a comparative overview of the biological activities of various structurally related substituted quinoline derivatives. The data presented herein, including antibacterial, antifungal, and anticancer activities, serves to contextualize the potential therapeutic applications and off-target effects of this important class of heterocyclic compounds.
The quinoline scaffold is a fundamental component in a wide array of pharmacologically active agents.[1] Modifications to the quinoline ring system have led to the development of compounds with diverse therapeutic properties. This guide summarizes key quantitative data from in vitro studies, details the experimental protocols used to obtain this data, and visualizes relevant biological pathways and experimental workflows.
Comparative Biological Activity Data
The following tables summarize the in vitro biological activities of various quinoline derivatives against a range of microbial and cancer cell lines.
Table 1: Antibacterial Activity of Quinoline Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) | Reference |
| 8-Methoxyquinoline | Bacillus subtilis | Strong Activity | [2] |
| Salmonella spp. | Strong Activity | [2] | |
| Salmonella typhi | Strong Activity | [2] | |
| 5-Nitro-8-Methoxyquinoline | Bacillus subtilis | Less Active than 8-Methoxyquinoline | [2] |
| Salmonella spp. | Less Active than 8-Methoxyquinoline | [2] | |
| Salmonella typhi | Less Active than 8-Methoxyquinoline | [2] | |
| Cloxyquin (5-chloroquinolin-8-ol) | Mycobacterium tuberculosis (150 clinical isolates) | 0.062 - 0.25 | [3] |
| 8-hydroxyquinoline | Mycobacterium tuberculosis H37Ra | 0.125 | [3] |
| 5-nitro-8-hydroxyquinoline | Mycobacterium bovis BCG | 1.9 | [3] |
| Quinolone Hybrid 5d | Gram-positive and Gram-negative strains | 0.125 - 8 | [4] |
Table 2: Antifungal Activity of Quinoline Derivatives
| Compound | Fungal Strain | Activity Metric | Reference |
| 8-Methoxyquinoline | Aspergillus flavus | Strong Activity | [2] |
| Aspergillus niger | Strong Activity | [2] | |
| Trichophyton spp. | Strong Activity | [2] | |
| 5-Nitro-8-Methoxyquinoline | Aspergillus flavus | Less Active than 8-Methoxyquinoline | [2] |
| Aspergillus niger | Less Active than 8-Methoxyquinoline | [2] | |
| Trichophyton spp. | Less Active than 8-Methoxyquinoline | [2] | |
| 5,7-dichloro-2-methyl-8-quinolinol | Aspergillus niger, Trichoderma viride, etc. | High Fungitoxicity | [5] |
| 5,7-dibromo-2-methyl-8-quinolinol | Aspergillus niger, Trichoderma viride, etc. | High Fungitoxicity | [5] |
Table 3: Anticancer Activity of Quinoline Derivatives
| Compound | Cell Line | IC50 (μM) | Reference |
| Clioquinol (CQ) | HuCCT1 (Cholangiocarcinoma) | 2.84 | [6] |
| Huh28 (Cholangiocarcinoma) | 4.69 | [6] | |
| Nitroxoline (NQ) | HuCCT1 (Cholangiocarcinoma) | 3.69 | [6] |
| Huh28 (Cholangiocarcinoma) | 4.49 | [6] | |
| 2-Methyl-8-nitroquinoline | Potent Anticancer Agent | Data not specified | [7] |
Experimental Protocols
The data presented in this guide were generated using standardized in vitro assays. The following are detailed methodologies for the key experiments cited.
Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of the quinoline derivatives is commonly determined by the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that completely inhibits visible growth of a microorganism.[8]
-
Preparation of Bacterial Inoculum: Bacterial strains, such as Methicillin-resistant Staphylococcus aureus (MRSA), are cultured on an appropriate agar medium.[8] Colonies are then suspended in a saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Test Compounds: The quinoline derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. A series of twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 16-20 hours under ambient air conditions.
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[8]
Antifungal Susceptibility Testing
The antifungal activity of quinoline derivatives can be assessed using methods such as the agar diffusion method or broth microdilution assays, similar to antibacterial testing.
-
Agar Diffusion Method: A standardized inoculum of the fungal strain is uniformly spread over the surface of an agar plate.[9] Filter paper discs impregnated with known concentrations of the test compound are placed on the agar surface. The plates are incubated under appropriate conditions for fungal growth. The antifungal activity is determined by measuring the diameter of the zone of inhibition around the discs.
-
Broth Microdilution Method: This method is similar to the one described for bacteria but uses a fungal-specific growth medium (e.g., RPMI-1640). The MIC is determined as the lowest concentration of the compound that prevents visible fungal growth after incubation.
In Vitro Cytotoxicity Assay: MTT Assay
The anticancer activity of the quinoline derivatives is frequently evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50).
-
Cell Culture and Seeding: Human cancer cell lines (e.g., cholangiocarcinoma cells HuCCT1 and Huh28) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.[6] Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the quinoline derivatives for a specified period (e.g., 48 hours).[6]
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT. The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.[6]
Visualizations: Signaling Pathways and Experimental Workflows
PI3K/Akt/mTOR Signaling Pathway
Several quinoline derivatives exert their anticancer effects by modulating key cellular signaling pathways. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival and is often dysregulated in cancers like colorectal cancer.[10][11][12]
Caption: The PI3K/Akt/mTOR signaling pathway, a target for some anticancer quinoline derivatives.
General Workflow for Biological Activity Screening
The process of identifying and characterizing the biological activity of new chemical entities, such as quinoline derivatives, follows a structured workflow from initial screening to more detailed mechanistic studies.
Caption: A generalized workflow for screening and characterizing the biological activity of chemical compounds.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Activity of 5-, 7-, and 5,7-Substituted 2-Methyl-8-Quinolinols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. PI3K/Akt/mTOR Signaling Pathway as a Target for Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting PI3K/AKT/mTOR signaling: A promising therapeutic approach for colorectal cancer [accscience.com]
- 12. researchgate.net [researchgate.net]
Assessing the Novelty of 5-Ethoxy-6-methoxy-8-nitroquinoline's Biological Effects: A Comparative Guide
In the landscape of drug discovery, the quinoline scaffold has long been a source of inspiration for the development of novel therapeutic agents. This guide provides a comparative framework for assessing the potential biological effects of 5-Ethoxy-6-methoxy-8-nitroquinoline, a compound for which public data is not available, by examining structurally related molecules with known activities. By understanding the structure-activity relationships of similar nitroquinolines and other substituted quinolines, researchers can anticipate the potential therapeutic applications and design robust experimental protocols to evaluate its novelty and efficacy.
Structural Analogs and Their Known Biological Activities
The biological activity of quinoline derivatives is highly dependent on the nature and position of their substituents. The 8-nitroquinoline core is a key feature, and its derivatives have demonstrated a range of biological activities, including anticancer, antimicrobial, and antiparasitic effects.
Anticancer Activity:
Nitroquinoline derivatives have shown promise as anticancer agents. For instance, 8-hydroxy-5-nitroquinoline (Nitroxoline) has been identified as a potent anticancer agent, more so than some of its halogenated counterparts like clioquinol.[1][2] Its mechanism is thought to involve the generation of reactive oxygen species (ROS), particularly when complexed with copper.[1][2] Furthermore, novel 8-nitroquinoline-thiosemicarbazone analogs have been shown to induce cell cycle arrest at the G1/S and G2/M phases and promote apoptosis through a ROS-mediated mitochondrial pathway in breast cancer cells.[3] Another derivative, 2-Methyl-8-nitroquinoline, has also been reported as a potent anti-cancer agent.[4]
Antimicrobial and Antiparasitic Activities:
The 8-hydroxyquinoline scaffold, from which many nitroquinolines are derived, is well-established for its antimicrobial properties.[5][6][7] Nitroxoline (8-hydroxy-5-nitroquinoline) is used for treating urinary tract infections.[8] Its antimicrobial action is believed to involve the chelation of essential metal ions, disrupting microbial metabolism.[6][9]
In the realm of antiparasitic agents, 8-aminoquinolines are a significant class of compounds.[10] While this compound is not an 8-aminoquinoline, the quinoline core is central to antimalarial drugs. Hybrids of 8-Amino-6-Methoxyquinoline with other moieties have been explored for their antiplasmodial activity.[11] Recent studies have also repurposed Nitroxoline as a potential treatment for Chagas disease, caused by Trypanosoma cruzi, demonstrating its efficacy against both extracellular and intracellular forms of the parasite.[9][12]
Based on these findings, it is plausible that this compound could exhibit anticancer, antimicrobial, and/or antiparasitic activities. The presence of the 8-nitro group suggests potential for ROS-mediated mechanisms, while the ethoxy and methoxy groups at positions 5 and 6 could influence its lipophilicity, cell permeability, and metabolic stability, thereby modulating its biological activity and toxicity profile.
Comparative Data on Structurally Related Compounds
To provide a benchmark for future studies on this compound, the following table summarizes the reported activities of key structural analogs.
| Compound | Biological Activity | Cell Line/Organism | IC50/MIC | Reference |
| 8-hydroxy-5-nitroquinoline (Nitroxoline) | Anticancer | Human cancer cell lines | 5-10 fold lower than clioquinol | [1] |
| Anticancer | Raji (lymphoma), Hela (cervical), PC-3 (prostate) | Micromolar to nanomolar range with copper | [13] | |
| Antimicrobial | Gram-negative bacilli (e.g., E. coli) | Varies with strain and conditions | [8] | |
| Antiparasitic (T. cruzi) | Epimastigotes & Amastigotes | More potent than benznidazole | [9][12] | |
| 8-Nitroquinoline-thiosemicarbazone analog (3a) | Anticancer | Breast cancer cells | Not specified | [3] |
| 2-Styryl-8-nitro quinolines (SB series) | Anticancer | Not specified | 2.897–10.37 μM | [14] |
| 8-Methoxyquinoline | Antifungal | Aspergillus flavus, Aspergillus niger, Trichophyton | Strong activity | [15] |
| Antibacterial | Bacillus subtilis, Salmonella spp., Salmonella typhi | Strong activity | [15] | |
| 5-Nitro-8-methoxyquinoline | Antifungal/Antibacterial | Various | Less active than 8-methoxyquinoline | [15] |
Experimental Protocols for Biological Evaluation
To assess the novelty of this compound's biological effects, a series of standardized in vitro and in vivo assays should be conducted.
Anticancer Activity Assays
-
Cell Viability Assay (MTT Assay):
-
Seed cancer cell lines (e.g., MCF-7, HeLa, A549) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader to determine cell viability.
-
Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Treat cancer cells with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Antimicrobial Activity Assays
-
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):
-
Prepare a twofold serial dilution of this compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., E. coli, S. aureus).
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plate at an appropriate temperature for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Antiparasitic Activity Assays
-
In vitro Anti-plasmodial Assay (SYBR Green I-based):
-
Culture Plasmodium falciparum in human erythrocytes.
-
Add serial dilutions of this compound to the parasite culture in a 96-well plate.
-
Incubate for 72 hours under appropriate gas conditions.
-
Lyse the cells and add SYBR Green I dye, which intercalates with DNA.
-
Measure the fluorescence to quantify parasite proliferation.
-
Determine the IC50 value compared to untreated controls.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate potential mechanisms of action and experimental workflows based on the known activities of related quinoline derivatives.
Caption: Workflow for in vitro anticancer screening of this compound.
Caption: Hypothetical ROS-mediated apoptotic pathway induced by this compound.
Conclusion
While direct experimental data for this compound is not yet available, a comparative analysis of its structural analogs provides a strong rationale for investigating its potential as an anticancer, antimicrobial, and antiparasitic agent. The ethoxy and methoxy substitutions may offer a novel pharmacological profile compared to existing nitroquinolines. The experimental protocols and comparative data presented in this guide offer a comprehensive framework for researchers to systematically evaluate the biological effects of this compound and determine its novelty and therapeutic potential. Future studies should focus on the proposed assays to build a robust data profile for this compound, paving the way for potential drug development.
References
- 1. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel 8-nitro quinoline-thiosemicarbazone analogues induces G1/S & G2/M phase cell cycle arrest and apoptosis through ROS mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]
- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8-Hydroxy-5-nitroquinoline 96 4008-48-4 [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. Antiparasitic activities and toxicities of individual enantiomers of the 8-aminoquinoline 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-4-methyl-5-[3,4-dichlorophenoxy]quinoline succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Benchmarking Synthetic Efficiency: A Comparative Guide to 5-Ethoxy-6-methoxy-8-nitroquinoline Production
For researchers and professionals in drug development, the efficient synthesis of novel compounds is a critical factor in accelerating discovery and managing costs. This guide provides a comparative analysis of two potential synthetic routes for the production of 5-Ethoxy-6-methoxy-8-nitroquinoline, a substituted nitroquinoline with potential applications in medicinal chemistry. The comparison is based on established chemical principles and data from analogous reactions, offering a framework for selecting the most efficient pathway.
Synthetic Route Overview
Two primary strategies are evaluated for the synthesis of this compound:
-
Route A: The Skraup Reaction. This classic method for quinoline synthesis involves the reaction of a substituted aniline with glycerol in the presence of an oxidizing agent and a dehydrating agent.
-
Route B: Nitration of a Pre-formed Quinoline Ring. This approach involves the initial synthesis of the 5-ethoxy-6-methoxyquinoline core, followed by the introduction of the nitro group at the 8-position.
Data Presentation: A Comparative Analysis
The following table summarizes the key metrics for each proposed synthetic route. The data for Route A is based on the well-documented Skraup synthesis of the structurally similar 6-methoxy-8-nitroquinoline, while the data for Route B is inferred from the nitration of 8-methoxyquinoline.
| Metric | Route A: Skraup Reaction | Route B: Nitration of 5-Ethoxy-6-methoxyquinoline |
| Starting Materials | 3-Amino-4-ethoxy-5-methoxyaniline, Glycerol, Oxidizing Agent (e.g., Arsenic Pentoxide or Nitrobenzene), Sulfuric Acid | 5-Ethoxy-6-methoxyquinoline, Nitric Acid, Sulfuric Acid |
| Number of Steps | 1 (for the core quinoline synthesis) | 2 (quinoline synthesis + nitration) |
| Reported Yield (Analogous Reactions) | 65-76% (for 6-methoxy-8-nitroquinoline)[1] | ~77% (for nitration of 8-methoxyquinoline) |
| Key Reaction Conditions | High Temperature (105-110°C), Strong Acid | Low Temperature (for nitration), Strong Acid |
| Potential Challenges | Highly exothermic and potentially violent reaction, requiring careful temperature control.[1] Synthesis of the required substituted aniline precursor. | Control of regioselectivity during nitration to favor the 8-nitro isomer. Synthesis of the 5-ethoxy-6-methoxyquinoline precursor. |
| Purification | Recrystallization from chloroform or ethylene dichloride.[1] | Column chromatography or recrystallization. |
Experimental Protocols
Route A: Skraup Reaction (Adapted from the synthesis of 6-methoxy-8-nitroquinoline)[1]
1. Reaction Setup: In a 5-liter three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a slurry is prepared by mixing 3-amino-4-ethoxy-5-methoxyaniline (1.0 mole), arsenic pentoxide (0.7 moles), and glycerol (3.7 moles).
2. Reaction Execution: Concentrated sulfuric acid (1.7 moles) is added dropwise to the stirred slurry over 30-45 minutes, maintaining the temperature between 65-70°C. The flask is then fitted for vacuum distillation and heated in an oil bath to an internal temperature of 105-110°C. The reaction is monitored by the amount of water distilled off.
3. Work-up and Purification: After completion, the reaction mixture is cooled, diluted with water, and neutralized with concentrated ammonium hydroxide. The precipitated crude product is collected by filtration, washed with water and methanol. Purification is achieved by recrystallization from chloroform with the aid of decolorizing carbon to yield the final product.
Route B: Nitration of 5-Ethoxy-6-methoxyquinoline (Hypothetical, based on analogous nitrations)
1. Synthesis of 5-Ethoxy-6-methoxyquinoline: A potential route to this precursor involves the Combes quinoline synthesis. 3-Ethoxy-4-methoxyaniline is reacted with a suitable β-diketone (e.g., acetylacetone) in the presence of an acid catalyst (e.g., polyphosphoric acid) to yield the desired quinoline.
2. Nitration: To a cooled solution of 5-ethoxy-6-methoxyquinoline in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid is added dropwise, maintaining a low temperature to control the reaction.
3. Work-up and Purification: The reaction mixture is poured onto ice, and the precipitated product is collected by filtration. The crude product is then purified by column chromatography or recrystallization to isolate the this compound isomer.
Mandatory Visualizations
Logical Relationship of Synthetic Routes
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 5-Ethoxy-6-methoxy-8-nitroquinoline
For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 5-Ethoxy-6-methoxy-8-nitroquinoline, a nitroquinoline derivative. Adherence to these procedures is essential to mitigate risks and ensure compliance with safety regulations.
Health and Safety Overview
This compound and related nitro compounds present several health hazards. The analogous compound, 6-Methoxy-8-nitroquinoline, is classified as harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[1] It is also suspected of causing cancer and is categorized as a combustible solid.[1] Due to these potential risks, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
When handling this compound, all personnel must use the following personal protective equipment to minimize exposure:
| PPE Category | Specific Requirements |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[1][2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 136 approved respirator with appropriate cartridges for organic vapors and particulates, especially if dust can be generated.[1][3] |
| Skin and Body Protection | A lab coat or other protective clothing to prevent skin contact.[2][3][4] |
Incompatible Materials
To prevent dangerous chemical reactions, this compound waste must be segregated from the following incompatible materials:
Accidental mixing of organic nitro compounds with incompatible substances can lead to heat generation, fire, or the release of toxic gases.[5]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Waste Collection
-
Container Selection: Use a dedicated, properly labeled, and compatible waste container.[6][7] The container should be made of a material that will not react with the chemical. The original container, if in good condition, can be used.[6]
-
Waste Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials.[6][8]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[6] Include the concentration and quantity of the waste.[9]
On-site Accumulation and Storage
-
Designated Area: Store the waste container in a designated satellite accumulation area near the point of generation.[6][7]
-
Container Integrity: Keep the waste container tightly sealed at all times, except when adding waste.[6] This prevents the release of vapors and protects the contents from environmental factors.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[9]
Spill and Contamination Management
-
Minor Spills: In the event of a small spill, carefully sweep up the solid material to avoid generating dust.[4][10] Place the spilled material and any contaminated cleaning materials (e.g., absorbent pads, paper towels) into the designated hazardous waste container.[6]
-
Decontamination: Thoroughly wash any contaminated surfaces with soap and water.[10]
-
Contaminated PPE: Dispose of any contaminated disposable gloves and other PPE as hazardous waste.[3]
Final Disposal
-
Professional Disposal Service: The final disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7]
-
Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations for hazardous waste management.[6]
-
Prohibition of Drain Disposal: Under no circumstances should this compound or its containers be disposed of down the drain.[7]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. 6-甲氧基-8-硝基喹啉 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. calpaclab.com [calpaclab.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. nswai.org [nswai.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
